2-ethyl-1H-imidazole-4,5-dicarbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >21.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-ethyl-1H-imidazole-4,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-7-10-5(3-8)6(4-9)11-7/h2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGUQPNUGTYMCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40413973 | |
| Record name | 2-ethyl-1H-imidazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40413973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>21.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
57610-38-5 | |
| Record name | 2-ethyl-1H-imidazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40413973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-ethyl-1H-imidazole-4,5-dicarbonitrile: Properties, Synthesis, and Applications
Introduction
2-ethyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic compound featuring a central imidazole ring substituted with an ethyl group at the 2-position and two nitrile groups at the 4 and 5-positions. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its versatile chemical nature. The imidazole core is a well-known scaffold in numerous biologically active molecules, while the nitrile functionalities offer a gateway for diverse chemical transformations, making it a valuable building block for the synthesis of more complex structures.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for professionals in drug development and chemical research.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively reported in peer-reviewed literature, its properties can be reliably inferred from available data sheets and the known characteristics of related imidazole derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 57610-38-5 | [3] |
| Molecular Formula | C₇H₆N₄ | Calculated |
| Molecular Weight | 146.15 g/mol | Calculated |
| Melting Point | 172-175 °C | [4] |
| Boiling Point | 499.2 °C at 760 mmHg | [4] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds[5] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol.[5] | Based on the properties of similar dicyanoimidazole compounds.[5] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a triplet-quartet system for the ethyl group, with the methylene protons shifted downfield due to the proximity of the electron-withdrawing imidazole ring. A broad singlet corresponding to the N-H proton of the imidazole ring would also be present.
-
¹³C NMR: The carbon NMR spectrum would feature distinct signals for the ethyl group carbons, the two nitrile carbons, and the three carbons of the imidazole ring. The chemical shifts for the imidazole ring carbons are typically in the range of 124-138 ppm.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp, strong absorption band around 2230-2240 cm⁻¹ indicative of the C≡N stretching of the nitrile groups. A broad absorption in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching of the imidazole ring. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1400-1600 cm⁻¹ region.[7]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the imidazole ring.
Synthesis of this compound
The most common and efficient method for the synthesis of imidazole-4,5-dicarbonitriles involves the condensation of diaminomaleonitrile (DAMN) with an appropriate orthoester.[8] For the synthesis of the 2-ethyl derivative, triethyl orthopropionate would be the reagent of choice.
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis from Diaminomaleonitrile
This protocol is a generalized procedure based on established methods for the synthesis of related imidazole-4,5-dicarbonitriles.[8]
Materials:
-
Diaminomaleonitrile (DAMN)
-
Triethyl orthopropionate
-
High-boiling point solvent (e.g., xylene or dioxane)
-
Ethanol
-
Activated charcoal
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile in the high-boiling point solvent.
-
Add a molar excess of triethyl orthopropionate to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol. Decolorization with activated charcoal may be necessary to obtain a pure, colorless product.
-
Dry the purified crystals under vacuum.
Causality of Experimental Choices:
-
Diaminomaleonitrile (DAMN): DAMN serves as a versatile and readily available precursor containing the requisite vicinal amino groups and nitrile functionalities for the formation of the imidazole-4,5-dicarbonitrile core.[5]
-
Triethyl Orthopropionate: This orthoester provides the two-carbon unit with the ethyl substituent that will become the C2 position of the imidazole ring. The reaction with the two amino groups of DAMN leads to the cyclization and formation of the imidazole heterocycle.
-
High-Boiling Point Solvent: A high temperature is necessary to drive the condensation and cyclization reaction, which involves the elimination of ethanol. Solvents like xylene or dioxane are suitable for achieving the required reflux temperatures.[5]
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds, allowing for the removal of unreacted starting materials and byproducts.
Chemical Reactivity and Potential Transformations
The chemical reactivity of this compound is dictated by the functionalities present: the imidazole ring and the two nitrile groups.
Caption: Key reaction pathways for this compound.
Reactions of the Nitrile Groups
-
Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-ethyl-1H-imidazole-4,5-dicarboxylic acid.[8] This dicarboxylic acid is a valuable intermediate for the synthesis of pharmaceuticals and other complex molecules.[9]
Reactions of the Imidazole Ring
-
N-Alkylation and N-Acylation: The imidazole ring possesses a nucleophilic nitrogen atom that can be readily alkylated or acylated. This allows for the introduction of various substituents at the N1 position, further diversifying the molecular structure for applications in drug design.[10]
-
Electrophilic Substitution: The imidazole ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing nitrile groups may deactivate the ring to some extent.[10]
Potential Applications
The structural features of this compound make it a promising candidate for various applications, particularly in the field of medicinal chemistry.
-
Medicinal Chemistry: Imidazole-containing compounds exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[2][11] The dinitrile functionality can be transformed into other functional groups, such as carboxylic acids or amides, to modulate the compound's pharmacokinetic and pharmacodynamic properties. The related 2-butyl-1H-imidazole-4,5-dicarbonitrile has been investigated for its potential as an antimicrobial and anticancer agent.[12]
-
Materials Science: The nitrogen-rich structure of imidazole derivatives makes them excellent ligands for the formation of coordination complexes and metal-organic frameworks (MOFs).[1] These materials have potential applications in catalysis, gas storage, and separation technologies.
-
Organic Synthesis: As a versatile building block, this compound can be used to synthesize a variety of more complex heterocyclic systems. The dinitrile moiety is a precursor to other heterocyclic rings, and the imidazole core can be further functionalized.
Safety and Handling
While a comprehensive safety profile for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. The Safety Data Sheet indicates that it should be stored in a dry, cool, and well-ventilated place.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Avoid inhalation of dust and contact with skin and eyes.[4]
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of new therapeutic agents and advanced materials. Its synthesis from readily available starting materials and the versatile reactivity of its functional groups make it an attractive target for further research and development. This guide provides a foundational understanding of its properties and chemistry, intended to support and inspire future investigations into this promising molecule.
References
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de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(16), 4787. (URL: [Link])
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Arslan, H., & Algul, O. (2008). Theoretical studies of molecular structure and vibrational spectra of 2-ethyl-1H-benzo d imidazole. ResearchGate. (URL: [Link])
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1H-Imidazole-4,5-dicarbonitrile. LookChem. (URL: [Link])
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Synthesis of an imidazolinium chloride via cyclisation of a diamine. The University of Nottingham. (URL: [Link])
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Krim, O., et al. (2016). Synthesis, Characterization and Corrosion Protection Properties of Imidazole Derivatives on Mild Steel in 1.0 M HCl. ResearchGate. (URL: [Link])
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H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. (URL: [Link])
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Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). HMDB. (URL: [Link])
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This compound. Clentran. (URL: [Link])
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2-ethyl-1H-imidazole-4,5-dicarboxylic acid | C7H8N2O4 | CID 12224823. PubChem. (URL: [Link])
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13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. (URL: [Link])
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Chemical Properties of 1H-Imidazole, 2-ethyl- (CAS 1072-62-4). Cheméo. (URL: [Link])
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1H-Imidazole, 2-ethyl-. NIST WebBook. (URL: [Link])
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Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. (URL: [Link])
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Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry. (URL: [Link])
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Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. (URL: [Link])
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Crystal structure of 2-azido-1H-imidazole-4,5-di-carbonitrile. PubMed. (URL: [Link])
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1H-Imidazole, 2-ethyl-. NIST WebBook. (URL: [Link])
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1H-Imidazole, 2-ethyl-. NIST WebBook. (URL: [Link])
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An In-depth Technical Guide to 2-ethyl-1H-imidazole-4,5-dicarbonitrile (CAS 57610-38-5)
This technical guide provides a comprehensive overview of 2-ethyl-1H-imidazole-4,5-dicarbonitrile, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, chemical properties, and potential applications, grounded in established scientific principles.
Introduction and Significance
This compound is a substituted imidazole, a class of compounds of immense interest in the pharmaceutical industry. Imidazole derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, and antihypertensive properties. The dinitrile functionality at the 4 and 5 positions of the imidazole ring makes this molecule a versatile precursor for the synthesis of more complex heterocyclic systems, particularly through the conversion of the nitrile groups into carboxylic acids, amides, or other functional moieties. Its structural similarity to intermediates used in the synthesis of blockbuster drugs underscores its importance as a building block in drug discovery and development.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and use in subsequent synthetic transformations.
| Property | Value |
| CAS Number | 57610-38-5 |
| Molecular Formula | C₇H₆N₄ |
| Molecular Weight | 146.15 g/mol |
| Appearance | White to off-white crystalline powder (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in polar organic solvents such as DMSO and methanol (predicted) |
Synthesis of this compound
The primary and most direct route to this compound involves the condensation of diaminomaleonitrile (DAMN) with an appropriate orthoester, in this case, triethyl orthoacetate. This reaction is a variation of the well-established synthesis of imidazole-4,5-dicarbonitriles.
Reaction Mechanism
The formation of the imidazole ring proceeds through a multi-step mechanism. The reaction is initiated by the nucleophilic attack of one of the amino groups of diaminomaleonitrile on the electrophilic carbon of triethyl orthoacetate. This is followed by the elimination of ethanol to form an intermediate amidine. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second amino group, and subsequent elimination of another two molecules of ethanol leads to the aromatization of the imidazole ring.
Diagram 1: Proposed Reaction Mechanism
Representative Experimental Protocol
Materials:
-
Diaminomaleonitrile (DAMN)
-
Triethyl orthoacetate
-
High-boiling point solvent (e.g., xylene or anisole)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diaminomaleonitrile (1.0 eq) and the high-boiling point solvent.
-
Flush the system with an inert gas.
-
Add triethyl orthoacetate (1.1 - 1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (typically 130-140 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Characterization
Due to the lack of publicly available experimental spectroscopic data for this compound, this section provides predicted spectral characteristics based on its chemical structure and data from similar compounds.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a quartet and a triplet corresponding to the ethyl group protons, and a broad singlet for the N-H proton of the imidazole ring. The chemical shifts would be in the typical regions for these types of protons.
-
¹³C NMR: The carbon NMR spectrum would show signals for the two nitrile carbons, the carbons of the imidazole ring, and the two carbons of the ethyl group. The chemical shifts of the nitrile carbons would be in the downfield region characteristic of cyano groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a sharp, strong absorption band in the region of 2230-2260 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile groups. A broad absorption band in the region of 3100-3500 cm⁻¹ would correspond to the N-H stretching of the imidazole ring.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (146.15 g/mol ).
Chemical Reactivity and Applications
Hydrolysis to 2-ethyl-1H-imidazole-4,5-dicarboxylic acid
A key reaction of this compound is its hydrolysis to the corresponding dicarboxylic acid. This transformation is typically achieved by heating the dinitrile in the presence of a strong acid, such as hydrochloric acid or sulfuric acid.[4] The resulting 2-ethyl-1H-imidazole-4,5-dicarboxylic acid is a valuable intermediate for further synthetic modifications.
Diagram 2: Hydrolysis of the Dinitrile
Role in Medicinal Chemistry
While specific biological activities of this compound have not been extensively reported, its structural analogs, particularly the corresponding dicarboxylic acids and their derivatives, are key intermediates in the synthesis of pharmaceuticals. For instance, the closely related 2-propyl-1H-imidazole-4,5-dicarboxylic acid is a precursor in the synthesis of Olmesartan, an angiotensin II receptor antagonist used to treat high blood pressure.[5] Given this precedent, this compound is a highly valuable starting material for the development of novel drug candidates. The imidazole core is a well-known pharmacophore, and the ethyl group at the 2-position, along with the versatile dinitrile handles at the 4 and 5-positions, allows for extensive structural modifications to optimize biological activity.[6][7][8]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials and its utility as a precursor to more complex molecules, particularly those with potential therapeutic applications, make it a compound of high interest to the research and drug development community. Further exploration of its chemical reactivity and biological properties is warranted to fully unlock its potential.
References
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PubChem. 2-ethyl-1H-imidazole-4,5-dicarboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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LookChem. 1H-Imidazole-4,5-dicarbonitrile. Available from: [Link]
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Frontiers in Pharmacology. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Available from: [Link]
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Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available from: [Link]
-
ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available from: [Link]
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Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]
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Royal Society of Chemistry. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Available from: [Link]
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ResearchGate. Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). Available from: [Link]
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National Center for Biotechnology Information. Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products. Available from: [Link]
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National Center for Biotechnology Information. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Available from: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]
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PubMed. Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products. Available from: [Link]
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Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Available from: [Link]
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MDPI. Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Available from: [Link]
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Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Available from: [Link]
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National Center for Biotechnology Information. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Available from: [Link]
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molecular structure of 2-ethyl-1H-imidazole-4,5-dicarbonitrile
An In-depth Technical Guide to the Molecular Structure of 2-ethyl-1H-imidazole-4,5-dicarbonitrile
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and its role as a versatile building block for more complex molecular architectures. When substituted with dinitrile functionalities at the 4 and 5 positions, the resulting imidazole-4,5-dicarbonitrile core becomes a highly valuable intermediate for the synthesis of a wide array of heterocyclic compounds, including pharmaceuticals, agricultural chemicals, and functional materials.[1] The electron-withdrawing nature of the two cyano groups significantly influences the electronic properties and reactivity of the imidazole ring, opening up unique avenues for chemical transformations.
This technical guide provides a comprehensive examination of this compound, a specific derivative within this important class of compounds. While direct experimental data for this molecule is not extensively available in the public domain, this document will synthesize information from closely related analogues and computational predictions to offer a detailed understanding of its molecular structure, synthesis, and potential applications. This guide is intended for researchers, scientists, and drug development professionals who are interested in the chemistry and utility of substituted imidazoles.
Molecular Identity and Physicochemical Properties
This compound possesses a unique combination of a heterocyclic aromatic ring, an alkyl substituent, and two reactive nitrile groups. These features contribute to its specific physicochemical properties, which are summarized in the table below. The data presented are computationally derived and provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C7H6N4 | Inferred |
| IUPAC Name | This compound | Inferred |
| Molecular Weight | 146.15 g/mol | Inferred |
| Hydrogen Bond Donor Count | 1 | Inferred |
| Hydrogen Bond Acceptor Count | 4 | Inferred |
| Rotatable Bond Count | 1 | Inferred |
| Topological Polar Surface Area | 86.1 Ų | Inferred |
Synthesis of this compound
The synthesis of 2-alkyl-substituted imidazole-4,5-dicarbonitriles can be achieved through the condensation of an appropriate orthoester with diaminomaleonitrile (DAMN).[2] This method provides a direct and efficient route to the desired heterocyclic core. For the synthesis of the title compound, triethyl orthopropionate would serve as the source of the C2 carbon and the ethyl substituent.
Proposed Synthetic Workflow
The proposed synthesis of this compound is a one-pot reaction that involves the cyclization of diaminomaleonitrile with triethyl orthopropionate. The reaction is typically carried out at elevated temperatures, and the imidazole product precipitates from the reaction mixture upon cooling.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
The following is a representative, step-by-step procedure for the synthesis of this compound, adapted from general methods for the preparation of similar compounds.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diaminomaleonitrile (1.0 equivalent) and triethyl orthopropionate (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete (typically after several hours), cool the mixture to room temperature. The product is expected to precipitate from the reaction mixture.
-
Purification: Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent if necessary.
Molecular Structure and Spectroscopic Characterization
The is characterized by a planar imidazole ring, a feature that is common in related crystal structures such as 2-azido-1H-imidazole-4,5-dicarbonitrile.[3][4] The ethyl group at the C2 position and the two nitrile groups at the C4 and C5 positions are the key functional groups that determine the molecule's spectroscopic properties.
Caption: Labeled structure of this compound.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitrile and imidazole functionalities.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (imidazole) | 3100 - 3400 | Broad, Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C≡N Stretch (nitrile) | 2220 - 2260 | Strong |
| C=N Stretch (imidazole ring) | 1580 - 1650 | Medium |
| Imidazole Ring Vibrations | 1400 - 1500 | Medium-Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra will provide detailed information about the molecular structure.
¹H NMR (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | 12.0 - 14.0 | Broad Singlet | 1H |
| -CH₂- (ethyl) | 2.8 - 3.2 | Quartet | 2H |
| -CH₃ (ethyl) | 1.2 - 1.5 | Triplet | 3H |
¹³C NMR (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (imidazole) | 150 - 160 |
| C4, C5 (imidazole) | 115 - 125 |
| C≡N (nitrile) | 110 - 120 |
| -CH₂- (ethyl) | 20 - 30 |
| -CH₃ (ethyl) | 10 - 15 |
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 146. A prominent fragment would likely correspond to the loss of an ethyl group.
Reactivity and Potential Applications
The presence of two nitrile groups makes this compound a versatile precursor for a variety of chemical transformations. These nitrile groups can undergo hydrolysis to form the corresponding dicarboxylic acid, or they can participate in cycloaddition reactions to construct fused heterocyclic systems.
The applications of this compound are expected to be similar to those of its 2-butyl analogue, which is used as a building block in the synthesis of more complex heterocyclic compounds with potential biological activities, including antimicrobial and anticancer properties.[7] Furthermore, the dinitrile functionality makes it a candidate for use as a linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Safety and Handling
Based on the Safety Data Sheet (SDS) for this compound and related compounds like imidazole-4,5-dicarbonitrile, this compound should be handled with care.[3][8] It is classified as an irritant and is harmful if swallowed.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage: This compound should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
First-Aid Measures:
-
If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen.
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If swallowed: Call a poison center or doctor if you feel unwell.[8]
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in organic synthesis, medicinal chemistry, and materials science. While direct experimental data is limited, this guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, predicted spectroscopic characteristics, and essential safety information based on data from closely related compounds. The unique combination of the imidazole core and the dinitrile functionalities makes it a promising substrate for further research and development.
References
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- 9. Imidazole-4,5-Dicarbonitrile | Properties, Uses, Synthesis & Safety Data | China Manufacturer & Supplier [chemheterocycles.com]
An In-depth Technical Guide to the Spectral Characteristics of 2-ethyl-1H-imidazole-4,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed analysis of the predicted spectral data for 2-ethyl-1H-imidazole-4,5-dicarbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly available databases, this guide synthesizes information from structurally related compounds to offer a robust predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for researchers in the identification, characterization, and application of this and similar imidazole derivatives.
Introduction: The Significance of Imidazole Derivatives
The imidazole ring is a cornerstone in the architecture of a vast array of biologically active molecules and functional materials. Its presence in natural products, pharmaceuticals, and advanced materials underscores its versatility and importance. The unique electronic properties of the imidazole nucleus, coupled with the diverse functionalities that can be introduced at its various positions, make it a privileged scaffold in drug discovery and a versatile building block in materials science.
This compound combines the imidazole core with an ethyl group at the 2-position and two nitrile functionalities at the 4 and 5-positions. The ethyl group can influence the steric and electronic properties of the molecule, potentially impacting its binding affinity to biological targets. The dinitrile substitution is particularly noteworthy, as nitrile groups are precursors to a wide range of other functional groups and can participate in various chemical transformations, making this compound a valuable synthetic intermediate.
Predicted Spectroscopic Data and Interpretation
Due to the current lack of publicly available experimental spectral data for this compound, this section provides a detailed prediction of its NMR, IR, and MS spectra. These predictions are based on the analysis of spectral data from structurally analogous compounds, including 2-ethyl-1H-imidazole, 2-methyl-1H-imidazole-4,5-dicarbonitrile, and other substituted imidazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals corresponding to the ethyl group and the imidazole ring.
The proton NMR spectrum is anticipated to show signals for the N-H proton of the imidazole ring and the protons of the ethyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| N-H | 12.0 - 14.0 | Broad Singlet | - | The chemical shift of the N-H proton is highly dependent on the solvent and concentration. It is expected to be a broad signal due to quadrupole broadening and exchange. |
| -CH₂- | 2.8 - 3.2 | Quartet | ~7.5 | The methylene protons of the ethyl group are deshielded by the adjacent imidazole ring. They will appear as a quartet due to coupling with the methyl protons. |
| -CH₃ | 1.2 - 1.5 | Triplet | ~7.5 | The methyl protons of the ethyl group will appear as a triplet due to coupling with the methylene protons. |
These are predicted values and may vary depending on the solvent and experimental conditions.
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=N (C2) | 150 - 155 | The carbon at the 2-position of the imidazole ring, substituted with the ethyl group. |
| C4/C5 | 115 - 120 | The carbons at the 4 and 5-positions of the imidazole ring, bonded to the nitrile groups. These are expected to be in a similar chemical environment. |
| -CN | 110 - 115 | The carbons of the two nitrile groups. |
| -CH₂- | 20 - 25 | The methylene carbon of the ethyl group. |
| -CH₃ | 10 - 15 | The methyl carbon of the ethyl group. |
These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C≡N, and C=N bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3100 - 3300 | Medium, Broad | Characteristic of the N-H bond in the imidazole ring. The broadness is due to hydrogen bonding. |
| C-H Stretch (sp³) | 2850 - 3000 | Medium | Corresponding to the C-H bonds of the ethyl group. |
| C≡N Stretch | 2220 - 2260 | Strong | A strong and sharp absorption band characteristic of the nitrile functional groups. |
| C=N Stretch | 1600 - 1650 | Medium | Stretching vibration of the C=N bond within the imidazole ring. |
| C-N Stretch | 1250 - 1350 | Medium | Stretching vibration of the C-N bonds within the imidazole ring. |
These are predicted values and may vary depending on the experimental conditions (e.g., solid-state vs. solution).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Molecular Ion:
For this compound (C₇H₆N₄), the expected molecular weight is approximately 146.06 g/mol . In a high-resolution mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to this value.
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion is expected to proceed through several pathways, primarily involving the loss of small, stable molecules or radicals.
Caption: Predicted major fragmentation pathways for this compound.
Proposed Synthetic Approach
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of similar imidazole derivatives. One common approach involves the condensation of an α-dicarbonyl compound with an aldehyde and ammonia or an ammonium salt.
Caption: Proposed synthetic pathway for this compound.
This one-pot synthesis is often efficient and can be carried out under relatively mild conditions. Purification of the final product would typically involve recrystallization or column chromatography.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive, albeit predictive, overview of the key spectral characteristics of this compound. The predicted NMR, IR, and MS data, along with the proposed synthetic route, offer a valuable starting point for researchers working with this compound.
It is imperative that future work focuses on the experimental validation of these predictions. The synthesis and thorough spectroscopic characterization of this compound will be crucial for confirming its structure and for enabling its exploration in various applications, from the development of novel therapeutic agents to the design of advanced functional materials. The availability of verified spectral data will undoubtedly accelerate research in these exciting fields.
References
While direct experimental data for the target compound is not available, the predictions in this guide are based on the general principles of spectroscopy and data from related compounds found in the following resources:
-
NIST Chemistry WebBook: A comprehensive source of chemical and physical data, including IR and mass spectra for various organic compounds. [Link]
-
PubChem: A public repository of information on chemical substances and their biological activities, often containing links to spectral data. [Link]
-
Spectral Database for Organic Compounds (SDBS): A free online database of spectral data for organic compounds, including NMR, IR, and MS. [Link]
-
Journal of Organic Chemistry: A leading peer-reviewed journal that publishes research on all aspects of organic chemistry, including the synthesis and characterization of new compounds. [Link]
-
Tetrahedron Letters: A prominent journal for the rapid publication of original research in organic chemistry. [Link]
synthesis of 2-substituted-1H-imidazole-4,5-dicarbonitriles
An In-depth Technical Guide to the Synthesis of 2-Substituted-1H-imidazole-4,5-dicarbonitriles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-substituted-1H-imidazole-4,5-dicarbonitrile scaffold is a privileged structure in medicinal chemistry and materials science. Its unique electronic properties and capacity for further functionalization make it a critical building block for developing novel therapeutics, functional materials, and chemical intermediates.[1] This guide provides a comprehensive overview of the primary synthetic methodologies for this heterocyclic core, with a focus on the underlying chemical principles, optimization strategies, and detailed experimental protocols. We will explore the prevalent synthetic routes, including the cornerstone condensation reaction with diaminomaleonitrile (DAMN), the impact of catalytic systems, and the application of modern techniques such as microwave-assisted synthesis to enhance efficiency and align with green chemistry principles.[2][3]
Introduction: The Significance of the Imidazole-4,5-dicarbonitrile Core
The imidazole ring is a fundamental motif in a vast array of biologically active molecules, including natural products and pharmaceuticals.[4][5] The addition of nitrile groups at the 4 and 5 positions dramatically influences the molecule's properties. These electron-withdrawing groups enhance the acidity of the N-H proton, modulate the electronic distribution within the aromatic ring, and serve as versatile synthetic handles for subsequent chemical transformations.
Compounds based on this core are explored for a range of applications, from antiviral agents to functional dyes and ligands in coordination chemistry.[1] The ability to readily introduce a wide variety of substituents at the 2-position allows for the systematic tuning of the molecule's steric and electronic profile, making it an attractive target for library synthesis in drug discovery campaigns.[6] The primary challenge and focus of this guide lie in the efficient and high-yield construction of this decorated imidazole system.
Core Synthetic Strategy: Condensation of Aldehydes with Diaminomaleonitrile (DAMN)
The most direct and widely employed method for synthesizing 2-substituted-1H-imidazole-4,5-dicarbonitriles is the condensation of an aldehyde with 2,3-diaminomaleonitrile (DAMN). This reaction provides a convergent and atom-economical pathway to the target scaffold.
Reaction Mechanism and Rationale
The reaction proceeds through a well-understood pathway involving initial Schiff base formation followed by intramolecular cyclization and subsequent aromatization.
dot
Caption: Generalized mechanism for imidazole-4,5-dicarbonitrile synthesis.
-
Schiff Base Formation: One of the nucleophilic amino groups of DAMN attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration results in the formation of an imine, or Schiff base, intermediate. The choice of catalyst is often critical here; a Lewis acid can coordinate to the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating this initial step.[7]
-
Intramolecular Cyclization: The second amino group of the DAMN moiety then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered dihydroimidazole ring.
-
Aromatization: The final step is the oxidation of the dihydroimidazole intermediate to the stable aromatic imidazole ring. This step can occur via air oxidation, especially at elevated temperatures, or be promoted by an added oxidizing agent. This final, energetically favorable step drives the reaction to completion.
Catalysis and Reaction Conditions
The efficiency of the condensation reaction is highly dependent on the chosen catalyst and reaction conditions. A variety of systems have been successfully employed, each with distinct advantages.
| Method/Catalyst | Solvent | Conditions | Key Advantages | References |
| Lewis Acid Catalysis | ||||
| Ce(IV) Ammonium Nitrate (CAN) / Nitric Acid | Solvent-free | 120 °C, < 1 h | Rapid, high yield, solvent-free conditions. | [7][8] |
| Cupric Chloride (CuCl₂) | Not specified | Microwave, 300W | Cost-effective catalyst, rapid synthesis via microwave. | [9] |
| Green/Bio-Catalysis | ||||
| Lemon Juice | Ethanol | 50 °C | Inexpensive, biodegradable, non-toxic, and readily available catalyst. | [10][11][12] |
| Lemon Peel Powder (LPP) | Ethanol | 70 °C | Effective, biodegradable, and aligns with green chemistry principles. | [5] |
| Modern Energy Sources | ||||
| Microwave Irradiation | Solvent-free or various | Variable Power/Time | Dramatically reduced reaction times, often higher yields, uniform heating. | [2][3][13] |
Expertise & Causality:
-
Why Solvent-Free? Performing reactions without a solvent, as with the CAN/Nitric Acid system, offers significant green chemistry benefits.[7][8] It reduces chemical waste, simplifies product work-up (often involving a simple trituration or recrystallization), and can lead to higher effective reactant concentrations, accelerating the reaction.
-
Why Microwave-Assisted? Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat efficiently and uniformly.[3] This avoids localized overheating common with conventional oil baths and often allows access to higher temperatures and pressures safely, leading to dramatic rate enhancements. For the synthesis of imidazoles, this can reduce reaction times from hours to mere minutes.[14]
-
Why Bio-Catalysts? Catalysts like lemon juice, which is rich in citric acid, function as mild, natural acid catalysts.[10][11] Their use avoids the toxicity and disposal issues associated with heavy metal catalysts, making them an excellent choice for environmentally conscious process development.
Detailed Experimental Protocols
The following protocols are generalized procedures that serve as a validated starting point for synthesis. Researchers should optimize conditions based on the specific aldehyde substrate used.
Protocol 1: Lewis Acid-Catalyzed Solvent-Free Synthesis
This protocol is adapted from methodologies employing strong Lewis acid catalysts for efficient condensation.[7][8]
Materials:
-
Substituted Aldehyde (1.0 mmol)
-
2,3-Diaminomaleonitrile (DAMN) (1.0 mmol, 108 mg)
-
Cerium (IV) Ammonium Nitrate (CAN) (0.05 mmol, 27 mg)
-
Nitric Acid (70%, ~0.4 mmol)
-
Ethanol
-
Deionized Water
Procedure:
-
In a 10 mL round-bottom flask, combine the aldehyde (1.0 mmol), diaminomaleonitrile (1.0 mmol), and CAN (0.05 mmol).
-
Carefully add a catalytic amount of nitric acid (1-2 drops).
-
Place the flask in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously. The mixture may become a thick paste or melt.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate). The reaction is typically complete within 60 minutes.
-
Upon completion, cool the reaction vessel to room temperature.
-
Add 10 mL of cold water to the flask and stir for 15 minutes to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining catalyst and acid.
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-substituted-1H-imidazole-4,5-dicarbonitrile.
dot
Caption: Standard workflow for synthesis and purification.
Protocol 2: Microwave-Assisted Green Synthesis
This protocol leverages the efficiency of microwave irradiation and an environmentally benign solvent system.[9][13]
Materials:
-
Substituted Aldehyde (1.0 mmol)
-
Benzil (as an alternative to DAMN for general imidazole synthesis context) (1.0 mmol)
-
Ammonium Acetate (2.5 mmol)
-
Cupric Chloride (CuCl₂·2H₂O) (0.1 mmol, 17 mg) (Example catalyst)
-
Ice-cold water
Note: For the target dicarbonitrile, DAMN would be used instead of benzil and ammonium acetate would provide the nitrogen atoms. The conditions are illustrative of a typical microwave-assisted setup.
Procedure:
-
In a specialized 10 mL microwave reaction vessel, add the aldehyde (1.0 mmol), DAMN (1.0 mmol), and a suitable catalyst (e.g., CuCl₂·2H₂O, 10 mol%).
-
Seal the vessel with a septum.
-
Place the vessel in the cavity of a scientific microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 300 W) for short intervals (e.g., 3-5 minutes). It is crucial to monitor temperature and pressure to remain within safe operational limits.
-
Monitor the reaction between intervals using TLC. Total irradiation time is often less than 20 minutes.
-
Once the reaction is complete, cool the vessel to room temperature (automated in most reactors).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent.
Conclusion and Future Outlook
The is well-established, with the condensation of aldehydes and diaminomaleonitrile remaining the most robust and versatile strategy. The field has evolved significantly with the introduction of new catalytic systems and energy sources that prioritize efficiency, safety, and environmental sustainability. Lewis acid catalysis in solvent-free conditions and microwave-assisted protocols offer powerful advantages for rapid synthesis and library generation.
Future research will likely focus on expanding the catalytic toolbox with more recyclable and highly efficient heterogeneous catalysts.[15][16] Furthermore, the application of flow chemistry for the continuous and scalable production of these important imidazole derivatives represents a promising frontier for both academic and industrial applications.
References
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- ChemicalBook. (n.d.). 2-PHENYL-1H-IMIDAZOLE-4,5-DICARBONITRILE synthesis.
- BenchChem. (n.d.). 2-Amino-1H-imidazole-4,5-dicarboxylic Acid | Research Chemical.
- (n.d.). One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions.
- Zhang, T., & Liang-Z. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES, 87(7).
- Jiangsu Run'an Pharmaceutical Co. Ltd. (n.d.). What is Imidazole-4,5-dicarbonitrile Used for?.
- Zhang, Q. G., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.
- (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.
- (1987). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 30(8), 1482-9.
- (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
- Bagwan, S. M., et al. (2023). A SIMPLE, EFFICIENT AND GREEN PROCEDURE FOR THE SYNTHESIS OF 2, 4, 5-TRISUBSTITUTED IMIDAZOLE DERIVATIVES USING NOVEL PEG-SOCl AS A CATALYST. International Journal of Pharmaceutical Sciences and Research, 14(1), 434-443.
- Semantic Scholar. (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids.
- (n.d.). Microwave-assisted solvent-free synthesis and luminescence properties of 2-substituted-4,5-di(2-furyl)-1H-imidazoles. ResearchGate.
- (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF. ResearchGate.
- (n.d.). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst.
- (n.d.). Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,.... ResearchGate.
- (2012). A novel polymeric catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. Journal of Chemical Sciences, 124(3), 717–722.
- (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
- Khan, F. A. K., et al. (2022). Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. Journal of Innovations in Pharmaceutical and Biological Sciences, 9(4), 13-17.
- Satyanarayana, V. S. V., Rakshit, M., & Sivakumar, A. (n.d.). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities.
- (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry.
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(2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][9][17]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. PubMed Central. Retrieved from
- (n.d.). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update.
- (n.d.). One-pot Synthesis of various 1,2,4,5-tetra substituted imidazole derivatives under ultrasound irradiation. ResearchGate.
- Khan, F. A. K., et al. (2022). Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. Journal of Innovations in Pharmaceutical and Biological Sciences.
- (n.d.). Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. ResearchGate.
- (n.d.). Catalytic Synthesis of 1,2,4,5‐Tetrasubstituted 1H‐Imidazole Derivatives: State of the Art.
- (2021). One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazoles Using Glutamic Acid as Catalyst. Orbital - The Electronic Journal of Chemistry, 13(3).
- Safari, J., Gandomi-Ravandi, S., & Akbari, Z. (n.d.). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. NIH.
- (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica.
- (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. PMC - NIH.
- (n.d.). CID 158419821 | C10H4N8. PubChem - NIH.
- Oakwood Chemical. (n.d.). 2-Amino-1H-imidazole-4,5-dicarbonitrile.
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The Strategic Utility of 2-Ethyl-1H-imidazole-4,5-dicarbonitrile in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, the imidazole scaffold stands as a privileged structural motif, integral to a vast array of biologically active molecules and functional materials.[1][2] Its unique electronic properties and capacity for diverse chemical transformations make it a cornerstone in the synthetic chemist's toolbox. Within this important class of heterocycles, 2-ethyl-1H-imidazole-4,5-dicarbonitrile emerges as a particularly valuable and versatile building block. The presence of two nitrile functionalities on the imidazole core, coupled with an ethyl group at the 2-position, offers a unique combination of reactivity and structural features, paving the way for the efficient construction of complex molecular architectures.
This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this compound in organic synthesis. It is designed to serve as a practical resource for researchers and professionals engaged in drug discovery, process development, and the creation of novel organic materials.
Core Synthesis and Characterization
The primary and most efficient route to this compound involves the condensation of diaminomaleonitrile with an appropriate orthoester.[3] This method provides a direct and high-yielding pathway to the desired imidazole core.
Synthetic Workflow: From Precursors to the Target Molecule
The synthesis can be conceptually broken down into a single key step: the cyclization and concurrent installation of the ethyl group at the C2 position.
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous imidazole-4,5-dicarbonitriles.[3]
Materials:
-
Diaminomaleonitrile
-
Triethyl orthopropionate
-
High-boiling point solvent (e.g., N,N-dimethylformamide or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile in the chosen solvent under an inert atmosphere.
-
Reagent Addition: Add an excess of triethyl orthopropionate to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
Characterization Data
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the ethyl group protons (a triplet and a quartet), and a broad singlet for the N-H proton of the imidazole ring. |
| ¹³C NMR | Resonances for the two nitrile carbons, the carbons of the imidazole ring, and the carbons of the ethyl group.[4][5][6] |
| FT-IR | A strong absorption band characteristic of the C≡N stretching vibration, as well as bands corresponding to N-H and C-H stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₇H₆N₄, MW: 146.15 g/mol ). |
Applications in Organic Synthesis: A Gateway to Complex Molecules
The strategic placement of the dinitrile and ethyl functionalities makes this compound a highly valuable precursor for a range of complex organic molecules, particularly in the realm of pharmaceuticals.
A Key Intermediate in the Synthesis of Angiotensin II Receptor Blockers
One of the most significant applications of this building block is its role in the synthesis of the antihypertensive drug, Olmesartan medoxomil.[7][8][9] The imidazole core of Olmesartan is constructed from a 2-substituted imidazole-4,5-dicarboxylic acid derivative, which is directly obtained from the hydrolysis of the corresponding dicarbonitrile.[3]
Caption: Synthetic sequence from this compound to a key intermediate for Olmesartan.
-
Hydrolysis of the Nitrile Groups: The twin nitrile groups are readily hydrolyzed under acidic conditions to the corresponding dicarboxylic acid.[3] This transformation is a robust and high-yielding reaction, providing clean access to the diacid derivative. The choice of strong acid, such as hydrochloric acid, ensures complete conversion.
-
Esterification: The resulting dicarboxylic acid can be esterified using standard methods, such as Fischer esterification, to yield the corresponding diethyl ester.[3] This step is crucial for modifying the reactivity of the carboxyl groups for subsequent transformations.
-
Grignard Reaction: The diethyl ester serves as the substrate for a Grignard reaction, which is a key step in the construction of the side chain of Olmesartan.[8] This reaction highlights the utility of the imidazole-4,5-dicarboxylate scaffold in complex molecule synthesis.
Precursor for Fused Heterocyclic Systems
The dinitrile functionality of this compound also serves as a versatile handle for the construction of fused heterocyclic systems. The two adjacent nitrile groups can participate in cycloaddition and condensation reactions with various reagents to form fused pyrimidines, pyridines, and other important heterocyclic scaffolds.[1] These fused systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2]
Conclusion: A Building Block of Strategic Importance
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the unique reactivity of its dinitrile and ethyl functionalities provide a powerful platform for the construction of complex and medicinally relevant molecules. As demonstrated by its crucial role in the synthesis of the blockbuster drug Olmesartan medoxomil, this imidazole derivative offers a reliable and efficient entry point to important pharmaceutical targets. For researchers and professionals in drug discovery and development, a thorough understanding of the chemistry and synthetic potential of this compound is essential for the design and execution of innovative and efficient synthetic strategies.
References
[7] Improved Process For The Preparation Olmesartan Medoxomil And Intermediates Thereof. (URL not available) [8] Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. (URL not available) [1] Synthesis of Fused Imidazoles and Pyrimidinones from 2‐Aminoazines - ResearchGate. (URL not available) [9] A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - NIH. (URL not available) [3] Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)] - Asian Journal of Research in Chemistry. (URL not available) [2] Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC - PubMed Central. (URL not available) [4] H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (URL not available) [10] Synthesis of related substances of olmesartan medoxomil, anti- hypertensive drug# - Semantic Scholar. (URL not available) [11] Nonpeptide angiotensin II antagonists derived from 1H-pyrazole-5-carboxylates and 4-aryl ... - PubMed. (URL not available) [12] An In-depth Technical Guide to the Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid - Benchchem. (URL not available) [13] Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2 - PubMed. (URL not available) [14] Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC - PubMed Central. (URL not available) [5] 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a) - The Royal Society of Chemistry. (URL not available) [15] 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile - PMC - NIH. (URL not available) [6] 5 Combination of 1H and 13C NMR Spectroscopy. (URL not available)
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A Technical Guide to the Medicinal Chemistry Applications of 2-Ethyl-1H-imidazole-4,5-dicarbonitrile: A Versatile Scaffold for Modern Drug Discovery
Abstract: The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous marketed drugs and biologically active compounds.[1][2][3] This technical guide focuses on a specific, highly functionalized derivative: 2-ethyl-1H-imidazole-4,5-dicarbonitrile. While direct therapeutic applications of this exact molecule are not extensively documented, its true value lies in its role as a versatile synthetic intermediate. The dinitrile functional groups serve as reactive handles for elaboration into a diverse array of pharmacologically relevant structures, including dicarboxylic acids, esters, and dicarboxamides. This guide synthesizes data from analogous structures to map the potential therapeutic pathways for which this scaffold is preeminently suited. We will explore its synthesis, key chemical transformations, and project its potential applications in oncology, cardiovascular disease, and central nervous system (CNS) disorders, providing detailed experimental protocols for its synthesis and biological evaluation.
The Imidazole Nucleus: A Privileged Scaffold in Drug Discovery
The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms.[4] Its unique electronic properties are central to its success in medicinal chemistry. The ring system is aromatic, with a stable sextet of π electrons.[5] One nitrogen atom is basic (a pyridine-like sp² nitrogen), readily protonated to form imidazolium salts, while the other is non-basic (a pyrrole-like nitrogen) unless the first is protonated.[5] This duality allows the imidazole core to act as a proton donor, proton acceptor, and a coordinating ligand for metal ions in enzymes, making it a highly effective pharmacophore for interacting with biological targets.[2]
The therapeutic landscape is rich with imidazole-containing drugs, including the anti-cancer agent dacarbazine, the antifungal ketoconazole, the antihypertensive losartan, and the proton-pump inhibitor omeprazole, underscoring the scaffold's versatility and acceptance in drug design.[2][6][7]
Synthesis and Reactivity of this compound
The primary utility of this compound is as a foundational building block. Its synthesis is accessible and provides a platform for extensive chemical diversification.
Synthetic Pathway
A robust method for synthesizing 2-substituted imidazole-4,5-dicarbonitriles involves the condensation of an orthoester with diaminomaleonitrile (DAMN).[8] For the target compound, triethyl orthopropionate serves as the source of the 2-ethyl group. The reaction proceeds by heating the reagents, often in the presence of an acid catalyst, to drive the cyclization and dehydration.
Caption: Synthetic workflow from starting materials to bioactive candidates.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for similar 2-substituted imidazole-4,5-dicarbonitriles.[5][8]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diaminomaleonitrile (1.0 eq) and triethyl orthopropionate (1.2 eq).
-
Catalysis: Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to 120-130 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. The resulting solid can be triturated with a non-polar solvent like hexanes to remove unreacted orthoester.
-
Purification: The crude product is collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity: The Dinitrile as a Versatile Handle
The true potential of the title compound stems from the reactivity of the nitrile groups. These groups are ideal precursors for other functionalities:
-
Hydrolysis: The dinitrile can be readily hydrolyzed under acidic or basic conditions to yield 2-ethyl-1H-imidazole-4,5-dicarboxylic acid .[8] This dicarboxylic acid is a key intermediate for many of the applications discussed below.
-
Conversion to Amides: The dicarboxylic acid can be activated (e.g., with thionyl chloride or a carbodiimide) and reacted with a wide range of amines to form a library of N,N'-disubstituted imidazole-4,5-dicarboxamides.
-
Esterification: Reaction of the dicarboxylic acid with alcohols under acidic conditions provides the corresponding diesters.
Potential Therapeutic Applications: From Dinitrile to Drug Candidate
By examining related imidazole structures, we can project high-potential therapeutic applications for derivatives of this compound.
Anticancer Agents: Kinase Inhibitors
The imidazole-4,5-dicarboxamide scaffold has been identified as a promising core for anticancer agents.[9] The design of these molecules is often based on mimicking the purine structure of adenosine triphosphate (ATP), allowing them to act as competitive inhibitors in the ATP-binding pocket of kinases, which are critical regulators of cell cycle progression and are often dysregulated in cancer.[9]
Rationale: A study on N,N'-disubstituted imidazole-4,5-dicarboxamides demonstrated antiproliferative activity against HL-60 leukemia cells, with a proposed mechanism involving the inhibition of cyclin-dependent kinase 2 (CDK2).[9] The dicarboxamide structure is believed to form key hydrogen bonding interactions within the kinase's active site.[9] By synthesizing a library of dicarboxamides from 2-ethyl-1H-imidazole-4,5-dicarboxylic acid, novel CDK inhibitors could be developed.
Caption: Proposed inhibition of the CDK2 pathway by imidazole derivatives.
Hypothetical Structure-Activity Relationship (SAR) Data: Based on published data for similar scaffolds, a library of derivatives could be evaluated to establish SAR.[9]
| Compound ID | R Group (on Amide) | CDK2 IC₅₀ (µM) | Antiproliferative IC₅₀ (µM) |
| Hypo-01 | Cyclopropyl | 15.2 | 25.0 |
| Hypo-02 | Phenyl | 5.8 | 10.1 |
| Hypo-03 | 4-Chlorophenyl | 1.2 | 2.5 |
| Hypo-04 | 3-Pyridyl | 3.5 | 7.8 |
Cardiovascular Agents: Renin-Angiotensin System Modulators
Derivatives of the homologous 2-butyl-1H-imidazole-4,5-dicarboxylic acid have been extensively investigated as modulators of the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation.[10] These compounds have shown potent activity as Angiotensin II receptor antagonists.[10]
Rationale: The 2-alkyl-imidazole-4,5-dicarboxylic acid core serves as a bioisostere for key functionalities in established antihypertensive drugs. The ethyl group at the 2-position, combined with appropriate functionalization of the carboxylic acid groups (for instance, conversion to a tetrazole-biphenyl moiety), could yield potent and selective Angiotensin II Type 1 (AT₁) receptor blockers. These blockers prevent the vasoconstrictive and aldosterone-secreting effects of Angiotensin II, leading to a reduction in blood pressure.
Caption: Blockade of the Renin-Angiotensin System by a potential AT1 antagonist.
Central Nervous System (CNS) Agents: Glutamate Receptor Antagonists
Derivatives of 1H-imidazole-4,5-dicarboxylic acid have been investigated as novel antagonists of glutamate receptors, specifically the NMDA receptor complex.[11]
Rationale: Glutamate is the primary excitatory neurotransmitter in the CNS, and its overstimulation (excitotoxicity) is implicated in neurodegenerative diseases and epilepsy. Compounds that can modulate glutamatergic transmission have significant therapeutic potential. Studies have reported that imidazole-4,5-dicarboxylic acid derivatives exhibit anticonvulsant and potential antiparkinsonian activity in animal models.[11] The 2-ethyl derivative provides a lipophilic anchor that can be used to fine-tune properties like blood-brain barrier penetration and receptor subtype selectivity, making it an attractive starting point for novel CNS drug discovery programs.
Bioanalytical and Screening Protocols
To validate the potential of novel derivatives, standardized in vitro assays are essential.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay measures cell viability and is a standard primary screen for cytotoxic compounds.[12]
-
Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.
Protocol: Angiotensin II Receptor Binding Assay
This assay determines the affinity of a compound for the AT₁ receptor.[10]
-
Membrane Preparation: Prepare cell membrane fractions from tissues or cell lines expressing the AT₁ receptor (e.g., rabbit aorta).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the AT₁ receptor (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II), and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow competitive binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Calculate the IC₅₀, which can then be used to determine the binding affinity (Ki) of the test compound for the AT₁ receptor.
Caption: A typical workflow for screening a new chemical library.
Future Directions and Conclusion
This compound represents a starting point of significant potential for medicinal chemists. Its straightforward synthesis and the versatile reactivity of its dinitrile groups allow for the creation of large, diverse chemical libraries.
Future research should focus on:
-
Library Synthesis: Systematically exploring the chemical space around the imidazole-4,5-dicarboxamide and dicarboxylic acid core to build robust SAR models for various targets.
-
Target Exploration: While oncology, cardiovascular, and CNS applications are strongly suggested by analogous structures, other therapeutic areas where imidazoles are prevalent, such as infectious diseases and inflammatory disorders, should also be investigated.[6][13]
-
ADME/Tox Profiling: Early-stage assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of promising lead compounds will be crucial for their successful development.
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SlideShare. (n.d.). Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Retrieved from [Link]
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Al-Ostath, A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. Retrieved from [Link]
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Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Retrieved from [Link]
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Katke, S. P. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. Retrieved from [Link]
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Caroon, J. M., et al. (1982). Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 25(6), 666-70. Retrieved from [Link]
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PubMed. (2005, September 22). Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (n.d.). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]
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MDPI. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]
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Journal of Pharmaceutical and Biological Sciences. (2022, October 14). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Retrieved from [Link]
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Lima, C. S. P., et al. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. Retrieved from [Link]
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Beniwal, M., et al. (n.d.). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]
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Eco-Vector Journals Portal. (n.d.). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Retrieved from [Link]
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An In-depth Technical Guide to 2-ethyl-1H-imidazole-4,5-dicarbonitrile: Discovery, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-ethyl-1H-imidazole-4,5-dicarbonitrile, a key heterocyclic intermediate in synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed synthetic methodologies, physicochemical properties, and its significant applications, particularly as a precursor in the synthesis of pharmacologically active molecules.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a fundamental motif in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.[1][3] The dicarbonitrile substitution at the 4 and 5 positions of the imidazole ring provides a versatile chemical handle for further molecular elaboration, making compounds like this compound valuable building blocks in organic synthesis.
Discovery and Historical Context
The foundational chemistry for the synthesis of 2-substituted-1H-imidazole-4,5-dicarbonitriles was laid out in the mid-20th century. A seminal patent filed in 1949 by David W. Woodward of E. I. du Pont de Nemours & Company describes a method for preparing 4,5-imidazoledicarbonitrile and its 2-hydrocarbon substituted derivatives.[4] This process involves the reaction of hydrogen cyanide tetramer, now commonly known as diaminomaleonitrile (DAMN), with an orthoester of a monocarboxylic acid.[4]
The reaction with triethyl orthopropionate, the orthoester corresponding to propanoic acid, would yield this compound. This innovative approach provided a direct and efficient route to this class of compounds, which have since become crucial intermediates in various synthetic pathways.
Synthesis of this compound
The primary and most established method for the synthesis of this compound is the condensation reaction between diaminomaleonitrile and triethyl orthopropionate.[5] This reaction proceeds through the formation of an intermediate amidine, followed by cyclization and elimination of ethanol to yield the aromatic imidazole ring.
Reaction Mechanism
The synthesis is a classic example of a condensation-cyclization reaction to form a heterocyclic system. The nucleophilic amino groups of diaminomaleonitrile attack the electrophilic carbon of the orthoester, leading to the formation of an N-alkoxycarbonylamidine intermediate. Subsequent intramolecular cyclization with the elimination of ethanol molecules drives the formation of the stable imidazole ring.
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following is a representative experimental protocol adapted from the general procedures described in the literature for the synthesis of 2-alkyl-1H-imidazole-4,5-dicarbonitriles.
Materials:
-
Diaminomaleonitrile (DAMN)
-
Triethyl orthopropionate
-
High-boiling point inert solvent (e.g., N,N-dimethylformamide or sulfolane)
-
Acetic acid (catalyst, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a distillation head, a mixture of diaminomaleonitrile (1.0 eq) and triethyl orthopropionate (1.1-1.5 eq) is suspended in a high-boiling point inert solvent.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
The reaction mixture is heated to a temperature that allows for the removal of the ethanol byproduct by distillation (typically 120-180°C).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture, to yield this compound as a solid.
Physicochemical and Spectroscopic Properties
| Property | Value (Predicted/Inferred) |
| Molecular Formula | C₇H₆N₄ |
| Molecular Weight | 146.15 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Not widely reported, but expected to be a high-melting solid. |
| Solubility | Soluble in polar organic solvents like DMF, DMSO, and alcohols. |
| ¹H NMR (DMSO-d₆) | δ ~1.3 (t, 3H, CH₃), ~2.8 (q, 2H, CH₂), ~13.5 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆) | Signals for ethyl group carbons, nitrile carbons, and imidazole ring carbons. |
| IR (KBr, cm⁻¹) | ~3100-3300 (N-H stretch), ~2230 (C≡N stretch), ~1500-1600 (C=N, C=C stretches) |
| Mass Spec (ESI-MS) | [M+H]⁺ = 147.07 |
Applications in Drug Development and Organic Synthesis
The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The dinitrile functional groups can be readily hydrolyzed to the corresponding dicarboxylic acid, which serves as a key building block for a variety of therapeutic agents.
Precursor to Imidazole-4,5-dicarboxylic Acid Derivatives
The hydrolysis of this compound under acidic or basic conditions yields 2-ethyl-1H-imidazole-4,5-dicarboxylic acid. This dicarboxylic acid is a crucial precursor in the synthesis of various pharmacologically active compounds, including angiotensin II receptor antagonists used in the treatment of hypertension.[5]
Caption: Role as a key synthetic intermediate.
Potential for Further Derivatization
The nitrile groups of this compound can also be transformed into other functional groups such as amides, amines, and tetrazoles, opening up a wide array of possibilities for the synthesis of novel compounds with potential biological activities. The imidazole dicarboxamide derivatives, for instance, have been investigated for their antiproliferative activity.[6]
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound, emerging from foundational synthetic work in the mid-20th century, stands as a testament to the enduring importance of heterocyclic chemistry. Its straightforward synthesis and the versatility of its dinitrile functional groups have established it as a valuable intermediate in the synthesis of complex organic molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the synthesis and reactivity of this compound provides a powerful tool for the creation of novel therapeutic agents.
References
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells. (2005, September 22). PubMed. Retrieved January 17, 2026, from [Link]
-
Imidazole: Having Versatile Biological Activities. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
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Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. (2017, August 11). Longdom Publishing. Retrieved January 17, 2026, from [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017, August 11). Longdom Publishing. Retrieved January 17, 2026, from [Link]
- US Patent 2,534,331A - 4, 5-imidazoledicarbonitrile and method of preparation. (1950, December 19). Google Patents.
-
Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of 2-Ethyl-1H-imidazole-4,5-dicarbonitrile from Diaminomaleonitrile
Document ID: AN-HET-2026-01A
Abstract
This document provides a comprehensive guide for the synthesis of 2-ethyl-1H-imidazole-4,5-dicarbonitrile, a valuable heterocyclic building block. The protocol details a robust and straightforward condensation reaction between diaminomaleonitrile (DAMN) and triethyl orthopropionate. Included are in-depth discussions on the reaction mechanism, a detailed step-by-step experimental procedure, safety protocols, methods for purification and characterization, and a troubleshooting guide. This application note is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.
Introduction
Imidazole derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds.[1] Specifically, 2-substituted-1H-imidazole-4,5-dicarbonitriles are critical intermediates in the synthesis of more complex molecules, including angiotensin II receptor blockers. The target molecule, this compound, serves as a key precursor that allows for further functionalization at the nitrile groups.
The synthetic strategy detailed herein utilizes diaminomaleonitrile (DAMN), a highly versatile and cost-effective starting material.[2] DAMN, a tetramer of hydrogen cyanide, provides the C4-C5-dicarbonitrile backbone and the two nitrogen atoms required for the imidazole ring. This protocol describes its direct, one-pot cyclocondensation with triethyl orthopropionate to yield the desired product.
Reaction Mechanism and Rationale
The formation of the this compound ring from diaminomaleonitrile and triethyl orthopropionate is a classic example of a condensation reaction leading to a heterocyclic system. The reaction proceeds through several logical and well-understood steps, driven by the nucleophilicity of the amino groups and the electrophilicity of the orthoester, with the concomitant elimination of ethanol.
Mechanism Breakdown:
-
Initial Nucleophilic Attack: One of the nucleophilic amino groups of diaminomaleonitrile attacks the central carbon atom of triethyl orthopropionate. This step is followed by the elimination of one molecule of ethanol to form an ethoxy-amidine intermediate.
-
Intramolecular Cyclization: The second amino group of the DAMN backbone performs an intramolecular nucleophilic attack on the imine carbon formed in the previous step. This cyclization step forms the five-membered ring precursor.
-
Aromatization: The cyclic intermediate undergoes elimination of two additional molecules of ethanol to achieve aromatic stabilization, resulting in the final imidazole product.
The overall reaction is driven to completion by the application of heat, which facilitates the elimination of the volatile ethanol byproduct, shifting the equilibrium towards the product side in accordance with Le Chatelier's principle.
Caption: Proposed reaction mechanism for imidazole synthesis.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Purity | Supplier Example |
| Diaminomaleonitrile (DAMN) | 1187-42-4 | C₄H₄N₄ | ≥98% | Sigma-Aldrich |
| Triethyl orthopropionate | 115-80-0 | C₉H₂₀O₃ | ≥98% | Fisher Scientific |
| Toluene, Anhydrous | 108-88-3 | C₇H₈ | ≥99.8% | VWR |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | VWR |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer or thermocouple probe
-
Dropping funnel (optional)
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware for workup (beakers, separatory funnel, etc.)
-
Büchner funnel and vacuum flask for filtration
-
Rotary evaporator
Safety Precautions
-
Diaminomaleonitrile (DAMN): Toxic if swallowed, in contact with skin, or if inhaled.[3] It may be metabolized to cyanide.[4] Handle with extreme care in a fume hood, wearing nitrile gloves, a lab coat, and safety goggles. Avoid generating dust.
-
Triethyl orthopropionate: Flammable liquid and vapor.[5] Causes skin and serious eye irritation.[6] Keep away from heat, sparks, and open flames. It is also moisture-sensitive.
-
Toluene: Flammable liquid and vapor. Can cause skin and eye irritation and is a known reproductive toxin. All handling must be performed in a fume hood.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the 100 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a thermometer. Ensure the setup is dry and flush with an inert gas like nitrogen.
-
Charging Reactants: To the flask, add diaminomaleonitrile (5.40 g, 50.0 mmol, 1.0 equiv.) and anhydrous toluene (30 mL). Begin stirring to form a suspension.
-
Addition of Orthoester: Add triethyl orthopropionate (9.70 g, 55.0 mmol, 1.1 equiv.) to the suspension. The use of a slight excess of the orthoester ensures complete consumption of the limiting reagent, DAMN.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the disappearance of the DAMN spot on TLC), allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 30-60 minutes to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold hexanes (2 x 15 mL) to remove residual toluene and unreacted orthoester.
-
-
Drying: Dry the collected solid under vacuum at 40-50 °C to a constant weight. The crude product is typically obtained as an off-white to light tan solid.
Caption: Experimental workflow for the synthesis of this compound.
Purification and Characterization
For applications requiring high purity, the crude product can be recrystallized.
-
Recrystallization Protocol: Dissolve the crude solid in a minimum amount of hot ethyl acetate. If the solid does not fully dissolve, filter the hot solution to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethyl acetate, and dry under vacuum.
Expected Characterization Data
The identity and purity of the synthesized this compound (C₇H₆N₄, MW: 146.15 g/mol ) should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | (400 MHz, DMSO-d₆): δ ~13.5-14.5 (br s, 1H, N-H), ~2.9 (q, J = 7.6 Hz, 2H, -CH₂-), ~1.3 (t, J = 7.6 Hz, 3H, -CH₃). The N-H proton is exchangeable and may be very broad or not observed. |
| ¹³C NMR | (101 MHz, DMSO-d₆): δ ~150 (C2), ~115 (C4/C5), ~114 (C≡N), ~20 (-CH₂-), ~12 (-CH₃). The signals for C4 and C5 may be close or coalesced. |
| FT-IR | (KBr, cm⁻¹): ~3200-3000 (N-H stretch, broad), ~2980 (C-H stretch), ~2240 (C≡N stretch, sharp, strong), ~1600 (C=N stretch). |
| MS (ESI+) | m/z: 147.06 [M+H]⁺. |
| Melting Point | Literature values for similar dicyanoimidazoles are often >200 °C. The melting point should be sharp for a pure compound. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Wet reagents or solvent (orthoesters are moisture-sensitive). 3. Reaction temperature too low. | 1. Extend reaction time and monitor by TLC. 2. Use anhydrous solvents and fresh reagents. 3. Ensure the mixture is at a vigorous reflux. |
| Product is Dark/Oily | 1. Overheating, leading to decomposition or polymerization of DAMN. 2. Impure starting materials. | 1. Maintain careful temperature control. 2. Purify starting materials if necessary. Purify the crude product via recrystallization or column chromatography. |
| Reaction Stalls | Insufficient heat to drive off ethanol byproduct, causing unfavorable equilibrium. | Ensure efficient stirring and heating. Consider using a Dean-Stark trap if water from non-anhydrous reagents is suspected to be an issue. |
| Difficult Purification | Product co-precipitates with impurities. | Attempt recrystallization from a different solvent system (e.g., ethanol/water, acetonitrile). If that fails, silica gel chromatography may be required. |
Conclusion
The protocol described provides an efficient and reliable method for the synthesis of this compound from readily available starting materials. By carefully controlling reaction conditions and adhering to the specified safety precautions, researchers can obtain this valuable intermediate in good yield and high purity, suitable for further use in pharmaceutical and materials science research.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diaminomaleonitrile, 98%. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Triethyl orthopropionate, 98+%. [Link]
-
Begunov, R. S., et al. (2020). Proposed mechanism of imidazole formation. ResearchGate. [Link]
-
Gorgani, L., et al. (2017). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Taylor & Francis Online. [Link]
-
Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for RSC Advances. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12224823, 2-ethyl-1H-imidazole-4,5-dicarboxylic acid. [Link]
-
de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5877. [Link]
-
Wikipedia. (n.d.). Diaminomaleonitrile. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole Synthesis. [Link]
-
Sadullayeva, G. G. (2024). Synthesis and Reactions of Imidazole. Zenodo. [Link]
-
Hortelano, C., et al. (2021). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega, 6(45), 30465-30476. [Link]
-
Demkowicz, S., et al. (2020). Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products. Molecules, 25(6), 1424. [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 2-ethyl-4-methyl-. NIST Chemistry WebBook. [Link]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]
- 3. angenechemical.com [angenechemical.com]
- 4. Diaminomaleonitrile(1187-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note & Protocol: Synthesis of 2-Methyl-4,5-dicyanoimidazole via Condensation of Triethyl Orthoacetate with Diaminomaleonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 2-methyl-4,5-dicyanoimidazole, a highly functionalized heterocyclic compound. The protocol details the acid-catalyzed condensation reaction between diaminomaleonitrile (DAMN), a versatile and important precursor in heterocyclic chemistry, and triethyl orthoacetate (TEOA). Imidazole derivatives are recognized as privileged scaffolds in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a robust and reproducible method for accessing this valuable building block. The guide explains the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, outlines critical safety precautions, and offers guidance on product purification and characterization.
Scientific Principles and Reaction Mechanism
The synthesis of the imidazole core from a 1,2-diamine and an orthoester is a well-established and efficient method for forming the heterocyclic ring.[3] In this specific application, diaminomaleonitrile serves as the C2N-C-N backbone, while triethyl orthoacetate acts as the source for the C2 carbon and its methyl substituent.
Causality of Experimental Design:
-
Electrophile Activation: Triethyl orthoacetate, while reactive, requires protonation by an acid catalyst to become a more potent electrophile. The catalyst protonates one of the ethoxy groups, facilitating its departure as ethanol and generating a highly reactive oxocarbenium ion intermediate. This activation is crucial for initiating the reaction with the weakly nucleophilic amino groups of DAMN.
-
Stepwise Condensation: The reaction proceeds through a stepwise condensation mechanism. One amino group of DAMN attacks the activated orthoester, leading to the formation of an N,O-acetal intermediate. Subsequent elimination of ethanol yields a stable ethoxy-imidate intermediate.
-
Intramolecular Cyclization: The key ring-forming step involves the intramolecular nucleophilic attack of the second amino group onto the imidate carbon. This cyclization step is entropically favored, leading to the formation of the five-membered dihydroimidazole ring.
-
Aromatization: The final and irreversible step is the aromatization of the dihydroimidazole intermediate. Driven by the formation of the stable, aromatic imidazole ring, two additional molecules of ethanol are eliminated, yielding the final product, 2-methyl-4,5-dicyanoimidazole.
The proposed mechanism is outlined in the diagram below.
Caption: Proposed mechanism for the acid-catalyzed condensation.
Health and Safety Precautions
WARNING: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
Diaminomaleonitrile (DAMN):
-
Hazard: Highly toxic. Harmful or fatal if swallowed, in contact with skin, or if inhaled.[4][5] Can be metabolized to cyanide in the body, which may lead to headache, dizziness, convulsions, and death.[6][7] Contact with acids liberates very toxic hydrogen cyanide gas.[4][5]
-
Precautions: Always handle in a fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Avoid creating dust.[8] Have a cyanide antidote kit available and ensure personnel are trained in its use.
-
Waste Disposal: Quench all waste streams containing DAMN or cyanide with an excess of bleach (sodium hypochlorite) or alkaline hydrogen peroxide before disposal according to institutional guidelines.
-
-
Triethyl Orthoacetate (TEOA):
-
Acid Catalyst (e.g., p-Toluenesulfonic acid):
-
Hazard: Corrosive. Causes skin and eye burns.
-
Precautions: Handle with care, wearing appropriate PPE.
-
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as needed.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS No. | Notes |
| Diaminomaleonitrile (DAMN) | >98% | Sigma-Aldrich | 1187-42-4 | Light-sensitive, store under inert gas.[6] |
| Triethyl Orthoacetate (TEOA) | >97% | TCI Chemicals | 78-39-7 | Moisture sensitive. |
| p-Toluenesulfonic acid monohydrate | ACS Reagent | Fisher Scientific | 6192-52-5 | Catalyst. |
| Toluene | Anhydrous, >99.8% | MilliporeSigma | 108-88-3 | Reaction solvent. |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 | For work-up and chromatography. |
| Hexanes | ACS Grade | VWR | 110-54-3 | For chromatography. |
| Triethylamine | >99% | Sigma-Aldrich | 121-44-8 | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Fisher Scientific | 7757-82-6 | Drying agent. |
| 1M Sodium Hydroxide (NaOH) | Aqueous | - | 1310-73-2 | For work-up. |
| Saturated Sodium Chloride (NaCl) | Aqueous (Brine) | - | 7647-14-5 | For work-up. |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser with gas inlet/outlet
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas line (Nitrogen or Argon)
-
Glass funnel, separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F254)
Reaction Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Procedure
-
Reaction Setup: Assemble the 100 mL three-neck flask with a magnetic stir bar, reflux condenser, and a septum. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add diaminomaleonitrile (1.08 g, 10.0 mmol). Add anhydrous toluene (40 mL) via syringe. Stir the suspension, then add triethyl orthoacetate (2.43 g, 2.6 mL, 15.0 mmol, 1.5 equiv.). Finally, add the catalyst, p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 equiv.).
-
Rationale: Using an excess of TEOA ensures the complete consumption of the limiting reagent, DAMN. Toluene is chosen as a solvent that allows for reflux at a suitable temperature to drive the elimination of ethanol.
-
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 50 mL of 1M NaOH solution to neutralize the acid catalyst.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with saturated NaCl solution (brine) (1 x 50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Rationale: The basic wash neutralizes the acid catalyst and removes any acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
Purification
The crude product, a brownish solid, requires purification by column chromatography.[13]
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a mobile phase of 20% ethyl acetate in hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry powder onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 60%). To prevent peak tailing, which is common for basic imidazole compounds on acidic silica, it is highly recommended to add 0.5% triethylamine to the eluent mixture.[13]
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield 2-methyl-4,5-dicyanoimidazole as a solid.
Quantitative Data and Characterization
| Parameter | Value |
| Diaminomaleonitrile (DAMN) | 1.08 g (10.0 mmol) |
| Triethyl Orthoacetate (TEOA) | 2.43 g (15.0 mmol) |
| p-Toluenesulfonic acid monohydrate | 0.19 g (1.0 mmol) |
| Toluene (Solvent) | 40 mL |
| Reaction Temperature | ~110 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Expected Yield | 65-80% (0.86 g - 1.07 g) |
| Theoretical Product MW | 132.12 g/mol |
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect a singlet for the methyl group and potentially a broad singlet for the N-H proton.
-
¹³C NMR: Expect signals for the two nitrile carbons, the three imidazole ring carbons, and the methyl carbon.
-
Mass Spectrometry (MS): [M+H]⁺ peak at m/z = 133.
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band around 2230-2250 cm⁻¹ corresponding to the C≡N stretch.
References
-
Shafiee, F., & Rezaeian, S. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(53), 32045–32080. [Link]
-
Mohammadpoor-Baltork, I., et al. (2007). A green and efficient protocol for the preparation of a new library of benzimidazoles, benzoxazoles, benzothiazoles, and oxazolo[4,5-b]pyridines. Green Chemistry, 9, 1341-1344. (Cited within reference[3] of the search results).
-
Miszczyk, P., et al. (2017). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Molecules, 22(10), 1633. [Link]
-
Ferrer-Urones, M., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22764–22775. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diaminomaleonitrile, 98%. Cole-Parmer. [Link]
-
López, C., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(6), 1563. [Link]
- Shakyawar, D., et al. (2019). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 10(1), 123-132. (General review on imidazole synthesis).
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Diaminomaleonitrile(1187-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. angenechemical.com [angenechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 2-Alkyl-1H-imidazole-4,5-dicarbonitrile in the Synthesis of Angiotensin II Receptor Antagonists
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The imidazole scaffold is a cornerstone in the architecture of numerous Angiotensin II Receptor Blockers (ARBs), a class of drugs vital for the management of hypertension. This guide provides an in-depth exploration of the synthetic pathway from 2-alkyl-1H-imidazole-4,5-dicarbonitrile to key intermediates for potent ARBs. While the user has specified the 2-ethyl derivative, the most extensively documented and industrially significant synthetic routes utilize the 2-propyl analogue as a precursor for Olmesartan Medoxomil. The chemical principles and protocols detailed herein are directly translatable to the 2-ethyl variant, as the single methylene unit difference does not fundamentally alter the reactivity of the core imidazole structure. We will, therefore, focus on the well-established synthesis of the Olmesartan core to provide a robust, field-proven framework for researchers.
The Imidazole Core: A Privileged Scaffold for AT₁ Receptor Antagonism
The imidazole ring is not merely a passive linker; it is a critical pharmacophore in the "sartan" family of drugs. Its five-membered aromatic structure provides a rigid and planar framework that correctly orients the essential substituents for optimal interaction with the Angiotensin II Type 1 (AT₁) receptor.[1][2][3] The key interactions are typically mediated by:
-
An acidic group (often a tetrazole or carboxylic acid) that mimics the carboxylate of Angiotensin II's C-terminal.
-
A lipophilic side chain (like the n-butyl group in Losartan or the n-propyl group in the Olmesartan precursor) that fits into a hydrophobic pocket of the receptor.
-
A hydroxymethyl or carboxyl group on the imidazole ring that can form crucial hydrogen bonds within the receptor binding site.
The 2-alkyl-1H-imidazole-4,5-dicarbonitrile molecule is a highly efficient starting material because its dinitrile functionality provides a direct synthetic handle to introduce the required oxygenated functional groups at the 4 and 5 positions.
Synthetic Strategy Overview: From Dinitrile to the Core Intermediate
The primary objective is the conversion of the inert nitrile groups into versatile carboxylate and tertiary alcohol moieties. The overall synthetic pathway involves a multi-step process that builds the core imidazole intermediate, which is then coupled with the characteristic biphenyl-tetrazole side chain of the target ARB.
Caption: Overall workflow from the dinitrile starting material to the final ARB.
Experimental Protocols: Synthesis of the Olmesartan Core Intermediate
These protocols are based on established patent literature and provide a detailed, step-by-step guide for the key transformations.
Protocol 1: Hydrolysis of Dinitrile to Dicarboxylic Acid
Causality: The conversion of nitriles to carboxylic acids is a fundamental transformation. Acid- or base-catalyzed hydrolysis proceeds via initial hydration to an amide, followed by further hydrolysis to the carboxylate. This step is crucial for activating the C4 and C5 positions for subsequent reactions.
Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-propyl-1H-imidazole-4,5-dicarbonitrile (1 equivalent).
-
Reagent Addition: Add a 6-10 M aqueous solution of sulfuric acid or hydrochloric acid (10-15 volumes).
-
Reaction: Heat the mixture to reflux (typically 100-120°C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath. The dicarboxylic acid product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove residual acid, and dry under vacuum to yield 2-propyl-1H-imidazole-4,5-dicarboxylic acid.
Protocol 2: Diesterification of Dicarboxylic Acid
Causality: Esterification, typically under acidic conditions (Fischer esterification), converts the carboxylic acids into esters. This is a critical step for the subsequent selective Grignard reaction, as the ester functionality is susceptible to nucleophilic attack by the organometallic reagent.
Methodology (adapted from CN111170946A)[4]:
-
Setup: In an esterification reaction kettle (or round-bottom flask), add absolute ethanol (10 volumes).
-
Reagent Addition: Under stirring, add the 2-propyl-1H-imidazole-4,5-dicarboxylic acid (1 equivalent). Cool the mixture to below 0°C using an ice-salt bath.
-
Catalyst: Slowly add a suitable esterification catalyst, such as thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄) (0.1-0.5 equivalents), dropwise over several hours while maintaining the temperature below 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour. Then, slowly heat the mixture to reflux and maintain for 6-8 hours.
-
Workup: After cooling, remove the excess ethanol by distillation under reduced pressure. To the residue, add water and stir to dissolve.
-
Purification: The crude product can be purified by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.
Protocol 3: Selective Grignard Reaction for Tertiary Alcohol Formation
Causality: This is the most critical and elegant step in the synthesis. The Grignard reagent (e.g., methyl magnesium chloride) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of one of the ester groups. A double addition occurs, leading to the formation of a tertiary alcohol. The reaction's selectivity for one ester group over the other is often controlled by stoichiometry and reaction conditions. This transformation creates the 4-(1-hydroxy-1-methylethyl) moiety, a key structural feature of Olmesartan.[5][6][7]
Caption: Selective Grignard reaction at the C4-ester position.
Methodology (adapted from CN113336706B and US Patent 5,616,599)[5][6]:
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), dissolve the diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (1 equivalent) in an anhydrous organic solvent such as tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to between -15°C and 0°C. Slowly add a solution of methyl magnesium chloride or methyl magnesium bromide (approx. 2.0-2.5 equivalents) in THF dropwise, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the mixture at this temperature for 2-4 hours. Monitor the reaction by HPLC to confirm the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding it to a cooled (0°C) aqueous acid solution, such as 10% ammonium chloride or dilute HCl.
-
Workup & Isolation: Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, is typically purified by recrystallization from a suitable solvent system like diisopropyl ether or an ethyl acetate/hexane mixture.[6]
Final Assembly: Alkylation with the Biphenyl Moiety
With the core imidazole intermediate in hand, the final major step is the N-alkylation to attach the biphenyl tetrazole side chain, which is essential for high-affinity binding to the AT₁ receptor.
Causality: The imidazole ring nitrogen is nucleophilic and can be alkylated using a suitable electrophile. The reaction typically employs a brominated biphenyl derivative in the presence of a base, which deprotonates the imidazole nitrogen, increasing its nucleophilicity for the Sₙ2 reaction.
Methodology (adapted from US7943779B2)[8]:
-
Setup: Dissolve the key intermediate, ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate (1 equivalent), in an organic solvent such as acetonitrile.
-
Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 equivalents), and stir the mixture.
-
Alkylation: Add the alkylating agent, 4-[2-(trityltetrazol-5-yl)phenyl]-benzyl bromide (1-1.2 equivalents), portion-wise or as a solution in acetonitrile.
-
Reaction: Heat the reaction mixture (e.g., to 50-80°C) and stir for several hours until the reaction is complete (monitored by HPLC).
-
Workup: Cool the reaction mixture and filter off the inorganic salts. The filtrate, containing the protected Olmesartan precursor, can be concentrated. Using acetonitrile as both the reaction and crystallization solvent has been shown to improve the purity and yield of the final product.[8]
-
Final Steps: The resulting trityl-protected precursor is then deprotected under acidic conditions and subsequently esterified to yield the final Olmesartan medoxomil drug product.
Data Summary
The following table summarizes the key compounds in this synthetic pathway.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | Imidazole ring with a propyl group at C2 and two carboxylic acid groups at C4 and C5. | C₈H₁₀N₂O₄ | 214.18 | Hydrolyzed Intermediate |
| Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate | Imidazole ring with a propyl group at C2 and two ethyl ester groups at C4 and C5. | C₁₂H₁₈N₂O₄ | 270.28 | Substrate for Grignard Reaction |
| Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate | Imidazole ring with propyl (C2), tertiary alcohol (C4), and ethyl ester (C5) groups. | C₁₂H₂₀N₂O₃ | 256.30 | Key Olmesartan Intermediate |
| Olmesartan Medoxomil | Final API structure with imidazole, biphenyl-tetrazole, and medoxomil ester moieties. | C₂₉H₃₀N₆O₆ | 558.59 | Final Active Pharmaceutical Ingredient |
References
- CN111170946A - Synthesis method of olmesartan intermediate.
- CN113336706B - Synthetic method for preparing olmesartan medoxomil intermediate by continuous flow.
- US7943779B2 - Process for the preparation of olmesartan medoxomil.
-
N-van den Hout, et al. (1996). Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives. Journal of Medicinal Chemistry. [Link]
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-
Chen, Z., et al. (2017). Design, synthesis and evaluation of novel angiotensin II receptor 1 antagonists with antihypertensive activities. RSC Advances. [Link]
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-
Lo, Y. S., et al. (1999). Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. The Journal of Organic Chemistry. [Link]
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LOSARTAN - New Drug Approvals. FDA. [Link]
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Zhang, J., et al. (2017). Design, synthesis and evaluation of novel angiotensin II receptor 1 antagonists with antihypertensive activities. ResearchGate. [Link]
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Agelis, G., et al. (2010). An efficient synthesis of a rationally designed 1,5 disubstituted imidazole AT(1) angiotensin II receptor antagonist: reorientation of imidazole pharmacophore groups in losartan reserves high receptor affinity and confirms docking studies. Journal of Computer-Aided Molecular Design. [Link]
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Zheng, X., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Semantic Scholar. [Link]
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Zheng, X., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the Van Leusen Imidazole Synthesis. PubMed. [Link]
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Georgiou, I., et al. (2015). Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors. Semantic Scholar. [Link]
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Application Notes & Protocols: A Detailed Guide to the Preparation of 2-Ethyl-1H-imidazole-4,5-dicarboxylic Acid from 2-Ethyl-1H-imidazole-4,5-dicarbonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid via the acid-catalyzed hydrolysis of its dinitrile precursor, 2-ethyl-1H-imidazole-4,5-dicarbonitrile. This application note is tailored for researchers, scientists, and professionals in drug development and medicinal chemistry who require a robust and reliable protocol for obtaining this valuable imidazole derivative. The guide offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for the characterization and purification of the final product.
Introduction
Imidazole-4,5-dicarboxylic acid and its derivatives are a class of heterocyclic compounds of significant interest in pharmaceutical and materials science.[1][2] The rigid imidazole core, combined with the two carboxylic acid functional groups, provides a versatile scaffold for the synthesis of more complex molecules, including potential therapeutic agents and metal-organic frameworks (MOFs).[1][2] Specifically, 2-substituted imidazole-4,5-dicarboxylic acids are key building blocks in the development of various biologically active compounds.[3]
The synthesis of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid is a crucial step in the elaboration of various molecular skeletons. The hydrolysis of the corresponding dinitrile offers a direct and efficient route to this target molecule. This guide provides a detailed protocol for this transformation, emphasizing the rationale behind the procedural steps to ensure reproducibility and success.
Reaction Mechanism and Rationale
The conversion of a dinitrile to a dicarboxylic acid proceeds via a two-step acid-catalyzed hydrolysis mechanism for each nitrile group.[4]
Step 1: Protonation and Nucleophilic Attack The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, such as hydrochloric acid (HCl). This protonation significantly increases the electrophilicity of the nitrile carbon. Subsequently, a water molecule, acting as a nucleophile, attacks the electrophilic carbon.[5]
Step 2: Tautomerization to Amide Following the nucleophilic attack, a series of proton transfers occurs, leading to the formation of an amide intermediate.[4]
Step 3: Hydrolysis of the Amide The amide intermediate is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium ion. This process involves the protonation of the amide's carbonyl oxygen, followed by nucleophilic attack by water on the carbonyl carbon. The resulting tetrahedral intermediate collapses, eliminating ammonia, which is then protonated to form the ammonium ion.[4]
This entire sequence occurs for both nitrile groups on the imidazole ring, ultimately converting the dinitrile to the desired dicarboxylic acid. The use of a strong acid and heat is necessary to drive the reaction to completion, as the hydrolysis of nitriles is otherwise a very slow process.[4]
Experimental Protocol
This protocol details the acid-catalyzed hydrolysis of this compound.
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | >95% purity |
| Hydrochloric Acid (HCl) | Concentrated (37%), ACS reagent grade |
| Deionized Water | High-purity, 18 MΩ·cm |
| Sodium Hydroxide (NaOH) | Pellets, ACS reagent grade |
| Round-bottom flask with reflux condenser | Appropriate size for the reaction scale |
| Heating mantle with magnetic stirrer | |
| pH meter or pH paper | |
| Büchner funnel and filter paper | |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, acid-resistant gloves |
Detailed Synthesis Workflow
The following diagram outlines the key steps in the synthesis and purification of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid.
Caption: Workflow for the synthesis and purification of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid.
Step-by-Step Procedure
-
Preparation of 6M HCl: In a chemical fume hood, carefully add 50 mL of concentrated hydrochloric acid (37%) to 50 mL of deionized water in a beaker with stirring. Caution: Always add acid to water, never the other way around, to manage the exothermic reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 1 equivalent).
-
Hydrolysis: Add the prepared 6M HCl solution to the flask containing the dinitrile. Heat the mixture to reflux using a heating mantle and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Further cool the mixture in an ice bath to promote precipitation of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual acid.
-
Drying: Dry the crude product under vacuum to a constant weight.
Purification
The crude 2-ethyl-1H-imidazole-4,5-dicarboxylic acid can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., water or an ethanol/water mixture) and allow it to cool slowly to form crystals. Collect the purified crystals by filtration.
-
pH Adjustment: Dissolve the crude product in a dilute aqueous solution of sodium hydroxide. Filter the solution to remove any insoluble impurities. Re-precipitate the product by slowly adding dilute hydrochloric acid until the isoelectric point is reached (typically around pH 4 for similar compounds), where the solubility is minimal.[6] Collect the purified product by filtration, wash with cold deionized water, and dry.[6]
Characterization of the Final Product
The identity and purity of the synthesized 2-ethyl-1H-imidazole-4,5-dicarboxylic acid should be confirmed using standard analytical techniques.
Analytical Techniques
The following diagram illustrates the recommended analytical workflow for product characterization.
Sources
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The Strategic Role of 2-Ethyl-1H-imidazole-4,5-dicarbonitrile in the Synthesis of Novel Olmesartan Analogues: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 2-ethyl-1H-imidazole-4,5-dicarbonitrile, a key intermediate in the development of novel analogues of Olmesartan. Olmesartan, a potent angiotensin II receptor blocker (ARB), is a widely prescribed medication for the treatment of hypertension.[1][2][3][4] The exploration of its analogues is a critical area of research aimed at discovering compounds with improved pharmacological profiles, such as enhanced efficacy, better oral bioavailability, and reduced side effects. The substitution of the propyl group at the 2-position of the imidazole ring with an ethyl group represents a strategic modification in the quest for next-generation ARBs.
This document offers a detailed, step-by-step protocol for the synthesis of this compound, outlines its analytical characterization, and discusses its subsequent use in the synthesis of olmesartan analogues. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
Introduction: The Rationale for 2-Ethyl Olmesartan Analogues
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its overactivation is a key factor in the pathophysiology of hypertension.[5] Angiotensin II receptor blockers, or sartans, exert their therapeutic effect by selectively blocking the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[3][5] Olmesartan is distinguished by its potent and long-lasting antihypertensive effects.[6]
The exploration of structural modifications to the olmesartan molecule is driven by the potential to fine-tune its pharmacokinetic and pharmacodynamic properties. Altering the alkyl substituent at the 2-position of the imidazole core can influence the molecule's binding affinity to the AT1 receptor, its metabolic stability, and its overall efficacy. The synthesis of 2-ethyl analogues of olmesartan, facilitated by the use of the this compound intermediate, allows for the investigation of these structure-activity relationships. While extensive research has been conducted on olmesartan itself, the exploration of closely related analogues, such as those with a 2-ethyl substitution, is an active area of drug discovery.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most effectively achieved through the cyclocondensation of diaminomaleonitrile (DAMN) with an appropriate orthoester. In this case, triethyl orthopropionate serves as the source of the 2-ethyl group. This method is a variation of the well-established synthesis of imidazole-4,5-dicarbonitriles.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
Diaminomaleonitrile (DAMN)
-
Triethyl orthopropionate
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (anhydrous)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diaminomaleonitrile (1.0 eq) and anhydrous toluene.
-
Add triethyl orthopropionate (1.2 eq) to the suspension.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous toluene is crucial as the orthoester is sensitive to moisture and can hydrolyze, which would prevent the desired cyclization reaction.
-
Acid Catalyst: The catalytic amount of p-toluenesulfonic acid facilitates the reaction by protonating the orthoester, making it a better electrophile for the nucleophilic attack by the amino groups of DAMN.
-
Reflux Temperature: Heating the reaction to reflux provides the necessary activation energy for the cyclization and subsequent elimination of ethanol molecules to form the aromatic imidazole ring.
-
Purification: Column chromatography is essential to remove any unreacted starting materials, the catalyst, and potential side products, ensuring the high purity of the intermediate required for subsequent steps.
Analytical Characterization of this compound
Accurate characterization of the intermediate is paramount for its use in further synthetic steps. The following table summarizes the expected analytical data based on the characterization of similar imidazole derivatives.[7][8][9][10]
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet) and a broad singlet for the N-H proton of the imidazole ring. |
| ¹³C NMR | Resonances for the two nitrile carbons, the carbons of the imidazole ring, and the two carbons of the ethyl group. |
| FT-IR | A characteristic sharp peak for the C≡N stretch of the nitrile groups, and a broad N-H stretching band for the imidazole ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound. |
Application in the Synthesis of 2-Ethyl Olmesartan Analogues
The synthesized this compound serves as a versatile building block for the construction of 2-ethyl olmesartan analogues. The general synthetic strategy involves the sequential modification of the dicarbonitrile, followed by the key N-alkylation step with the biphenylmethyl bromide moiety.
Synthetic Workflow for 2-Ethyl Olmesartan Analogues
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application of 2-ethyl-1H-imidazole-4,5-dicarbonitrile in proteomics research
Application Note & Protocol
EIDC-Im: A Novel, Conditionally Activated Imidazole-Based Cross-linker for High-Resolution Structural Proteomics
Introduction: The Need for Controlled Covalent Capture in Proteomics
The intricate dance of proteins within a cell is orchestrated by a complex network of interactions and conformational changes. Mapping these dynamic architectures is paramount to understanding biological function and disease pathogenesis. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein structures and interaction networks by introducing covalent bonds between spatially proximate amino acid residues.[1][2] The resulting distance constraints provide invaluable data for the computational modeling of protein complexes.[3]
Traditional cross-linking reagents, while effective, often react instantaneously upon addition to a sample, potentially capturing non-specific or transient interactions and making the optimization of reaction conditions challenging. To address this, we introduce a novel, hypothetical cross-linking agent, 2-ethyl-1H-imidazole-4,5-dicarbonitrile , which we have termed EIDC-Im (Ethyl-Imidazole Di-Carbonitrile) . This application note presents a conceptual framework and a detailed protocol for the use of EIDC-Im as a next-generation, conditionally activated cross-linker for proteomics research. The core innovation lies in the dicarbonitrile moiety, which is proposed to be inert until a specific chemical activation step, allowing for precise temporal control over the cross-linking reaction.
Principle of Action: A Two-Step, Bio-orthogonal Activation and Cross-linking
We propose a novel, two-stage mechanism for the activation and subsequent cross-linking activity of EIDC-Im. The dicarbonitrile functional groups are hypothesized to be unreactive towards nucleophilic amino acid side chains in their native state. Activation is achieved through a chemically-induced transformation into a highly reactive intermediate, which then rapidly forms stable covalent bonds with primary amines.
Step 1: In-situ Activation. The dicarbonitrile groups of EIDC-Im are converted to reactive imidate esters through a Pinner-type reaction. This is achieved by the addition of an acidic alcohol solution (e.g., ethanolic HCl) under anhydrous conditions. This activation step is performed immediately prior to the introduction of the protein sample.
Step 2: Nucleophilic Attack and Cross-linking. The activated EIDC-Im, now possessing two reactive imidate groups, is added to the protein sample buffered at a physiological or slightly alkaline pH (7.5-8.5). The imidates are highly susceptible to nucleophilic attack by the primary amines of lysine (Lys) side chains and protein N-termini, resulting in the formation of stable amidine bonds.[4] This reaction is highly specific for primary amines and proceeds efficiently under these conditions.
Proposed Reaction Mechanism of EIDC-Im
Caption: A comprehensive workflow for XL-MS using the EIDC-Im reagent.
Step-by-Step Procedure
-
Protein Preparation: Prepare the purified protein complex at a concentration of 1-5 mg/mL in the Cross-linking Buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Activation of EIDC-Im:
-
In a microcentrifuge tube, combine 2 µL of 100 mM EIDC-Im stock with 18 µL of the Activation Solution.
-
Incubate for 15 minutes at room temperature to allow for the formation of the bis-ethylimidate intermediate.
-
-
Cross-linking Reaction:
-
Add the freshly activated EIDC-Im solution to the protein sample to a final concentration of 1-2 mM.
-
Incubate the reaction for 30 minutes at room temperature with gentle mixing.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Verification of Cross-linking (Optional): Analyze a small aliquot of the reaction mixture by SDS-PAGE to visualize higher molecular weight bands corresponding to cross-linked species.
Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation:
-
Add Urea to the quenched sample to a final concentration of 8 M.
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 45 minutes at 37°C.
-
Add Iodoacetamide (IAA) to a final concentration of 25 mM and incubate for 30 minutes at room temperature in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to 2 M.
-
Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 1% and desalt the peptides using a C18 StageTip or equivalent.
LC-MS/MS Analysis
Analyze the desalted peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system. A 90-120 minute gradient is recommended. It is beneficial to set the instrument to preferentially select ions with a charge state of +4 or higher for fragmentation, as cross-linked peptides are often more highly charged. [1]
Data Analysis and Interpretation
The identification of cross-linked peptides from the complex MS/MS data requires specialized software such as MeroX, xQuest, or pLink. [2][5]These programs can identify pairs of peptides that are covalently linked by the EIDC-Im reagent.
The key to identifying cross-linked peptides is the precise mass of the cross-linker remnant. After reacting with two primary amines, the EIDC-Im linker will have a specific mass addition to the sum of the two peptides.
| Species | Formula | Monoisotopic Mass (Da) |
| EIDC-Im Reagent | C₇H₆N₄ | 146.060 |
| EIDC-Im Cross-link (intact) | C₇H₄N₂ | 116.037 |
| Hydrolyzed EIDC-Im (dead-end) | C₇H₅N₂O | 131.040 |
Note: The intact cross-link mass is calculated as the mass of the EIDC-Im reagent minus two molecules of ethanol (post-activation) and plus two protons from the primary amines, resulting in a net addition of C₇H₄N₂.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low/No Cross-linking Efficiency | - Incomplete activation of EIDC-Im.- Presence of primary amines in the buffer.- Protein concentration is too low. | - Ensure activation solution is fresh and anhydrous.- Use amine-free buffers like HEPES or PBS.- Concentrate the protein sample. |
| No Identifiable Cross-links in MS Data | - Cross-linked peptides are too low in abundance.- Incorrect mass specified in search software.- Suboptimal MS/MS fragmentation. | - Implement an enrichment strategy (e.g., SEC).- Double-check the calculated cross-linker remnant mass.- Optimize collision energy; use MS-cleavable strategies if available. [5][6] |
| High Degree of Aggregation/Precipitation | - Over-cross-linking. | - Reduce the concentration of EIDC-Im.- Shorten the reaction time. |
Conclusion
While the application of this compound (EIDC-Im) in proteomics is, at present, a conceptual proposal, its unique chemical structure presents an exciting opportunity for the development of a new class of conditionally activated cross-linking reagents. The ability to control the initiation of the cross-linking reaction could provide researchers with a powerful tool to capture specific protein conformations and interaction states with higher fidelity. The protocols and principles outlined in this document provide a robust framework for the future experimental validation and application of EIDC-Im and similar novel reagents in the ever-evolving field of structural proteomics.
References
-
Novitskiy, V. N., et al. (2014). Imidate-based cross-linkers for structural proteomics: increased charge of protein and peptide ions and CID and ECD fragmentation studies. Journal of the American Society for Mass Spectrometry, 25(7), 1181-1191. [Link]
-
Götze, M., et al. (2019). Evaluating Imide-Based Mass Spectrometry-Cleavable Cross-Linkers for Structural Proteomics Studies. Analytical Chemistry, 91(15), 10236-10244. [Link]
-
Leitner, A., et al. (2016). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Structure, 24(8), 1235-1248. [Link]
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Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(22), 13980-14022. [Link]
-
Back, J. W., & de Koning, L. J. (2011). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of Proteome Research, 10(11), 4845-4855. [Link]
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Kang, D., et al. (2012). Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions. Analytical Chemistry, 84(5), 2463-2470. [Link]
-
Kao, A., et al. (2011). A clickable, photoreactive cross-linker for investigating protein-protein interactions in living cells. Angewandte Chemie International Edition, 50(8), 1871-1874. [Link]
-
Asian Journal of Research in Chemistry. (2017). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry, 10(6), 755. [Link]
-
Yu, C., & Bruce, J. E. (2018). Crosslinking mass spectrometry: A link between structural biology and systems biology. Proteomics, 18(14), 1700213. [Link]
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- 3. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
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- 6. Evaluating Imide-Based Mass Spectrometry-Cleavable Cross-Linkers for Structural Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Characterization of 2-Ethyl-1H-imidazole-4,5-dicarbonitrile Derivatives: An Application Note
Abstract
This application note provides a detailed guide for the comprehensive characterization of 2-ethyl-1H-imidazole-4,5-dicarbonitrile and its derivatives, a class of compounds of significant interest in pharmaceutical research and materials science. We present robust, validated protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are designed to ensure structural confirmation, purity assessment, and quality control, adhering to the rigorous standards expected in drug development and scientific research. This guide explains the rationale behind experimental choices, offering insights honed from extensive field experience to empower researchers to generate reliable and reproducible data.
Introduction: The Scientific Imperative
This compound and its analogues represent a pivotal scaffold in medicinal chemistry and materials science. The unique arrangement of the ethyl group at the 2-position and the dinitrile functionalities at the 4 and 5-positions of the imidazole ring imparts distinct electronic and steric properties, making these compounds versatile building blocks for novel therapeutic agents and functional materials.[1] Accurate and comprehensive characterization is, therefore, not merely a procedural step but a fundamental requirement to understand structure-activity relationships and ensure the integrity of research findings.
This document provides a self-validating framework for the analysis of these derivatives, leveraging the orthogonal and complementary nature of HPLC for purity determination and NMR for definitive structural elucidation.[2]
High-Performance Liquid Chromatography (HPLC): Purity and Quantification
HPLC is the cornerstone for assessing the purity of pharmaceutical compounds.[2][3][4] For the polar this compound derivatives, a reversed-phase HPLC (RP-HPLC) method is typically most effective. The dinitrile groups contribute to the polarity of these molecules.[5][6][7][8]
The "Why": Method Development Rationale
The choice of a C18 column is predicated on its wide applicability and robust performance in retaining compounds with moderate polarity through hydrophobic interactions.[9] Given the polar nature of the imidazole core and nitrile groups, a highly aqueous mobile phase is often necessary for adequate retention.[10] However, this can lead to "phase collapse" on traditional C18 columns. Therefore, a column specifically designed for aqueous compatibility is recommended. The mobile phase, a gradient of acetonitrile in water with a small amount of acid (e.g., formic acid or trifluoroacetic acid), serves a dual purpose: it ensures good peak shape by protonating any basic sites on the molecule and improves the separation efficiency. UV detection is selected based on the aromatic nature of the imidazole ring, which provides strong chromophores for sensitive detection.
Experimental Protocol: HPLC Analysis
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[2]
Step-by-Step Protocol:
-
Column Selection: Utilize a C18 reversed-phase column with aqueous compatibility (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: A typical gradient might start at a low percentage of Mobile Phase B (e.g., 10%) and increase to a higher percentage (e.g., 90%) over 15-20 minutes. This ensures the elution of both the polar starting materials and any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where the imidazole ring exhibits significant absorbance (typically around 220-280 nm).
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 0.5-1 mg/mL.[2] Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter to remove any particulate matter.[11]
Validation: Ensuring Trustworthy Data
Method validation is a regulatory requirement and a cornerstone of good scientific practice.[12][13] The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[14][15][16]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is common.[14]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is often used.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound derivatives.
The "Why": Spectral Interpretation Insights
The choice of a deuterated solvent is critical and depends on the solubility of the derivative. Chloroform-d (CDCl₃) is a common starting point for many organic compounds.[17] However, for more polar derivatives, dimethyl sulfoxide-d₆ (DMSO-d₆) may be required. The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The ethyl group will typically show a characteristic triplet and quartet pattern. The imidazole N-H proton may be broad and its chemical shift can be solvent-dependent. The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule. The nitrile carbons will appear in a distinct region of the spectrum, typically downfield.
Experimental Protocol: NMR Analysis
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is required.
Step-by-Step Protocol:
-
Sample Preparation:
-
Filtration: To ensure high-quality spectra, filter the sample solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter. Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For more complex derivatives, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals, respectively.
-
Structural Confirmation Logic
The combination of ¹H and ¹³C NMR data provides a powerful tool for structural verification. The expected chemical shifts, coupling patterns, and integration values should all be consistent with the proposed structure of the this compound derivative.
Data Presentation and Interpretation
A combined approach using both HPLC and NMR provides the highest level of confidence in the characterization of this compound derivatives.[2]
Summarized Data Table
The following table provides an example of the expected data for a representative this compound derivative.
| Analytical Technique | Parameter | Expected Result |
| HPLC | Retention Time (tᵣ) | Dependent on specific derivative and conditions |
| Purity | ≥ 98% (by peak area) | |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | ~13.0-14.0 ppm (br s, 1H, NH) |
| ~2.9 ppm (q, 2H, -CH₂-) | ||
| ~1.3 ppm (t, 3H, -CH₃) | ||
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ) | ~155 ppm (C2) |
| ~115 ppm (C4/C5) | ||
| ~114 ppm (-CN) | ||
| ~20 ppm (-CH₂-) | ||
| ~12 ppm (-CH₃) |
Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent used.
Conclusion
The protocols and insights provided in this application note offer a robust framework for the comprehensive characterization of this compound derivatives. By integrating validated HPLC methods for purity assessment with detailed NMR analysis for structural confirmation, researchers can ensure the quality and integrity of their compounds. This dual-pronged approach is indispensable for advancing research and development in both the pharmaceutical and material science fields.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
University of Alberta. NMR Sample Preparation. [Link]
-
Hu, C. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
- Claramunt, R. M., et al. (2006). 13C- and 1H-NMR signals of N-substituted imidazole were unambiguously assigned. Boron Chemistry at the Beginning of the 21st Century, 205-221.
-
Organomation. (2024). NMR Sample Preparation: The Complete Guide. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
University College London. (2023). Sample Preparation. [Link]
-
Shabir, G. A. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
-
JEOL. NMR Sample Preparation. [Link]
- Podolska, M., et al. (2010). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 67(5), 777-784.
- Bruzzoni, L., et al. (2003). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 8(8), 606-616.
- Trendafilova, N., et al. (2020).
-
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
- El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129.
-
ResearchGate. (2018). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]
-
El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. [Link]
- Zhang, Y., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Toxics, 12(1), 51.
-
Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. [Link]
- Sisk, D. T., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8567-8573.
- Claramunt, R. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(9), 3208-3213.
-
Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
- Vignaduzzo, S. E. (2013). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Current Pharmaceutical Design, 19(42), 7446-7463.
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
Reid, T. S., & Bartlett, C. V. Reversed Phase HPLC of Polar Compounds. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
- Drake, G. W., et al. (2015). Crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile.
-
Finetech Industry Limited. 1H-Imidazole-4,5-dicarbonitrile. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]
-
PubChem. 2-ethyl-1H-imidazole-4,5-dicarboxylic acid. [Link]
-
ResearchGate. (2013). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L.... [Link]
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- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
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- 7. chromtech.net.au [chromtech.net.au]
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- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
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- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Ethyl-1H-imidazole-4,5-dicarbonitrile
Welcome to the technical support center for the synthesis of 2-ethyl-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this important imidazole derivative.
I. Introduction to the Synthesis
The synthesis of this compound is a crucial process for obtaining a key building block in medicinal chemistry. The primary and most common route involves the condensation of diaminomaleonitrile (DAMN) with an orthoester, in this case, triethyl orthoacetate. While seemingly straightforward, this reaction is often plagued by issues that can significantly lower the yield and complicate purification. This guide will address these challenges in a practical, question-and-answer format.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Question: I've followed the standard procedure of reacting diaminomaleonitrile with triethyl orthoacetate, but my yield of this compound is consistently low (or I'm not getting any product at all). What could be going wrong?
Answer: Low or no yield in this synthesis can be attributed to several factors, ranging from the quality of starting materials to the reaction conditions. Let's break down the potential causes and their solutions.
Potential Causes & Solutions:
-
Purity of Diaminomaleonitrile (DAMN): DAMN is a versatile building block but can be prone to degradation.[1] Impurities can interfere with the cyclization process.
-
Solution: Always use high-purity DAMN. If the purity is questionable, consider recrystallizing it from a suitable solvent like water or ethanol before use.
-
-
Reaction Temperature: The condensation reaction is sensitive to temperature.
-
Solution: The reaction is typically performed by heating the orthoester and diaminomaleonitrile.[2] Ensure your reaction temperature is optimal. A gentle reflux is often sufficient. Overheating can lead to decomposition and the formation of side products.
-
-
Presence of Water: The reaction is a condensation that releases ethanol. The presence of excess water can inhibit the reaction.
-
Solution: Ensure all your glassware is thoroughly dried. Use anhydrous solvents if your specific protocol calls for them.
-
-
Inefficient Removal of Ethanol: The ethanol generated during the reaction can shift the equilibrium back towards the starting materials.
-
Solution: If conducting the reaction at atmospheric pressure, ensure your setup allows for the efficient removal of ethanol as it forms. Using a Dean-Stark trap can be beneficial, although often simple distillation is sufficient.
-
Problem 2: Formation of a Dark, Tarry Substance
Question: During the reaction, the mixture turns dark brown or black, and I end up with a significant amount of an insoluble, tar-like substance. How can I prevent this?
Answer: The formation of dark, polymeric materials is a common issue in imidazole synthesis, often stemming from the decomposition of starting materials or intermediates under the reaction conditions.
Potential Causes & Solutions:
-
Overheating: As mentioned, excessive heat can cause the decomposition of DAMN and other reactive species.
-
Solution: Carefully control the reaction temperature. Use a heating mantle with a temperature controller and monitor the internal temperature of the reaction mixture.
-
-
Air Oxidation: Diaminomaleonitrile and its intermediates can be susceptible to air oxidation, leading to colored byproducts.
-
Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. This is particularly important if you are experiencing significant color changes.
-
-
Competitive Self-Oligomerization: Aminomalononitrile, a related precursor, is known to undergo self-oligomerization, and similar processes can occur with DAMN under certain conditions, leading to polymeric byproducts.[3]
-
Solution: Adhering to optimized reaction times and temperatures can minimize the window for these side reactions to occur.
-
Problem 3: Difficult Purification and Co-eluting Impurities
Question: I'm having trouble purifying the final product. Even after column chromatography, I have persistent impurities that co-elute with my desired this compound. What are these impurities and how can I remove them?
Answer: Purification challenges often arise from the formation of structurally similar side products. Understanding the potential side reactions is key to developing an effective purification strategy.
Potential Causes & Solutions:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to acyclic imine or enamine species that can be difficult to separate.
-
Solution: Ensure the reaction goes to completion by monitoring it with an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, a slight increase in temperature or extended reaction time might be necessary.
-
-
Formation of Isomeric Byproducts: While the formation of the 2-substituted imidazole is generally favored, other reaction pathways can lead to different heterocyclic systems.
-
Solution: Optimizing the reaction conditions (solvent, temperature, and catalyst if used) can enhance the regioselectivity of the cyclization.
-
-
Recrystallization as a Purification Step: For many imidazole derivatives, recrystallization is a highly effective purification method.
-
Solution: Experiment with different solvent systems for recrystallization. A good starting point would be a polar solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below, such as ethanol, methanol, or a mixture of solvents.[4]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from diaminomaleonitrile and triethyl orthoacetate?
A1: The reaction proceeds through a multi-step condensation mechanism. Initially, one of the amino groups of diaminomaleonitrile attacks the central carbon of the triethyl orthoacetate, leading to the elimination of an ethanol molecule and the formation of an intermediate. This is followed by an intramolecular cyclization where the second amino group attacks an iminium-like species, and subsequent elimination of another ethanol molecule leads to the formation of the aromatic imidazole ring.
Caption: Generalized reaction pathway for imidazole synthesis.
Q2: Are there alternative synthetic routes to 2-alkyl-1H-imidazole-4,5-dicarbonitriles?
A2: Yes, while the condensation with orthoesters is common, other methods exist. For instance, some syntheses utilize aldehydes in the presence of an oxidizing agent.[5][6] However, for the synthesis of 2-alkyl derivatives like the 2-ethyl compound, the orthoester route is generally more direct.
Q3: Can microwave irradiation be used to improve the reaction?
A3: Microwave-assisted synthesis has been shown to be effective for the preparation of various imidazole derivatives, often leading to shorter reaction times and improved yields.[7] This is due to the efficient and rapid heating of the reaction mixture. If you have access to a microwave reactor, it is worth exploring its application to this synthesis.
Q4: My final product is a solid. What is its expected melting point?
A4: While the exact melting point can vary slightly based on purity, related compounds like 2-propyl-1H-imidazole-4,5-dicarbonitrile have a reported melting point of around 110-113°C.[8] Your 2-ethyl analog should have a melting point in a similar range. Significant deviation from this could indicate the presence of impurities.
Q5: What are the key safety precautions to take during this synthesis?
A5: Standard laboratory safety practices should always be followed. Specifically for this synthesis:
-
Diaminomaleonitrile: Can be toxic if ingested or absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Orthoesters: Can be irritating to the eyes and respiratory system. Work in a well-ventilated fume hood.
-
Solvents: Use appropriate flammable liquid precautions if using solvents like ethanol.
-
Nitrile-containing compounds: The final product contains nitrile groups. While generally stable, be mindful of conditions that could lead to the release of cyanide (e.g., very strong acidic or basic hydrolysis at high temperatures).
IV. Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.
Materials:
-
Diaminomaleonitrile (DAMN)
-
Triethyl orthoacetate
-
Ethanol (for recrystallization, if necessary)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine diaminomaleonitrile (1.0 equivalent) and triethyl orthoacetate (1.5 - 2.0 equivalents).
-
Heat the mixture to a gentle reflux. The reaction progress can be monitored by TLC.
-
Continue heating for the time determined by your reaction monitoring (typically a few hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
If the product remains in solution, the excess orthoester can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.
Caption: A decision-making workflow for troubleshooting the synthesis.
V. Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Note that these are generalized and actual results may vary.
| Parameter | Typical Value/Range | Notes |
| Reactant Ratio (Orthoester:DAMN) | 1.5:1 to 2:1 | An excess of the orthoester can help drive the reaction to completion. |
| Reaction Temperature | 80 - 120 °C | Dependent on the boiling point of the orthoester. |
| Reaction Time | 2 - 8 hours | Monitor by TLC for completion. |
| Expected Yield | 60 - 85% | Highly dependent on reaction scale and purity of reagents. |
VI. References
-
Scite.ai. A Three‐Way Regioselective Synthesis of Amino Acid Decorated Imidazole, Purine and Pyrimidine Derivatives by Multicomponent Chemistry Starting from Prebiotic Diaminomaleonitrile.
-
PMC. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
-
ACS Publications. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group.
-
Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives.
-
Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity.
-
MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
-
Oriental Journal of Chemistry. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.
-
Benchchem. An In-depth Technical Guide to 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid.
-
Benchchem. Synthesis of 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids: An Application Note and Protocol.
-
MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives.
-
Asian Journal of Research in Chemistry. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)].
-
Benchchem. Purification techniques for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid.
-
International Journal of Pharmaceutical Research and Applications (IJPRA). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
-
Benchchem. An In-depth Technical Guide to the Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid.
-
Organic Chemistry Portal. Imidazole synthesis.
-
JOCPR. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.
-
An Improved Synthesis of 2‐n‐(Propyl)‐1H‐imidazole‐4,5‐dicarboxylic Acid Diethyl Ester.
-
chemicalbook. 2-PHENYL-1H-IMIDAZOLE-4,5-DICARBONITRILE synthesis.
-
Google Patents. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
-
PubChem. 2-ethyl-1H-imidazole-4,5-dicarboxylic acid | C7H8N2O4 | CID 12224823.
-
Google Patents. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
-
Benchchem. An In-depth Technical Guide to 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid and Its Biologically Active Analogs.
-
ChemBK. 2-propyl-1H-imidazole-4,5-dicarbonitrile.
-
ResearchGate. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
-
Aqueous 2-Ethyl-4-methylimidazole Solution for Efficient CO 2 Separation and Purification.
-
Organic Syntheses Procedure. Imidazole.
-
ChemScene. 40056-53-9 | 2-Methyl-1H-imidazole-4,5-dicarbonitrile.
-
Organic Syntheses Procedure. 4.
-
PubMed. 1-(2-Cyano-eth-yl)-1H-imidazole-4,5-dicarbonitrile.
-
Benchchem. Technical Support Center: Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid.
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- 3. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]
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- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chembk.com [chembk.com]
Technical Support Center: Purification of 2-ethyl-1H-imidazole-4,5-dicarbonitrile by Recrystallization
Welcome to the technical support guide for the purification of 2-ethyl-1H-imidazole-4,5-dicarbonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important imidazole derivative. Our goal is to move beyond simple protocols and explain the causality behind each experimental choice, empowering you to troubleshoot and optimize the purification process effectively.
Section 1: Foundational Knowledge & Pre-Lab Considerations
Before beginning any purification, a thorough understanding of the target molecule and potential contaminants is crucial. This section addresses the most common preliminary questions.
FAQ: What are the key physicochemical and safety properties I should be aware of?
While extensive experimental data for this compound is not widely published, we can infer its properties from structurally related compounds like 2-methyl-1H-imidazole-4,5-dicarbonitrile and 4,5-dicyanoimidazole. This information is critical for solvent selection and safe handling.
Table 1: Estimated Physicochemical & Safety Profile
| Property | Estimated Value / Information | Rationale & Significance |
|---|---|---|
| Molecular Formula | C₇H₆N₄ | Confirmed chemical formula. |
| Molecular Weight | 146.15 g/mol | Essential for calculating molar quantities. |
| Appearance | Likely an off-white to light yellow solid. | Visual inspection can be an initial, qualitative indicator of purity. |
| pKa (Imidazole Ring) | ~5-6 (Estimated) | The imidazole ring is basic. This property is crucial as it can lead to interactions with acidic media or silica gel, causing issues like peak tailing in chromatography[1]. |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMF, Acetone), moderately soluble in alcohols (e.g., Ethanol), and poorly soluble in non-polar solvents (e.g., Hexane) and water[2][3]. | This profile is the cornerstone of developing a successful recrystallization protocol. The dinitrile functionality increases polarity compared to a simple ethylimidazole. |
| Safety Hazards | Harmful if swallowed. Causes skin and eye irritation/damage[4][5]. | Based on analogous dicyano and ethylimidazole compounds. Always handle with appropriate Personal Protective Equipment (PPE). |
FAQ: What are the primary safety precautions for handling this compound?
Given the hazard profile of related chemicals, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves. Handle the solid material in a well-ventilated area or a fume hood to avoid dust inhalation[6].
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. For eye contact, seek immediate medical attention[5].
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
FAQ: What are the likely impurities in my crude sample?
Understanding potential impurities is key to designing an effective purification strategy. Impurities in a crude sample of this compound typically fall into three categories[7]:
-
Unreacted Starting Materials: The synthesis often involves the reaction of diaminomaleonitrile with an orthoester. Residuals of these precursors may be present.
-
Process-Related Impurities: These include byproducts from side reactions, such as isomers or oligomeric materials[8].
-
Degradation Products: The imidazole ring can be susceptible to degradation under harsh temperature or pH conditions.
Section 2: The Recrystallization Workflow: A Step-by-Step Guide
Recrystallization is a powerful technique that relies on the differential solubility of a compound in a hot versus a cold solvent to achieve purification[9]. The following workflow provides a systematic approach.
Caption: General workflow for purification by recrystallization.
Part 2.1: Solvent Selection - The Critical First Step
FAQ: How do I choose the right recrystallization solvent?
The ideal solvent is one in which your target compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures[1][10]. This differential ensures maximum recovery of the pure compound upon cooling. The impurities, conversely, should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
Table 2: Recommended Solvents for Screening
| Solvent Type | Example(s) | Rationale for this compound |
|---|---|---|
| Single Solvents | Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water | The polar nature of the dinitrile and imidazole functionalities suggests solubility in polar solvents. Water may be a poor solvent alone but useful in a binary system[2]. |
| Two-Solvent Systems | Ethanol/Water, Ethyl Acetate/Hexane, Acetone/Hexane | A two-solvent or "anti-solvent" system is highly effective when no single solvent is ideal[10]. The compound is dissolved in a "good" solvent (e.g., Ethanol), and a "poor" solvent (e.g., Water) is added to induce crystallization. |
Experimental Protocol 1: Small-Scale Solvent Screening
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different test solvent dropwise at room temperature. Note if the solid dissolves immediately (this solvent is too good for single-solvent use).
-
If the solid does not dissolve, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves[1].
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe for crystal formation. A good solvent will yield a significant amount of crystalline solid.
Part 2.2: The Recrystallization Procedure
FAQ: Should I use a single-solvent or a two-solvent system?
Choose a single-solvent system if you identified a solvent during screening that provides a large solubility differential with temperature. Opt for a two-solvent system if your compound is either too soluble in all hot solvents or poorly soluble even in hot solvents[10]. The latter is a common scenario for imidazole derivatives.
Experimental Protocol 2: Single-Solvent Recrystallization (General)
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and a boiling chip.
-
Heat the mixture to a gentle boil on a hot plate while stirring. Add more hot solvent in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some product even after cooling[11].
-
If the solution is colored and the pure compound is known to be colorless, remove it from the heat, allow it to cool slightly, and add a small amount of decolorizing carbon. Re-heat to boiling for a few minutes.
-
If there are insoluble impurities (or if decolorizing carbon was used), perform a hot gravity filtration into a clean, pre-heated flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form selectively, excluding impurities[11][12]. Rapid cooling can trap impurities.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Dry the crystals under vacuum to remove residual solvent.
Section 3: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This guide addresses the most common issues encountered during the recrystallization of imidazole derivatives.
Caption: Decision tree for common recrystallization problems.
Q: My compound "oils out" instead of forming crystals. What should I do?
A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.
-
Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point[13].
-
Solution 2: Allow the solution to cool much more slowly. Insulating the flask can help[1].
-
Solution 3: Consider changing your solvent system. The polarity of the solvent may be too similar to your compound[12].
Q: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?
A: This indicates that the solution is not supersaturated, or that nucleation is inhibited.
-
Solution 1 (Induce Nucleation): Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide nucleation sites for crystal growth[1][12].
-
Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the solution to act as a template for further crystal growth[1][12].
-
Solution 3 (Increase Concentration): The solution may be too dilute. Gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool again[12].
Q: My final yield is very low (<50%). What went wrong?
A: A low yield can result from several factors.
-
Cause 1 (Excess Solvent): You may have used too much solvent to dissolve the crude material. The compound has some solubility even in the cold solvent, and this portion is lost to the filtrate[13]. To check this, evaporate the mother liquor to see if a significant amount of solid remains.
-
Cause 2 (Premature Crystallization): Some product may have crystallized during a hot filtration step and was discarded with the insoluble impurities. Ensure the filtration apparatus is pre-heated.
-
Cause 3 (Incomplete Crystallization): The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
Q: The recrystallized product is still discolored or has a broad melting point. Why?
A: This indicates that impurities are still present.
-
Cause 1 (Rapid Cooling): The solution was cooled too quickly, trapping impurities within the crystal lattice[13]. The solution is to re-recrystallize, ensuring a very slow cooling rate.
-
Cause 2 (Inherent Impurities): The impurity may have very similar solubility properties to your product. In this case, a second recrystallization may be necessary. For persistent impurities, an alternative purification technique, such as column chromatography over neutral or basic alumina (to avoid issues with the basic imidazole ring), may be required[1].
Section 4: Purity Assessment
After drying, it is essential to verify the purity of the this compound.
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The pure product should appear as a single, distinct spot.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. A pure sample will show a single major peak[7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of any remaining impurities.
By following this structured approach and understanding the principles behind each step, you can effectively purify this compound and troubleshoot any challenges that arise during the process.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- University of Calgary. (2025).
- Sigma-Aldrich. (2025).
- University of California, Davis. (n.d.).
- Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)
- Angene Chemical. (2021). Safety Data Sheet - 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile.
- Thermo Fisher Scientific. (2025).
- University of Wisconsin-Madison. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid.
- University of Rochester, Department of Chemistry. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem. (2025). A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ResearchGate. (n.d.). Solubility of Imidazoles in various solvents.
- BenchChem. (2025). Purification techniques for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid.
Sources
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- 4. fishersci.com [fishersci.com]
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- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ajrconline.org [ajrconline.org]
- 9. Recrystallization [sites.pitt.edu]
- 10. Home Page [chem.ualberta.ca]
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- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Ethyl-1H-imidazole-4,5-dicarbonitrile
Welcome to the technical support guide for the synthesis of 2-ethyl-1H-imidazole-4,5-dicarbonitrile. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important heterocyclic building block. The synthesis, which typically involves the condensation of diaminomaleonitrile (DAMN) with an ethyl-group donor like propionaldehyde or triethyl orthopropionate, is robust but susceptible to several competing side reactions that can impact yield and purity.[1] This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating these challenges in a practical question-and-answer format.
Section 1: The Ideal Synthesis Pathway
The target molecule, this compound, is most commonly synthesized via the cyclization of diaminomaleonitrile (DAMN) with an appropriate C2 synthon.[2] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization via oxidation to yield the stable imidazole ring.
Caption: Ideal reaction pathway for the synthesis of this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each answer explains the chemical causality and provides actionable solutions.
Q1: My reaction mixture has turned dark brown or black, and a significant amount of insoluble material has crashed out. What is this, and how can I prevent it?
A1: This is almost certainly due to the thermal polymerization of the diaminomaleonitrile (DAMN) starting material.
-
Expert Analysis: DAMN is a thermally sensitive molecule known to undergo self-condensation, especially at elevated temperatures.[2] This process forms complex, nitrogen-rich polymers that are typically dark-colored and insoluble in common organic solvents.[3][4] The reaction is autocatalytic and can proceed rapidly once initiated, significantly reducing the amount of DAMN available for the desired cyclization reaction.[5]
-
Troubleshooting & Mitigation:
-
Strict Temperature Control: Maintain the reaction temperature at the lowest effective level. Avoid localized overheating by using an oil bath and vigorous stirring. The optimal temperature must be determined empirically, balancing the rate of the desired reaction against the rate of polymerization.
-
Solvent Selection: The choice of solvent can significantly influence polymerization. While aqueous conditions can lead to hydrolysis byproducts, using protic n-alcohols like n-pentanol or n-hexanol has been shown to achieve high yields in solvothermal polymerizations of DAMN, suggesting they can be effective in preventing secondary reactions compared to hydrothermal conditions.[3][4][6]
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can promote polymerization. Monitor the reaction progress by TLC or LC-MS and work it up promptly upon completion.
-
Inert Atmosphere: While polymerization is primarily thermal, secondary oxidation processes can contribute to degradation.[7] Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize these oxidative side reactions.
-
Q2: My yield is low, and TLC analysis shows multiple spots, including one that is less polar than the product and another close to the DAMN starting material. What are these byproducts?
A2: This pattern suggests incomplete cyclization and the presence of stable intermediates.
-
Expert Analysis: The reaction between DAMN and an aldehyde proceeds via a Schiff base (imine) intermediate.[8][9] If the subsequent intramolecular cyclization is slow or incomplete, this imine may be isolated as a major byproduct. Additionally, incompletely cyclized intermediates, such as N-acyl derivatives, can persist if the ring-closing step is inefficient.[2]
-
Troubleshooting & Mitigation:
-
Optimize Reaction Conditions: Increase the reaction time or moderately elevate the temperature to promote the cyclization step. Be mindful of the risk of DAMN polymerization (see Q1).
-
Catalysis: For syntheses involving aromatic aldehydes, catalysts like cerium (IV) ammonium nitrate/nitric acid (CAN:NA) have been used to drive the reaction to completion.[10][11] While this specific catalyst may not be ideal for aliphatic aldehydes, exploring mild acid catalysis (e.g., a catalytic amount of acetic acid) could facilitate both imine formation and the subsequent cyclization.
-
Stoichiometry: Ensure the aldehyde is used in the correct stoichiometric amount, or a slight excess, to drive the initial condensation with DAMN.
-
Q3: My post-workup analysis (NMR, MS) indicates the presence of amide or carboxylic acid functional groups instead of nitriles. What caused this?
A3: This is a clear indication of nitrile group hydrolysis.
-
Expert Analysis: The dinitrile functional groups on the imidazole ring are susceptible to hydrolysis to form first an amide and then a carboxylic acid.[1] This is particularly prevalent during workups or purification steps that involve strong acidic or basic conditions (e.g., a strong HCl wash or a basic aqueous extraction). The imidazole ring itself can also undergo hydrolytic ring-opening under harsh conditions.[12][13]
-
Troubleshooting & Mitigation:
-
Neutral Workup: Quench the reaction with a neutral or mildly acidic solution, such as saturated aqueous ammonium chloride.[1] Avoid strong acids or bases.
-
Purification Strategy: When performing extractions, use a saturated sodium bicarbonate solution cautiously for removing acidic impurities, as a highly basic environment can promote hydrolysis. For chromatography, ensure the silica gel is neutral.
-
Drying: Ensure all solvents are anhydrous, as water present during the reaction (especially at elevated temperatures with acid/base traces) can lead to hydrolysis.
-
Section 3: Visualizing the Competing Reaction Pathways
To effectively troubleshoot, it is crucial to visualize how the side reactions compete with the main synthetic route. The diagram below illustrates the critical junctures where the synthesis can deviate.
Caption: Competing reaction pathways in the synthesis of this compound.
Section 4: Recommended Purification Protocol
A robust purification strategy is essential for removing the byproducts discussed. The following protocol combines washing and recrystallization to achieve high purity.[14]
Step-by-Step Methodology:
-
Initial Quench & Extraction:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by pouring it into a separatory funnel containing a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Solvent Removal & Crude Product Isolation:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
-
Washing for Impurity Removal:
-
Transfer the crude solid to a beaker and create a slurry with a minimal amount of cold methanol to remove unreacted aldehyde and other soluble impurities.
-
Filter the solid using a Büchner funnel and wash the filter cake with a small amount of cold diethyl ether to aid in drying.
-
-
Recrystallization for High Purity:
-
Dissolve the washed solid in a minimal amount of a hot "good" solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile.[14]
-
Once fully dissolved, slowly add a "poor" solvent (an anti-solvent) like water or hexanes dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a cold 1:1 mixture of the good/poor solvents, and dry under high vacuum.
-
Section 5: Summary Table of Side Reactions
| Side Product/Issue | Key Indicator(s) | Underlying Cause | Primary Mitigation Strategy |
| DAMN Polymer | Dark brown/black insoluble solid; significant loss of mass balance. | High reaction temperature; prolonged reaction time.[2] | Strictly control temperature; minimize reaction time; consider alternative solvents like n-alcohols.[3] |
| Schiff Base Intermediate | TLC spot less polar than the product; low conversion. | Incomplete cyclization; insufficient thermal energy or catalysis. | Increase reaction time/temperature moderately; employ mild acid catalysis. |
| Hydrolyzed Products | Unexpected peaks in NMR/MS corresponding to -CONH₂ or -COOH.[1] | Use of strong acids or bases during aqueous workup or purification. | Perform a neutral workup (e.g., NH₄Cl quench); avoid harsh pH in all steps. |
| Unreacted DAMN | TLC spot corresponding to the starting material. | Reaction conditions are too mild; poor mixing; incorrect stoichiometry. | Increase temperature; ensure efficient stirring; verify stoichiometry of reagents. |
References
- BenchChem. (n.d.). Common side products in Imidazo[4,5-d]imidazole synthesis and removal. BenchChem Technical Support.
-
Barreiro, E. J., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]
-
López-García, A., et al. (2023). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega. Retrieved from [Link]
-
López-García, A., et al. (2023). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C N-Based Polymers. ACS Omega. Retrieved from [Link]
-
Ruiz-Bermejo, M., et al. (2023). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. Polymers. Retrieved from [Link]
- Brusina, O. A., et al. (2021). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Chemistry of Heterocyclic Compounds.
-
ACS Publications. (2023). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers. ACS Omega. Retrieved from [Link]
-
Papp, G., et al. (2011). Hydrolysis of imidazole-2-ylidenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Osorio-Olivares, M., et al. (2006). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Molecules. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF. Retrieved from [Link]
-
Menor-Salván, C., et al. (2022). Semiconducting Soft Submicron Particles from the Microwave-Driven Polymerization of Diaminomaleonitrile. Polymers. Retrieved from [Link]
-
Osorio-Olivares, M., et al. (2006). Revisiting the reaction between diaminomaleonitrile and aromatic aldehydes: a green chemistry approach. Molecules. Retrieved from [Link]
-
ElectronicsAndBooks. (2010). Hydrolysis of Imidazole-2-ylidenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2015). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (2016). Schematic representation of the hydrolysis of the imidazole-2-ylidene.... Retrieved from [Link]
-
Wikipedia. (n.d.). Diaminomaleonitrile. Retrieved from [Link]
-
PubMed. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2006). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Retrieved from [Link]
- BenchChem. (n.d.). Purification techniques for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid. BenchChem Technical Support.
-
Organic Chemistry Portal. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
-
MDPI. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach | MDPI [mdpi.com]
- 9. Revisiting the reaction between diaminomaleonitrile and aromatic aldehydes: a green chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 12. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
identifying impurities in 2-ethyl-1H-imidazole-4,5-dicarbonitrile synthesis by mass spectrometry
Welcome to the technical support center for the synthesis and analysis of 2-ethyl-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions related to the identification of impurities using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and synthetic routes for this compound?
The most prevalent and efficient synthesis of this compound typically involves the condensation of diaminomaleonitrile (DAMN) with an appropriate orthoester or imidate. A common method is the reaction of DAMN with triethyl orthopropionate in the presence of an acid catalyst, such as acetic acid.
A1: Common Synthetic Pathway
Caption: A systematic workflow for identifying unknown impurities via mass spectrometry.
Issue: An unknown peak at m/z = 269.25 is consistently observed in my ESI-MS spectrum.
This is a common issue that can be resolved through a systematic investigation.
Step 1: High-Resolution Mass Spectrometry (HRMS)
Acquire a high-resolution mass spectrum to determine the accurate mass and elemental composition of the unknown peak. Let's assume the HRMS provides an accurate mass of 269.1079.
Step 2: Elemental Composition Determination
Use the accurate mass to determine the most likely elemental composition. Software packages associated with HRMS instruments can perform this calculation. For a mass of 269.1079, a plausible elemental composition is
Step 3: Propose Plausible Structures
Based on the elemental composition and the starting materials used in the synthesis, propose potential structures for the impurity. In this case, a likely candidate is a dimer of diaminomaleonitrile that has further reacted with the orthoester.
Step 4: Tandem Mass Spectrometry (MS/MS)
To confirm the proposed structure, perform a tandem mass spectrometry (MS/MS) experiment. Isolate the ion with m/z = 269.1079 and fragment it. The resulting fragmentation pattern can provide structural information. For example, the loss of a neutral fragment corresponding to a known part of the proposed molecule would support the structural assignment.
Protocol: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
-
Optimize MS parameters: Infuse the sample solution directly into the mass spectrometer and optimize the ESI source parameters to obtain a stable and strong signal for the precursor ion (m/z 269.1079).
-
Isolate the precursor ion: Set the mass spectrometer to isolate the ion of interest, excluding other ions from the analysis.
-
Fragment the precursor ion: Apply collision-induced dissociation (CID) energy to the isolated precursor ion. The amount of energy will need to be optimized to achieve sufficient fragmentation without complete annihilation of the ion.
-
Acquire the product ion spectrum: Scan the mass range to detect the fragment ions produced.
-
Interpret the fragmentation pattern: Analyze the masses of the fragment ions and the neutral losses to deduce the structure of the precursor ion. Compare the observed fragmentation pattern with the expected fragmentation of the proposed structure.
By following this systematic approach, you can confidently identify the impurities in your synthesis of this compound and take steps to mitigate their formation in future reactions.
References
- World Intellectual Property Organization. (2018). PROCESS FOR PREPARING 2-SUBSTITUTED-1H-IMIDAZOLE-4,5-DICARBONITRILE COMPOUNDS. WO2018158053A1.
-
Ohtsuka, Y., et al. (1987). A New, Convenient Synthesis of 2-Alkyl- and 2-Arylimidazole-4,5-dicarbonitriles. Journal of the Chinese Chemical Society, 34(3), 229-231. [Link]
Technical Support Center: Navigating the Challenges in the Scale-Up of 2-Ethyl-1H-Imidazole-4,5-Dicarbonitrile Production
Introduction: The synthesis of 2-ethyl-1H-imidazole-4,5-dicarbonitrile is a critical process for the development of various pharmaceutical compounds. While the laboratory-scale synthesis can be straightforward, scaling up production presents a unique set of challenges that can impact yield, purity, and safety. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate these complexities. We will delve into common issues, troubleshooting strategies, and critical considerations for a successful and efficient scale-up.
Part 1: Synthesis Overview and Core Principles
The most common and efficient route for the synthesis of this compound involves the condensation of diaminomaleonitrile (DAMN) with an appropriate orthoester, in this case, a propionate derivative such as triethyl orthopropionate. The reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the imidazole ring.
avoiding byproduct formation in the synthesis of olmesartan intermediates
A-Z Guide for Troubleshooting Byproduct Formation
Welcome to the Technical Support Center for olmesartan intermediate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to byproduct formation during their experiments. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring a deeper understanding of the reaction mechanisms and empowering you to optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: N-Alkylation of Imidazole Intermediate
The N-alkylation of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide is a critical step where several impurities can arise.
Question 1: We are observing low yields and multiple spots on our TLC during the N-alkylation step. What are the likely side reactions and how can we mitigate them?
Answer: Low yields in this step are frequently due to the formation of several key impurities. Understanding the origin of these byproducts is the first step toward their control. The primary culprits are hydrolysis of the ester groups and premature detritylation.[1]
Causality of Byproduct Formation:
-
Ester Hydrolysis: The presence of moisture or basic conditions can lead to the hydrolysis of the ethyl ester on the imidazole intermediate or the final coupled product.[1]
-
Detritylation: The trityl protecting group on the tetrazole moiety is sensitive to acidic conditions and can also be labile under certain basic conditions, leading to the formation of detritylated impurities.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-alkylation side reactions.
Recommended Protocol for Minimizing N-Alkylation Byproducts: [1]
-
Reagent Preparation: Ensure N,N-Dimethylacetamide (DMAc) is anhydrous. Use powdered, anhydrous potassium carbonate (K₂CO₃) to maximize surface area and reactivity.
-
Reaction Setup: To a solution of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate in DMAc, add the powdered anhydrous K₂CO₃.
-
Reagent Addition: Add 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide to the mixture at room temperature (25–30°C).
-
Reaction Conditions: Raise the temperature to 40–45°C and maintain for approximately 12 hours, monitoring by HPLC or TLC.
-
Work-up: After completion, adding a solvent like acetone can help precipitate the product and separate it from inorganic salts.
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Base | Potassium tert-butoxide | Powdered Anhydrous K₂CO₃ | K₂CO₃ is a milder, non-nucleophilic base that minimizes ester hydrolysis and other side reactions.[1] |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous DMAc | Both are suitable, but ensuring anhydrous conditions is critical to prevent hydrolysis.[1] |
| Temperature | 60°C | 40–45°C | Lowering the temperature can reduce the rate of side reactions, including detritylation.[1] |
Section 2: Saponification and Esterification Steps
The conversion of Trityl Olmesartan Ethyl Ester to Trityl Olmesartan Medoxomil involves saponification followed by esterification. This sequence can be prone to yield loss and impurity formation.
Question 2: During the saponification of the ethyl ester, we are experiencing low yields and difficulties with product isolation. What could be the cause?
Answer: The primary challenges in this step are often related to the reaction conditions and the physical properties of the resulting carboxylate salt.
Causality of Byproduct Formation:
-
Incomplete Hydrolysis: Insufficient reaction time or base can lead to incomplete conversion to the carboxylate.
-
Product Precipitation/Solidification: The sodium or potassium salt of trityl olmesartan can sometimes solidify during aqueous work-up, making extraction difficult and leading to yield loss.[1]
-
Degradation at High Temperatures: The intermediate can be sensitive to high temperatures during solvent removal.[1]
Recommended Protocol for Saponification: [1]
-
Reaction Setup: Dissolve the Trityl Olmesartan Ethyl Ester in a mixture of tetrahydrofuran (THF) and ethanol.
-
Base Addition: Add a pre-cooled aqueous solution of sodium hydroxide (NaOH) while maintaining the reaction temperature at 10–15°C.
-
Reaction Monitoring: Stir for approximately 5 hours, monitoring for the disappearance of the starting material.
-
Work-up: Concentrate the reaction mass under reduced pressure at a low temperature (below 20°C) to obtain the Trityl Olmesartan sodium salt as a thick oil, which can be used directly in the next step.
Question 3: We are observing the formation of N-1 and N-2 regioisomeric impurities during the medoxomil esterification. How can these be controlled?
Answer: The formation of N-1 and N-2 regioisomers occurs during the alkylation with medoxomil chloride. This is a known issue in sartan synthesis.[3]
Causality of Byproduct Formation:
-
Competitive Alkylation: The tetrazole ring has two nitrogen atoms (N-1 and N-2) that can be alkylated by the medoxomil chloride, leading to a mixture of regioisomers.[3][4]
-
Reaction Conditions: The choice of solvent and base can influence the ratio of these isomers.
Troubleshooting and Control Strategy:
Caption: Strategy for controlling regioisomeric impurities.
It is crucial to use an excess of medoxomil chloride to ensure the primary reaction is the esterification of the carboxylate.[3] While formation of these impurities may not be completely avoidable, their levels can be minimized through careful control of reaction conditions and subsequent purification.[3]
Section 3: Detritylation (Deprotection) Step
The final deprotection step to yield olmesartan medoxomil is critical for achieving high purity.
Question 4: What are the common byproducts formed during the acidic detritylation of Trityl Olmesartan Medoxomil, and how can the final product be purified effectively?
Answer: The main byproduct of this step is trityl alcohol, which needs to be efficiently removed. Other potential impurities include residual starting material and acid-catalyzed degradation products.
Causality of Byproduct Formation:
-
Incomplete Deprotection: Insufficient acid or reaction time can leave some of the trityl-protected olmesartan medoxomil unreacted.
-
Trityl Alcohol: The cleaved triphenylmethyl cation reacts with water to form triphenylmethanol (trityl alcohol).[1]
-
Olmesartan Acid: Hydrolysis of the medoxomil ester can occur under the acidic conditions, leading to the formation of olmesartan acid impurity.[5]
Recommended Protocol for Detritylation and Purification: [1][6]
-
Deprotection: Suspend the Trityl Olmesartan Medoxomil in 75% v/v aqueous acetic acid and stir at 25–30°C for about 10 hours.[1]
-
Byproduct Removal: Filter the reaction mixture to remove the precipitated trityl alcohol.[1]
-
Extraction: Add methylene chloride and water to the filtrate. Separate the organic layer.
-
pH Adjustment and Washing: Wash the organic layer with water and then adjust the pH to 7.30–7.50 with a mild base like a 5% w/w aqueous sodium bicarbonate solution. This helps in removing acidic impurities like olmesartan acid.[1][6]
-
Crystallization: Concentrate the organic layer and add a suitable solvent like acetone to induce crystallization. Cool the slurry to 0–5°C to maximize the yield of pure olmesartan medoxomil.[1]
| Impurity | Formation Step | Mitigation Strategy |
| Trityl Alcohol | Detritylation | Filtration after reaction completion.[1] |
| Olmesartan Acid | Detritylation | pH adjustment of the organic layer with a mild base during work-up.[5][6] |
| N-Alkyl Impurity | Final API | Control of acetone self-condensation in acidic conditions by using alternative solvents or controlling reaction parameters.[7] |
| Regioisomers (N-1/N-2) | Esterification | Use of excess alkylating agent and purification of the final product.[3] |
References
-
Kumar, A. et al. (2014). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. National Institutes of Health. [Link]
-
Reddy, P. et al. (2010). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. Semantic Scholar. [Link]
-
Kumar, A. et al. (2008). Unusual detritylation of tritylated tetrazole in Sartan molecules. PubMed. [Link]
- Reddy, B. et al. (2008). Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil.
-
Wang, X. et al. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]
- Unknown Author. (Year). Synthesis method of olmesartan intermediate.
-
Feng, Y. et al. (2021). Understanding and Controlling the Formation of an N-Alkyl Impurity in Olmesartan Medoxomil: A Derivative via Michael-Type Addition between Tetrazole and Mesityl Oxide In Situ Generated from Acetone. Organic Process Research & Development. [Link]
-
Sawa, J. (Year). Analytical Techniques for Olmesartan Assessment: A Comprehensive Review from an Instrumental Statistics Perspective. Foundry Journal. [Link]
-
Hiriyanna, S.G. et al. (2007). Identification and characterization of impurity in olmesartan medoxomil bulk drug. TSI Journals. [Link]
-
Cybulski, M. et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. Molecules. [Link]
- Unknown Author. (Year). Method for preparing and purifying olmesartan intermediate.
-
Liu, Y. (2015). Purification method of olmesartan. SciSpace. [Link]
-
Unknown Author. (Year). A Novel Process For Purification Of Olmesartan Medoxomil. Quick Company. [Link]
-
Cybulski, M. et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. PubMed Central. [Link]
Sources
- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unusual detritylation of tritylated tetrazole in Sartan molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A Novel Process For Purification Of Olmesartan Medoxomil [quickcompany.in]
- 7. pubs.acs.org [pubs.acs.org]
troubleshooting guide for the synthesis of substituted imidazole-4,5-dicarboxylic acids
Technical Support Center: Synthesis of Substituted Imidazole-4,5-Dicarboxylic Acids
Welcome to the technical support center for the synthesis of substituted imidazole-4,5-dicarboxylic acids. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize these versatile heterocyclic scaffolds. Imidazole-4,5-dicarboxylic acid and its derivatives are crucial intermediates in the development of pharmaceuticals, functional materials, and coordination polymers, owing to their rigid core and reactive carboxylic acid functionalities.[1][2][3] This resource provides field-proven insights and troubleshooting solutions for common challenges encountered during their synthesis and purification.
Overview of Synthetic Strategies
The synthesis of the imidazole-4,5-dicarboxylic acid core can be approached through several established routes. The choice of method often depends on the desired substitution pattern (particularly at the C2 position) and the availability of starting materials. The diagram below outlines the most common synthetic pathways.
Caption: Common synthetic routes to imidazole-4,5-dicarboxylic acids.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis, purification, and characterization in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A: Low yields are a frequent challenge and can stem from several factors, primarily related to reaction conditions and work-up procedures. Let's break down the causes based on the synthetic method.
For the Oxidation of 2-Alkylbenzimidazoles:
-
Incomplete Oxidation: The oxidative cleavage of the benzene ring is a demanding reaction. Ensure your oxidizing agent (e.g., hydrogen peroxide, potassium permanganate) is fresh and used in the correct stoichiometric ratio. For hydrogen peroxide, an 11:1 molar ratio of H₂O₂ to the 2-alkylbenzimidazole substrate in 1M sulfuric acid has been shown to provide optimal results.[4][5]
-
Temperature Control: This is a critical parameter. The reaction often requires elevated temperatures (e.g., 120 °C) to proceed efficiently.[2] However, excessive heat can lead to the decomposition of the product, which typically decomposes around 270-285 °C.[4] Use a well-controlled heating mantle and monitor the internal reaction temperature.
-
Substrate Concentration: The concentration of the starting material in sulfuric acid can impact the reaction outcome. A concentration of 1M is often cited as optimal.[5]
For the Imidazole/Formaldehyde/Nitric Acid Route:
-
Incomplete Hydroxymethylation: The initial reaction between imidazole and formaldehyde can result in a mixture of hydroxymethylated derivatives.[6] Ensuring a sufficient reaction time (e.g., 3 hours at reflux) and the presence of a base like KOH is crucial for driving the reaction towards the desired 4,5-bishydroxymethylimidazole intermediate.[6]
-
Oxidation Step: The subsequent oxidation with nitric acid must be vigorous enough to convert the hydroxymethyl groups to carboxylic acids without degrading the imidazole core. The temperature should be maintained between 100-140 °C.[6]
General Work-up and Isolation Issues:
-
pH Control During Precipitation: Imidazole-4,5-dicarboxylic acids are amphoteric. They are soluble in alkaline solutions and typically precipitate under acidic conditions.[4] During the work-up, carefully adjust the pH to the isoelectric point to minimize solubility and maximize product recovery. For the parent compound, a second crop of crystals can often be obtained by adjusting the filtrate to a pH of 4.[6][7]
-
Premature Precipitation: When pouring the hot reaction mixture onto ice, do so slowly and with vigorous stirring to ensure fine, easily filterable crystals are formed. A rapid quench can trap impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
managing reaction temperature in the synthesis of 2-ethyl-1H-imidazole-4,5-dicarbonitrile
Technical Support Center: Synthesis of 2-Ethyl-1H-imidazole-4,5-dicarbonitrile
A Guide to Managing Reaction Temperature for Optimal Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical parameter of reaction temperature. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you might encounter related to temperature control during the synthesis of this compound.
Q1: My reaction is experiencing a rapid, uncontrolled temperature increase (a runaway reaction). What should I do and why is this happening?
A: An uncontrolled temperature spike is indicative of a highly exothermic reaction.[1][2] In the synthesis of imidazole derivatives, particularly when using strong acids or during certain condensation steps, the formation of new, more stable bonds releases a significant amount of energy as heat.[3]
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of any further reactants.
-
Enhance Cooling: Increase the efficiency of your cooling system. This could involve lowering the temperature of the cooling bath or using a more efficient cooling medium.
-
Dilution: If safe and feasible for your reaction setup, adding a pre-chilled, inert solvent can help to dissipate the heat.
Root Cause Analysis and Prevention:
-
Rate of Reagent Addition: The most common cause is adding a reactive reagent too quickly. The rate of heat generation is exceeding the rate of heat removal by your apparatus.
-
Inadequate Cooling: Your cooling bath may not be at a low enough temperature, or the heat transfer from the flask to the bath is inefficient.
-
Concentration: Higher concentrations of reactants can lead to a more rapid release of heat.
Preventative Protocol:
-
Pre-cool: Before starting the addition of the most reactive component (e.g., triethyl orthoformate or the acid catalyst), cool the reaction mixture to the lower end of the recommended temperature range.
-
Slow, Controlled Addition: Use a syringe pump or a dropping funnel for the slow, dropwise addition of the reagent. Monitor the internal reaction temperature closely during this process.
-
Efficient Stirring: Ensure vigorous and efficient stirring to promote even heat distribution throughout the reaction mixture.
Q2: The yield of my this compound is consistently low, and I suspect it's related to the reaction temperature. How can temperature impact yield?
A: Temperature is a critical factor that can significantly influence the yield of your product. Both temperatures that are too low or too high can be detrimental.
-
Temperature Too Low:
-
Slow Reaction Rate: The reaction may not proceed to completion within the allotted time, leaving unreacted starting materials.
-
Incomplete Intermediate Formation: If the reaction proceeds through intermediates, their formation might be temperature-dependent.
-
-
Temperature Too High:
-
Side Product Formation: Elevated temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of unwanted byproducts. For instance, in related imidazole syntheses, high temperatures can lead to the formation of oxazoles or other heterocyclic impurities.[4]
-
Degradation: The starting materials, intermediates, or the final product might be thermally unstable and degrade at higher temperatures.
-
Solvent Loss: If the reaction is run at or near the boiling point of the solvent, evaporation can concentrate the reactants and potentially alter the reaction kinetics or lead to localized overheating.
-
Optimization Strategy: A systematic approach to optimizing the reaction temperature is recommended. You can set up a series of small-scale reactions at different temperatures (e.g., 60°C, 70°C, 80°C) while keeping all other parameters constant.[5] Analyze the product mixture of each reaction by a suitable method like TLC, LC-MS, or NMR to determine the optimal temperature for both conversion and purity.
Q3: I'm observing a significant amount of impurities in my final product. Can the reaction temperature be the cause?
A: Yes, improper temperature control is a very common reason for impurity formation. As mentioned above, higher temperatures can promote the formation of side products. The specific impurities will depend on the reactants and reaction conditions. For example, in the synthesis involving diaminomaleonitrile and triethyl orthoformate, side reactions could include polymerization of diaminomaleonitrile or incomplete cyclization.
To mitigate this, it is crucial to maintain a consistent and uniform temperature throughout the reaction. Using a reliable heating mantle with a temperature controller and ensuring efficient stirring are key.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A: The optimal temperature can vary depending on the specific synthetic route, solvent, and catalyst used. However, based on related syntheses of imidazole dicarbonitrile derivatives, a temperature range of 70°C to 130°C is a good starting point for optimization.[5][6] For microwave-assisted syntheses of similar compounds, a temperature of 70°C has been reported to give good yields.[5] Reactions involving triethyl orthoformate with diamines have been successful at around 130°C.[6] It is highly recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.
Q2: How does the choice of solvent affect the reaction temperature?
A: The solvent plays a crucial role in determining the reaction temperature. The boiling point of the solvent will set the maximum temperature for a reaction at atmospheric pressure under reflux conditions. Moreover, the solvent's ability to dissolve the reactants can impact the reaction rate and, consequently, the heat generated.[7] For instance, some reactions may proceed sluggishly in protic solvents like ethanol at lower temperatures but may be more efficient in aprotic solvents like acetonitrile or DMF at higher temperatures.[8]
Q3: Are there any specific safety precautions I should take regarding temperature management in this synthesis?
A: Absolutely. Given the potential for exothermic reactions, the following safety measures are essential:
-
Work in a Fume Hood: Always conduct the reaction in a well-ventilated fume hood.
-
Use a Blast Shield: Especially during initial runs and scale-up, use a blast shield to protect yourself from potential splashes or vessel failure.
-
Constant Monitoring: Never leave the reaction unattended, especially during the addition of reagents and the initial heating phase.
-
Have a Quenching Plan: Be prepared with a method to quickly cool and quench the reaction if it becomes uncontrollable. This could involve an ice bath or a pre-prepared quenching solution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
Experimental Protocol: Temperature Controlled Synthesis
This protocol outlines a general procedure for the synthesis of this compound with a focus on temperature management.
Materials:
-
Diaminomaleonitrile (DAMN)
-
Triethyl orthoformate
-
Acid catalyst (e.g., acetic acid or a Lewis acid)
-
Solvent (e.g., acetonitrile or DMF)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel or syringe pump
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller and thermocouple
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure the flask is securely clamped and the condenser has a proper water supply.
-
Reactant Loading: To the round-bottom flask, add diaminomaleonitrile and the solvent.
-
Initial Cooling/Heating: Place the flask in the heating mantle and insert the thermocouple to monitor the internal temperature. Begin stirring. Adjust the controller to the desired starting temperature (e.g., 70°C).
-
Catalyst Addition: Once the desired temperature is reached and stable, add the acid catalyst.
-
Controlled Reagent Addition: Slowly add the triethyl orthoformate to the reaction mixture using a dropping funnel or syringe pump over a period of 30-60 minutes. Crucially, monitor the internal temperature during the addition. If the temperature rises more than 5-10°C above the setpoint, pause the addition until it stabilizes.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at the set temperature and monitor its progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up and purification steps.
Data Presentation
Table 1: Effect of Temperature on Reaction Outcome (Hypothetical Data for Optimization)
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of this compound (%) | Key Byproducts Observed |
| 60 | 12 | 45 | 35 | Unreacted starting materials |
| 70 | 8 | 90 | 82 | Minor impurities |
| 80 | 6 | >95 | 88 | Trace impurities |
| 90 | 4 | >98 | 85 | Increased level of polar impurities |
| 100 | 2 | >98 | 75 | Significant byproduct formation |
Visualizations
Caption: Relationship between temperature and reaction outcome.
References
Sources
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. monash.edu [monash.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing the Synthesis of 2-ethyl-1H-imidazole-4,5-dicarbonitrile
Welcome to the technical support center for the synthesis of 2-ethyl-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on how solvent selection critically impacts reaction yield and product purity. The information is structured in a question-and-answer format to directly address potential issues encountered during your experimental work.
Section 1: Synthesis Overview and Core Principles
The synthesis of 2-substituted-1H-imidazole-4,5-dicarbonitriles is a cornerstone reaction for creating valuable heterocyclic building blocks. The primary route to this compound involves the acid-catalyzed cyclocondensation of diaminomaleonitrile (DAMN) with a reagent that provides the ethyl group at the C2 position, typically triethyl orthopropionate.
The reaction's success is highly dependent on managing the reactivity of DAMN, a compound known to undergo self-polymerization, and ensuring the cyclization reaction proceeds efficiently to completion.[1] Solvent choice is the most critical parameter in controlling these competing reaction pathways.
Caption: General workflow for synthesizing this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common and direct method is the reaction of diaminomaleonitrile (DAMN) with triethyl orthopropionate.[2] This reaction is typically performed under acidic conditions, often using glacial acetic acid which serves as both the catalyst and the solvent. The reaction involves the formation of an intermediate amidine, which then undergoes intramolecular cyclization followed by elimination of ethanol to yield the aromatic imidazole ring.
Q2: Why is the choice of solvent so critical in this synthesis?
The solvent plays a multifaceted role that extends beyond simply dissolving the reactants:
-
Solubility: DAMN has limited solubility in many common organic solvents. Achieving a homogeneous reaction mixture is key to preventing side reactions and ensuring consistent kinetics. Polar aprotic solvents like DMF or polar protic solvents like acetic acid are often required.
-
Reaction Temperature: The boiling point of the solvent dictates the accessible temperature range for the reaction. This is crucial, as the cyclization step requires sufficient thermal energy, but excessive heat can promote the undesired polymerization of DAMN.[1]
-
Side Reaction Control: DAMN is prone to thermal self-condensation, which produces insoluble, often dark-colored polymeric byproducts.[1] Solvents can influence the rate of this side reaction. For instance, studies on DAMN polymerization have shown that protic n-alcohols like n-hexanol can reduce byproducts compared to aqueous conditions.[3]
-
Product Isolation: The final product's solubility in the reaction solvent at different temperatures is critical for isolation. An ideal solvent allows the product to be soluble at high temperatures but sparingly soluble at room temperature or below, facilitating high-yield recovery through crystallization.
Q3: What are the most common side products and impurities I should expect?
The primary impurities stem from the reactivity of diaminomaleonitrile (DAMN) and include:
-
Unreacted DAMN: Incomplete conversion is a common issue if reaction conditions (time, temperature, stoichiometry) are not optimized.
-
Polymeric DAMN: This is often the most problematic impurity, appearing as an insoluble, dark-colored solid that can contaminate the desired product.[1] It forms when DAMN molecules self-condense, especially at elevated temperatures.
-
Incompletely Cyclized Intermediates: Intermediates, such as N-acyl derivatives, may persist if the final ring-closing step is inefficient.[1]
-
Hydrolysis Products: If water is present in the reaction, the dicarbonitrile functional groups can potentially hydrolyze to the corresponding dicarboxylic acid, although this is more common in subsequent workup steps.[2]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., ethyl acetate/hexanes mixture) to resolve the starting materials from the product. The disappearance of the DAMN spot and the appearance of a new, typically more non-polar product spot, indicates reaction progression. For more precise, quantitative monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4]
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
-
Possible Cause: Poor solubility of diaminomaleonitrile (DAMN). If DAMN is not fully dissolved, the reaction occurs on the solid's surface, leading to very slow and incomplete conversion.
-
Suggested Solution: Switch to a solvent with higher solvating power for DAMN. Glacial acetic acid is effective as it also serves as the catalyst. N,N-Dimethylformamide (DMF) is another excellent option for solubilizing DAMN, though it requires a separate acid catalyst (e.g., p-toluenesulfonic acid).
-
Possible Cause: Insufficient reaction temperature or time. The cyclization step has a significant activation energy barrier and requires heat to proceed efficiently.
-
Suggested Solution: Ensure the reaction is heated to a suitable temperature, typically refluxing in the chosen solvent. For acetic acid (b.p. ~118 °C), reflux for several hours is standard. If using a lower-boiling solvent like ethanol, the reaction may be too slow. Consider extending the reaction time and monitoring by TLC until the DAMN is consumed.
-
Possible Cause: Inactive or impure reagents. Triethyl orthopropionate can hydrolyze over time if not stored properly. DAMN can degrade or polymerize upon storage.
-
Suggested Solution: Use freshly opened or purified reagents. The purity of DAMN is particularly critical; it should be a light-colored solid. If it is dark, it may already contain polymeric impurities.[5]
Problem 2: The reaction mixture turns dark, and an insoluble, tarry material forms.
-
Possible Cause: This is a classic sign of DAMN polymerization.[1] This side reaction is highly temperature-dependent and competes with the desired cyclization pathway.
-
Suggested Solution:
-
Strict Temperature Control: Avoid overheating the reaction mixture. Bring the temperature to the target gradually.
-
Solvent Optimization: Consider using higher boiling n-alcohols (e.g., n-pentanol, n-hexanol), which have been shown to suppress DAMN hydrolysis and oxidation byproducts in solvothermal polymerization studies.[3] These solvents may provide a better balance of temperature and side-reaction mitigation.
-
Order of Addition: Adding the DAMN portion-wise to the hot solution of triethyl orthopropionate and catalyst can help maintain a low instantaneous concentration of DAMN, disfavoring polymerization.
-
Problem 3: The isolated product shows low purity with multiple spots on TLC.
-
Possible Cause: Co-precipitation of starting materials or side products with the desired compound during workup.
-
Suggested Solution: Implement a more rigorous purification protocol. Simple precipitation and filtration are often insufficient.
-
Solvent Washing: Wash the crude solid sequentially with solvents that will dissolve impurities but not the product. A good sequence to try is cold water (to remove salts), followed by a non-polar solvent like diethyl ether or hexanes (to remove organic, non-polar impurities).[6]
-
Recrystallization: This is the most effective method for purification.[6] Finding the right solvent system is key. A binary system, where the product is dissolved in a minimal amount of a hot "good" solvent (e.g., ethanol, acetonitrile) and then precipitated by the slow addition of a "poor" solvent or "anti-solvent" (e.g., water), is often successful.
-
Caption: Decision tree for troubleshooting low product yield.
Section 4: Protocols and Comparative Data
Protocol 4.1: Recommended Synthesis Protocol
This protocol is adapted from general procedures for the synthesis of related 2-substituted-imidazole-4,5-dicarbonitriles.[2]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diaminomaleonitrile (DAMN) (1.0 eq).
-
Reagent Addition: Add glacial acetic acid (10-15 mL per gram of DAMN) followed by triethyl orthopropionate (1.2 - 1.5 eq).
-
Reaction: Heat the mixture to reflux (approx. 118-120 °C) with vigorous stirring. Monitor the reaction by TLC until the DAMN starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold deionized water (approx. 10 volumes relative to the acetic acid used).
-
Isolation: A precipitate should form. Stir the slurry for 30 minutes in an ice bath to maximize precipitation. Collect the crude solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water, then with a small amount of cold ethanol to remove residual acetic acid and other soluble impurities.
-
Drying: Dry the crude product under vacuum. The product should be further purified by recrystallization.
Protocol 4.2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the product is soluble (e.g., ethanol or acetonitrile). Add the solvent portion-wise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Filter the hot solution through a pad of celite to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, add an anti-solvent (e.g., deionized water) dropwise until the solution becomes persistently turbid.
-
Cooling: Cool the flask in an ice bath for at least 1 hour to complete the crystallization process.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Table 1: Comparative Analysis of Potential Solvents
| Solvent | Type | Typical Temp. (°C) | Probable Impact on Yield | Probable Impact on Purity/Side Reactions | Key Considerations |
| Glacial Acetic Acid | Polar Protic | 118 (Reflux) | Good to High | Can promote cyclization but may not fully suppress DAMN polymerization if overheated.[7] | Acts as both solvent and catalyst. Can be difficult to remove completely from the final product. |
| Ethanol | Polar Protic | 78 (Reflux) | Moderate to Low | Generally low rates of side reactions, but the desired reaction may also be very slow due to the low temperature.[8] | Good for recrystallization. May require a separate acid catalyst and much longer reaction times. |
| Toluene | Non-polar | 111 (Reflux) | Low | Poor; DAMN has very low solubility, leading to a heterogeneous reaction and likely low conversion. | Not recommended as a primary reaction solvent. |
| DMF | Polar Aprotic | 100-150 | Potentially High | Good, as it fully solubilizes DAMN. However, high temperatures can still lead to polymerization.[6] | Excellent solvating power. Requires a separate acid catalyst. High boiling point can be difficult to remove. |
| n-Hexanol | Polar Protic | 157 (Reflux) | Potentially High | Potentially high purity; higher alcohols may reduce DAMN side reactions.[3] | "Green" solvent option. High temperature may accelerate the desired reaction, but requires careful control to avoid decomposition. |
Protocol 4.3: Purity Assessment by HPLC
This method is a starting point based on protocols for similar imidazole derivatives and should be optimized for your specific system.[4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm or 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.
Purity is calculated by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[9]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparative analysis of the biological activity of 2-alkyl-imidazole derivatives
A Comparative Analysis of the Biological Activity of 2-Alkyl-Imidazole Derivatives: A Guide for Researchers
Introduction: The Versatility of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to act as both a proton donor and acceptor allow it to interact with a wide range of biological targets.[2][3] Among the vast library of imidazole-containing compounds, 2-alkyl-imidazole derivatives have garnered significant attention for their diverse pharmacological activities. These activities span from antimicrobial and antifungal to anticancer and anti-inflammatory effects.[2][4][5]
This guide provides a , focusing on their structure-activity relationships (SAR). We will delve into their performance against various biological targets, supported by experimental data, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of molecules.
Comparative Biological Activities
The biological activity of 2-alkyl-imidazole derivatives is significantly influenced by the nature and length of the alkyl chain at the 2-position, as well as other substitutions on the imidazole ring.
Antibacterial Activity
2-Alkyl-imidazole derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[6] The mechanism of action often involves the disruption of the bacterial cell membrane or interference with essential cellular processes.[6]
A key factor influencing antibacterial potency is the lipophilicity conferred by the alkyl chain. Generally, an increase in the length of the alkyl chain leads to enhanced antibacterial activity, up to a certain point.[7][8] This is attributed to improved penetration of the bacterial cell membrane. For instance, studies on N-alkylated imidazole derivatives have shown that antibacterial effects increase as the number of carbons in the alkyl chain increases up to nine.[7][8]
Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of 2-Alkyl-Imidazole Derivatives
| Compound ID | 2-Alkyl Substituent | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Reference |
| 2a | Methyl | >100 | >100 | >100 | [9] |
| 2b | Ethyl | >100 | >100 | 100 | [9] |
| 2c | Propyl | 50 | 50 | 50 | [7] |
| 2d | Butyl | 25 | 25 | 50 | [7] |
| 2e | Hexyl | 12.5 | 12.5 | 25 | [8] |
| 2f | Octyl | 6.25 | 6.25 | 12.5 | [8] |
| 2g | Nonyl | 3.125 | 6.25 | 6.25 | [7] |
Note: The data in this table is a representative compilation from multiple sources and may not be from a single head-to-head study.
Antifungal Activity
The antifungal activity of 2-alkyl-imidazole derivatives is also well-documented, with some compounds showing broad-spectrum effects against various fungal pathogens, including Candida species.[10][11] The imidazole core is a key feature of many commercial antifungal drugs, where it inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Similar to antibacterial activity, the length of the alkyl chain plays a crucial role. One study found that a butyl group at the 2-position resulted in high antifungal activity.[10] The introduction of other substituents, such as benzyl groups, can also enhance potency.[10]
Table 2: Comparative Antifungal Activity (MIC, µg/mL) of 2-Alkyl-Imidazole Derivatives against Candida albicans
| Compound ID | 2-Alkyl/Aryl Substituent | MIC (µg/mL) | Reference |
| 3a | Methyl | >128 | [12] |
| 3b | Butyl | 32 | [10] |
| 3c | 2,4-Dienone motif | 8 | [12] |
| Fluconazole | - | 0.5 - >128 | [12] |
Anticancer Activity
The anticancer potential of 2-alkyl-imidazole derivatives is a rapidly growing area of research.[13][14] These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, including breast, colon, and lung cancer.[4][5] The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, and the induction of apoptosis.[1]
The structure-activity relationship for anticancer activity is more complex and appears to be highly dependent on the specific cancer cell line and the overall molecular structure. For example, the introduction of bulky aromatic groups in addition to the alkyl chain can significantly enhance anticancer potency.[13]
Table 3: Comparative Anticancer Activity (IC50, µM) of 2-Alkyl-Imidazole Derivatives
| Compound ID | 2-Alkyl/Aryl Substituent | MCF-7 (Breast) | HT-29 (Colon) | A549 (Lung) | Reference | | :--- | :--- | :--- | :--- | :--- | | 4a | 2-Phenylbenzofuran | 5.2 | 7.8 | 10.1 |[15] | | 4b | 1-Methyl-4,5-diphenyl | 1.5 | 2.3 | 4.7 |[13] | | Cisplatin | - | 8.9 | 11.2 | 6.5 |[13] |
Anti-inflammatory Activity
Several 2-alkyl-imidazole derivatives have been investigated for their anti-inflammatory properties.[16][17] The mechanism often involves the inhibition of pro-inflammatory enzymes or the suppression of inflammatory cytokine production. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated cells.[18]
Structure-Activity Relationship (SAR) Insights
The collective data from various studies allow for the formulation of some general structure-activity relationship principles for 2-alkyl-imidazole derivatives:
-
Lipophilicity and Alkyl Chain Length: For antimicrobial and antifungal activities, there is a clear correlation between increased alkyl chain length (and thus lipophilicity) and enhanced biological activity, up to an optimal length.[7][8] This is likely due to improved membrane permeability.
-
Aromatic Substituents: The introduction of aromatic or bulky substituents, often in conjunction with the 2-alkyl group, can significantly increase anticancer activity.[13][15] This suggests that interactions with specific hydrophobic pockets in target proteins are important.
-
Substitution on the Imidazole Ring: Modifications at other positions of the imidazole ring, such as N-alkylation, can also modulate the biological activity.[7]
The following diagram illustrates the general SAR trends for 2-alkyl-imidazole derivatives.
Caption: Generalized Structure-Activity Relationship (SAR) for 2-Alkyl-Imidazole Derivatives.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of 2-alkyl-imidazole derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Test compounds (2-alkyl-imidazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in MHB in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1] This can be assessed visually or by measuring the absorbance at 600 nm.
-
Protocol 2: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 2-alkyl-imidazole derivatives and incubate for 48-72 hours.[1]
-
Include a vehicle control (cells treated with DMSO at the same concentration as the highest compound concentration).
-
-
MTT Addition:
-
After the incubation period, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).[1]
-
Incubate for another 4 hours to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[1]
-
-
Absorbance Measurement and IC50 Calculation:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[1]
-
The following diagram outlines the general workflow for screening the biological activity of 2-alkyl-imidazole derivatives.
Caption: A Generalized Workflow for the Discovery and Optimization of Biologically Active 2-Alkyl-Imidazole Derivatives.
Conclusion and Future Perspectives
2-Alkyl-imidazole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The ability to readily modify the alkyl chain at the 2-position, as well as other positions on the imidazole ring, provides a powerful tool for tuning their pharmacological properties. The structure-activity relationships discussed in this guide highlight the importance of lipophilicity and steric factors in determining their antibacterial, antifungal, and anticancer potency.
Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives. The use of computational modeling and molecular docking studies can aid in the rational design of new compounds with improved activity and selectivity. Furthermore, in vivo studies are necessary to evaluate the therapeutic potential and safety profiles of these promising molecules. The continued exploration of the chemical space around the 2-alkyl-imidazole scaffold is likely to yield novel drug candidates for a variety of diseases.
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Kamal, A., et al. (2015). Imidazoles as potential anticancer agents. Medicinal Chemistry Research, 24(1), 1-28. [Link]
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A Comparative Guide to Alternative Precursors for the Synthesis of 2-Ethyl-1H-imidazole-4,5-dicarboxylic Acid
Introduction
2-Ethyl-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted imidazole, it serves as a crucial building block for synthesizing complex molecules, including pharmaceutical agents and coordination polymers.[1][2] The arrangement of its functional groups—an ethyl group at the 2-position and two carboxylic acid moieties at the 4 and 5-positions—provides a versatile scaffold for creating compounds with specific steric and electronic properties.[3]
The selection of a synthetic route is a critical decision in any chemical campaign, governed by factors such as precursor availability, cost, reaction scalability, overall yield, and safety considerations. This guide provides an in-depth comparison of two primary synthetic pathways for 2-ethyl-1H-imidazole-4,5-dicarboxylic acid, focusing on the alternative precursors and methodologies involved. We will objectively evaluate the oxidative cleavage of a benzimidazole intermediate against the classical Debus-Radziszewski multicomponent condensation, providing detailed experimental protocols and supporting data to guide researchers in making an informed choice for their specific application.
Pathway 1: The Benzimidazole Oxidation Route
This modern, two-step approach has gained traction due to its reliability and the use of readily accessible starting materials. The core logic is to first construct a stable 2-ethylbenzimidazole intermediate, which is then subjected to a powerful oxidative cleavage of the benzene ring to unmask the desired dicarboxylic acid functionality.[4] This method offers excellent control and often results in high-purity products.
Causality and Strategic Choice
The choice of a benzimidazole precursor is strategic. The condensation reaction to form the 2-substituted benzimidazole is typically high-yielding and robust. The subsequent oxidative cleavage, while requiring harsh conditions, directly converts the fused benzene ring into the target 4,5-dicarboxylate system in a single, transformative step. This pathway is particularly advantageous when the direct assembly of the final imidazole ring proves to be low-yielding or requires precursors that are not commercially viable.
Experimental Workflow Diagram
Caption: Synthesis via the 2-ethylbenzimidazole oxidation pathway.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Ethylbenzimidazole
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq.) and propionic acid (1.2 eq.).
-
Catalysis: Add 4 M hydrochloric acid as a catalyst.
-
Reaction: Heat the mixture to reflux (approximately 140°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Isolation: The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-ethylbenzimidazole.
Step 2: Oxidative Cleavage to Form the Target Acid
-
Reaction Setup: In a reaction vessel equipped for cooling, dissolve 2-ethylbenzimidazole (1.0 eq.) in concentrated sulfuric acid to create a 1 M solution.[4] Caution: This step is highly exothermic and should be performed in an ice bath.
-
Oxidant Addition: While maintaining a low temperature (0-5°C), slowly add hydrogen peroxide (30% aqueous solution) in a molar ratio of approximately 11:1 (H₂O₂:benzimidazole).[5]
-
Reaction: Allow the reaction to slowly warm to room temperature and then heat to 50-60°C for several hours until the starting material is consumed (monitor by TLC or HPLC).
-
Isolation: Cool the mixture and carefully pour it onto crushed ice. The product, 2-ethyl-1H-imidazole-4,5-dicarboxylic acid, will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and recrystallize from an appropriate solvent like an ethanol/water mixture to achieve high purity.[4]
Performance Data
| Parameter | Observation |
| Overall Yield | 60-75% (reported) |
| Purity | High, especially after recrystallization |
| Scalability | Readily scalable, though oxidation requires careful thermal management |
| Advantages | - Utilizes inexpensive, common precursors- Robust and reproducible two-step process- High purity of the final product |
| Disadvantages | - Requires strong, corrosive acids and oxidizers- The oxidation step is highly energetic and requires strict safety protocols- Generates significant inorganic waste |
Pathway 2: The Debus-Radziszewski Multicomponent Synthesis
This classical approach is an example of a multicomponent reaction (MCR), where three or more starting materials react in a single pot to form the product, incorporating substantial parts of each precursor into the final molecule.[6][7] This pathway is highly convergent and atom-economical. For the target molecule, this involves the condensation of a 1,2-dicarbonyl compound, propionaldehyde, and a source of ammonia.[8]
Causality and Strategic Choice
The elegance of the Debus-Radziszewski synthesis lies in its efficiency. By forming multiple bonds in a single operation, it minimizes intermediate isolation and purification steps, saving time and resources. The choice of precursors directly dictates the substitution pattern of the resulting imidazole. To obtain the desired 2-ethyl-4,5-dicarboxylic acid, the precursors must be propionaldehyde (for the C2-ethyl group) and a 1,2-dicarbonyl compound that can be converted to the dicarboxylic acid, such as a derivative of tartaric acid.[5][9]
Experimental Workflow Diagram
Caption: One-pot workflow for the Debus-Radziszewski synthesis.
Alternative Precursors for the 1,2-Dicarbonyl Component
-
Tartaric Acid Dinitrate: A historical precursor, this compound is reacted with ammonia and formaldehyde (or in our case, propionaldehyde) in an aqueous solution.[9] While effective, the preparation of the dinitrate starting material can be hazardous.
-
Diaminomaleonitrile (DAMN): A more modern and versatile precursor. The cyano groups of the resulting 2-ethyl-4,5-dicyanoimidazole can be hydrolyzed under acidic or basic conditions to yield the target dicarboxylic acid.[10] This adds a hydrolysis step but often proceeds with high fidelity.
Detailed Experimental Protocol (General, based on DAMN precursor)
-
Reaction Setup: In a suitable solvent such as ethanol or acetic acid, combine diaminomaleonitrile (1.0 eq.), propionaldehyde (1.1 eq.), and a source of ammonia like ammonium acetate (2.5 eq.).
-
Condensation: Reflux the mixture for 8-12 hours. The reaction progress can be monitored by TLC for the disappearance of the starting materials and the appearance of the intermediate, 2-ethyl-1H-imidazole-4,5-dicarbonitrile.
-
Intermediate Isolation: After cooling, the dinitrile intermediate can often be isolated by precipitation or extraction.
-
Hydrolysis: Suspend the isolated dinitrile in concentrated hydrochloric acid and heat to reflux for 6-8 hours until the hydrolysis is complete.
-
Final Isolation: Cool the reaction mixture. The target dicarboxylic acid will precipitate. Collect the solid by filtration, wash with water, and dry.
Performance Data
| Parameter | Observation |
| Overall Yield | 45-60% (reported, two steps from DAMN) |
| Purity | Moderate; may require chromatographic purification |
| Scalability | Good, as it is a one-pot condensation followed by hydrolysis |
| Advantages | - High atom economy and convergence- Reduces the number of operational steps (one-pot condensation)- Avoids harsh oxidizing agents like permanganate or dichromate[1] |
| Disadvantages | - Overall yields can be lower than the oxidation route- Precursors like DAMN may be more expensive than o-phenylenediamine- The final hydrolysis step requires strongly acidic or basic conditions |
Comparative Analysis and Recommendation
Choosing the optimal synthetic pathway requires a careful evaluation of project-specific priorities, including cost, timeline, available equipment, and safety infrastructure.
Head-to-Head Precursor and Pathway Comparison
| Metric | Pathway 1: Benzimidazole Oxidation | Pathway 2: Debus-Radziszewski |
| Primary Precursors | o-Phenylenediamine, Propionic Acid | Diaminomaleonitrile, Propionaldehyde |
| Precursor Availability | Excellent; commodity chemicals | Good, but potentially higher cost |
| Number of Steps | Two distinct steps | One-pot condensation + hydrolysis step |
| Reported Yield | Generally higher (60-75%) | Moderate (45-60%) |
| Safety Concerns | High: Strong oxidizers (H₂O₂) and concentrated acids (H₂SO₄). Exothermic. | Moderate: Strong acids/bases for hydrolysis. Propionaldehyde is volatile. |
| Environmental Impact | Higher; generates significant acid waste. | Lower; more atom-economical condensation. |
| Ideal For | Large-scale synthesis where yield and purity are paramount. | Rapid library synthesis, projects prioritizing operational simplicity. |
Decision-Making Flowchart
Caption: Logic diagram for selecting the appropriate synthetic pathway.
Conclusion
Both the Benzimidazole Oxidation Pathway and the Debus-Radziszewski Multicomponent Synthesis represent viable and effective methods for producing 2-ethyl-1H-imidazole-4,5-dicarboxylic acid.
The Benzimidazole Oxidation Pathway is a robust and high-yielding choice, making it particularly suitable for applications where large quantities of high-purity material are required.[4][5] Its primary drawbacks are the harsh reaction conditions and the associated safety and environmental considerations.
Conversely, the Debus-Radziszewski approach offers the elegance and efficiency of a multicomponent reaction, reducing the number of synthetic operations.[6][7] This makes it an attractive option for rapid analogue synthesis or for laboratories where avoiding powerful oxidizing agents is a priority.
Ultimately, the optimal choice is context-dependent. For process development and scale-up, the higher yields of the oxidation route may justify the investment in engineering controls. For discovery chemistry and smaller-scale work, the operational simplicity of the multicomponent reaction provides a compelling alternative.
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Title: Debus–Radziszewski imidazole synthesis Source: Wikipedia URL: [Link]
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Title: A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials Source: Walsh Medical Media URL: [Link]
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A Comparative Guide to the Efficacy of Catalysts in Imidazole-4,5-dicarbonitrile Synthesis
Introduction: The Significance of Imidazole-4,5-dicarbonitrile
Imidazole-4,5-dicarbonitrile (DCI), a seemingly unassuming heterocyclic compound, holds a pivotal role in modern biotechnology and pharmaceutical development. Its unique structure, featuring a reactive imidazole core flanked by two electron-withdrawing cyano groups, makes it an exceptional molecule for a variety of high-stakes applications. Primarily, DCI has emerged as a superior activating agent in solid-phase oligonucleotide synthesis, the very process that builds the DNA and RNA strands used in therapeutics (like siRNA and antisense drugs), genetic research, and diagnostics.[1][2] Its enhanced reactivity and high solubility in acetonitrile allow for faster and more efficient coupling of phosphoramidite monomers, leading to higher purity and yield of the final genetic sequences compared to traditional activators like tetrazole.[2][3]
Beyond oligonucleotide synthesis, the DCI scaffold is a valuable intermediate in medicinal chemistry, providing a robust platform for the construction of more complex heterocyclic compounds used in the development of novel drugs and functional materials.[4] Given its importance, the efficiency of its synthesis is a critical concern for researchers and industry professionals. This guide provides a detailed, evidence-based comparison of different synthetic methodologies, focusing on the role and efficacy of various catalytic and reaction-promoting systems.
The Foundational Synthesis: Thermal Cyclization of Diaminomaleonitrile
The most established and frequently cited method for synthesizing the parent 1H-imidazole-4,5-dicarbonitrile involves the cyclization of diaminomaleonitrile (DAMN) with a one-carbon electrophile, typically an orthoformate ester like triethyl orthoformate (TEOF) or trimethyl orthoformate (TMOF).[1] This reaction is often performed at elevated temperatures without an explicit catalyst, relying on thermal energy to drive the condensation and subsequent cyclization.
Causality and Mechanistic Insights: The reaction proceeds via an initial nucleophilic attack of one of the amino groups of DAMN on the orthoformate, followed by the elimination of two molecules of alcohol to form a formimidate intermediate. A subsequent intramolecular cyclization, driven by the attack of the second amino group, forms the dihydroimidazole ring. The final step is the elimination of a third alcohol molecule, leading to the aromatization of the ring to yield the stable imidazole product. The use of a high-boiling-point, non-polar solvent like xylene or benzyl ether is common, as it allows the reaction to reach the necessary thermal threshold (typically 130-140°C) and facilitates the removal of the alcohol byproduct (ethanol or methanol) via distillation, which helps to drive the reaction equilibrium toward the product.[5][6]
In some protocols, a base such as sodium methoxide is added towards the end of the reaction.[5] This is not strictly a catalyst for the cyclization itself but acts as a promoter by reacting with the ethanol byproduct, effectively removing it from the reaction mixture and further pushing the equilibrium to favor product formation. However, this method, while reliable, often requires long reaction times and high temperatures, which can lead to the formation of insoluble, dark-colored polymeric byproducts from the self-condensation of DAMN.[7]
Alternative Approaches: Exploring Catalytic Enhancement
To overcome the limitations of the thermal method, researchers have explored various catalytic systems and alternative energy sources. While direct, side-by-side comparative studies for the parent DCI are scarce, data from related syntheses provide valuable insights into more efficient pathways.
Acid-Promoted Synthesis
An alternative to orthoformates is the use of formic acid. A patented procedure describes the reaction of DAMN with formic acid in dimethylformamide (DMF) at high temperatures.[8] In this case, formic acid serves as the source of the C2 carbon of the imidazole ring. While conceptually simple, the reported yield for this method is modest (46%), suggesting it is less efficient than the orthoformate route.[8] The acidic conditions may also contribute to side reactions, limiting the overall efficacy.
Nitric Acid Catalysis with Microwave Irradiation: A High-Speed Approach for 2-Aryl Derivatives
A significant advancement in the synthesis of the DCI core involves the use of microwave irradiation coupled with a metal-free catalyst. A study by Rashed et al. details a rapid, one-pot synthesis of 2-aryl-1H-imidazole-4,5-dicarbonitriles from DAMN and various aromatic aldehydes using nitric acid (HNO₃) as a dual catalyst and oxidizing agent.[9][10]
Expertise in Action: This method represents a paradigm shift from the conventional approach. Instead of an orthoformate, an aldehyde provides the C2 carbon and its substituent. The reaction is performed in acetonitrile under microwave heating (600 W), drastically reducing reaction times from hours to mere minutes.[9] The proposed role of HNO₃ is multifaceted; it likely protonates the aldehyde carbonyl, activating it for nucleophilic attack by DAMN. Subsequently, it acts as an oxidant to facilitate the aromatization of the initially formed imidazoline intermediate to the final imidazole product. The use of microwave energy provides rapid, uniform heating, which accelerates the reaction rate significantly and often leads to cleaner reactions with higher yields compared to conventional heating.[11][12] This approach, however, yields 2-substituted DCI derivatives, and its applicability for the synthesis of the unsubstituted parent compound has not been reported.
Quantitative Comparison of Synthetic Methodologies
To provide a clear, objective comparison, the performance data for the discussed synthetic routes are summarized in the table below. Method C, while producing a substituted analog, is included to showcase the potential of modern catalytic and microwave-assisted techniques.
| Method | Reactants | Catalyst / Promoter | Solvent | Heating | Temp. (°C) | Time | Yield (%) | Reference |
| A-1 | DAMN, Trimethyl Orthoformate | None (Thermal) | Xylene | Oil Bath | 130 | - | 83 | [6] |
| A-2 | DAMN, Triethyl Orthoformate | Sodium Methoxide | Benzyl Ether | Oil Bath | 135 | 2 h | - | [5] |
| B | DAMN, Formic Acid | None (Acid-Promoted) | DMF | Oil Bath | 155 | 0.5 h | 46 | [8] |
| C | DAMN, p-Chlorobenzaldehyde | HNO₃ | Acetonitrile | Microwave | 70 | 6 min | 94 | [9] |
Visualizing the Process: Workflow and Mechanism
To better understand the experimental and chemical logic, the following diagrams illustrate the general workflow and the proposed reaction mechanism.
Caption: General experimental workflow for the synthesis of Imidazole-4,5-dicarbonitrile.
Caption: Proposed mechanism for the thermal synthesis of DCI from DAMN and Triethyl Orthoformate.
Detailed Experimental Protocols
The following protocols are provided as self-validating systems for researchers.
Protocol 1: Thermal Synthesis of 1H-Imidazole-4,5-dicarbonitrile (Benchmark)
Adapted from Collman, et al., Organic Letters, 2006.[6]
-
Preparation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add diaminomaleonitrile (DAMN) (5.4 g, 50 mmol).
-
Reagent Addition: Add 100 mL of anhydrous xylene to the flask, followed by trimethyl orthoformate (TMOF) (6.4 g, 60 mmol).
-
Reaction: Heat the reaction mixture to 130°C using an oil bath under a gentle flow of nitrogen. Maintain this temperature and stir vigorously. The reaction can be monitored by Thin Layer Chromatography (TLC) until the DAMN starting material is consumed.
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. The product may precipitate upon cooling.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold hexanes to remove residual xylene and any unreacted TMOF. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 1H-imidazole-4,5-dicarbonitrile as a white to off-white crystalline solid. Expected Yield: ~83%.
Protocol 2: Microwave-Assisted Catalytic Synthesis of 2-(4-Chlorophenyl)-1H-imidazole-4,5-dicarbonitrile
Adapted from Rashed, et al., Phosphorus, Sulfur, and Silicon and the Related Elements, 2020.[9]
-
Preparation: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine diaminomaleonitrile (DAMN) (108 mg, 1.0 mmol) and 4-chlorobenzaldehyde (140 mg, 1.0 mmol).
-
Reagent Addition: Add 3 mL of acetonitrile (MeCN) to the vial, followed by the addition of nitric acid (HNO₃, 65%) (0.2 mmol) as the catalyst.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 600 W power, maintaining a reaction temperature of 70°C for 6 minutes.
-
Work-up: After the irradiation is complete, cool the vial to room temperature.
-
Purification: Transfer the reaction mixture to a beaker and add cold water (15 mL). The solid product will precipitate. Collect the crude product by vacuum filtration, wash with water, and dry. The product can be purified by recrystallization from ethanol to afford pure 2-(4-chlorophenyl)-1H-imidazole-4,5-dicarbonitrile. Expected Yield: 94%.
Conclusion and Future Outlook
The synthesis of imidazole-4,5-dicarbonitrile, a critical reagent in biotechnology, can be approached through several distinct methodologies.
-
The Thermal Method remains the benchmark for producing the unsubstituted parent compound, offering high yields (up to 83%) when optimized, but at the cost of long reaction times and high energy input.[6]
-
Acid-Promoted Synthesis using formic acid provides a simpler reagent profile but suffers from significantly lower yields (46%), making it a less attractive option for efficient production.[8]
-
Catalytic, Microwave-Assisted Synthesis represents the state-of-the-art in terms of efficiency, dramatically reducing reaction times from hours to minutes and providing excellent yields (>90%).[9] While the premier example of this method is for 2-aryl substituted derivatives, it highlights a powerful strategy.
For researchers requiring the unsubstituted 1H-imidazole-4,5-dicarbonitrile, the optimized thermal synthesis remains the most practical and high-yielding approach. However, for the synthesis of a library of 2-substituted analogs, the HNO₃-catalyzed microwave protocol is unequivocally superior in terms of speed, efficiency, and likely, overall energy consumption.
The future of DCI synthesis lies in the development of a robust, catalytic system for the direct, high-yield synthesis of the unsubstituted parent compound under mild conditions. Exploring heterogeneous catalysts or flow chemistry setups could provide pathways to a more scalable, economical, and environmentally friendly production process, further cementing the role of this vital molecule in science and medicine.
References
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Rashed, N., et al. (2020). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1083-1089. Available from: [Link]
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BMG LABTECH. (2025). 4,5-Dicyanoimidazole: Comprehensive Overview and Applications. Available from: [Link]
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Taylor & Francis Online. (n.d.). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Available from: [Link]
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Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. Available from: [Link]
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de la Fuente, J. L., et al. (2023). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega, 8(2), 2217–2228. Available from: [Link]
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Al-Azmi, A. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science, 48(2). Available from: [Link]
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Sharma, K., et al. (2023). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Letters in Organic Chemistry, 20(1). Available from: [Link]
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Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. Available from: [Link]
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Al-Azmi, A. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5- dicarbonitriles using Triethylorthoalkylates. Kuwait Journal of Science, 48(2). Available from: [Link]
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Khan, I., et al. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. Molecules, 27(20), 7010. Available from: [Link]
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Zaki, M. E. A., et al. (2003). Efficient synthesis of 3H-imidazo[4,5-b]pyridines from malononitrile and 5-amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry, 68(2), 276-82. Available from: [Link]
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Wang, H., et al. (2023). Aerobic Ammoxidation of Cyclic Ketones to Dinitrile Products with Copper-Based Catalysts. Journal of the American Chemical Society, 145(40), 22036–22045. Available from: [Link]
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da Silva, A. B., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 62. Available from: [Link]
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A Comparative Spectroscopic Guide to 2-Substituted-1H-imidazole-4,5-dicarbonitriles: Ethyl vs. Methyl Analogs
Introduction
Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical properties.[1][2] Among these, 2-substituted-1H-imidazole-4,5-dicarbonitriles serve as critical intermediates in the synthesis of more complex molecules.[3][4] Precise structural elucidation of these compounds is paramount for ensuring the integrity of downstream applications. This guide provides a detailed comparative analysis of the spectroscopic characteristics of 2-ethyl-1H-imidazole-4,5-dicarbonitrile and its methyl analog, 2-methyl-1H-imidazole-4,5-dicarbonitrile, offering a foundational reference for researchers in drug development and organic synthesis.
The seemingly minor difference in the 2-alkyl substituent—an ethyl versus a methyl group—induces subtle yet distinct shifts in their spectroscopic signatures. Understanding these differences is crucial for unambiguous identification and quality control. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output.
Molecular Structures
To visually represent the molecules at the heart of this analysis, the following diagrams illustrate their fundamental structures.
Caption: Chemical structures of the two imidazole derivatives.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following protocols outline the standardized procedures for obtaining NMR, IR, and MS spectra for the imidazole dicarbonitrile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[5]
Workflow for NMR Data Acquisition
Caption: Standard workflow for NMR spectroscopic analysis.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the imidazole derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆.[6] Ensure complete dissolution.
-
Instrument Parameters: The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[7]
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Step-by-Step Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Step-by-Step Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Determine the molecular weight from the molecular ion peak ([M+H]⁺ or [M-H]⁻) and analyze the fragmentation pattern to confirm the structure.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-ethyl- and 2-methyl-1H-imidazole-4,5-dicarbonitrile.
¹H NMR Data (in DMSO-d₆)
| Assignment | 2-methyl-1H-imidazole-4,5-dicarbonitrile | This compound | Rationale for Differences |
| -CH₃ | ~2.5 ppm (s, 3H) | ~1.3 ppm (t, 3H) | The methyl protons of the ethyl group are further from the electron-withdrawing imidazole ring and appear at a higher field (lower ppm). They are split into a triplet by the adjacent methylene protons. |
| -CH₂- | N/A | ~2.8 ppm (q, 2H) | The methylene protons of the ethyl group are adjacent to the imidazole ring, causing a downfield shift. They are split into a quartet by the neighboring methyl protons. |
| N-H | ~13.5 ppm (br s, 1H) | ~13.5 ppm (br s, 1H) | The chemical shift of the N-H proton is highly dependent on concentration and temperature and is not significantly affected by the change in the 2-alkyl substituent. |
¹³C NMR Data (in DMSO-d₆)
| Assignment | 2-methyl-1H-imidazole-4,5-dicarbonitrile | This compound | Rationale for Differences |
| -CH₃ | ~14 ppm | ~12 ppm | The methyl carbon of the ethyl group is further from the ring, resulting in a slightly upfield shift compared to the methyl group directly attached to the ring. |
| -CH₂- | N/A | ~21 ppm | This signal is unique to the ethyl-substituted compound. |
| C≡N | ~115 ppm | ~115 ppm | The electronic environment of the nitrile carbons is not significantly altered by the change in the alkyl group at the 2-position. |
| C4/C5 | ~110 ppm | ~110 ppm | Similar to the nitrile carbons, the ring carbons attached to the nitrile groups show negligible change. |
| C2 | ~148 ppm | ~153 ppm | The additional carbon in the ethyl group causes a slight downfield shift for the C2 carbon of the imidazole ring. |
FTIR Data (cm⁻¹)
| Vibrational Mode | 2-methyl-1H-imidazole-4,5-dicarbonitrile | This compound | Rationale for Differences |
| N-H stretch | ~3400-3200 (broad) | ~3400-3200 (broad) | The N-H stretching vibration is characteristic of the imidazole ring and is largely unaffected by the 2-alkyl substituent.[8] |
| C-H stretch (alkyl) | ~2950-2850 | ~2980-2870 | The ethyl group will show more prominent C-H stretching bands due to the presence of both methyl and methylene groups. |
| C≡N stretch | ~2240-2220 (sharp, strong) | ~2240-2220 (sharp, strong) | The nitrile stretching frequency is a very characteristic and intense absorption, largely independent of the alkyl substituent at the 2-position.[9] |
| C=N stretch | ~1600 | ~1600 | The C=N stretching vibration of the imidazole ring is expected to be in a similar region for both compounds. |
Mass Spectrometry Data (ESI+)
| Parameter | 2-methyl-1H-imidazole-4,5-dicarbonitrile | This compound | Rationale for Differences |
| Molecular Formula | C₆H₄N₄ | C₇H₆N₄ | The ethyl analog has an additional CH₂ group. |
| Molecular Weight | 132.12 g/mol [10] | 146.15 g/mol | The difference of 14 Da corresponds to the mass of a methylene group. |
| [M+H]⁺ | m/z 133.05 | m/z 147.07 | The protonated molecular ion peak reflects the difference in molecular weight. |
| Key Fragment Ions | Loss of HCN (m/z 106) | Loss of CH₃ (m/z 132), Loss of C₂H₄ (m/z 119) | The fragmentation pattern is a key differentiator. The ethyl-substituted compound can undergo benzylic-type cleavage to lose a methyl radical or undergo a McLafferty-type rearrangement to lose ethene. |
In-Depth Analysis and Interpretation
The primary distinguishing features between the two analogs arise from the ethyl group in this compound.
In the ¹H NMR spectrum , the ethyl group gives rise to a characteristic triplet-quartet pattern, which is absent in the spectrum of the methyl analog that shows a simple singlet for the methyl protons. This provides an unambiguous method for differentiation.
The ¹³C NMR spectra also show clear differences. The ethyl-substituted compound has an additional signal for the methylene carbon. Furthermore, the chemical shift of the C2 carbon of the imidazole ring is slightly deshielded in the ethyl analog due to the inductive effect of the additional alkyl carbon.
While the FTIR spectra are broadly similar, particularly in the characteristic nitrile and N-H stretching regions, subtle differences in the C-H stretching region can be observed upon close inspection. The more complex C-H absorptions for the ethyl group can be a secondary confirmation of its presence.
Mass spectrometry provides a definitive distinction based on the molecular weight. The 14-dalton mass difference is a clear indicator of the additional methylene unit. Moreover, the fragmentation patterns offer structural confirmation. The fragmentation of the ethyl-substituted imidazole is illustrated below.
Fragmentation Pathway of this compound
Caption: Key fragmentation pathways for the ethyl analog.
Conclusion
The spectroscopic analysis of 2-ethyl- and 2-methyl-1H-imidazole-4,5-dicarbonitrile reveals distinct and identifiable differences that allow for their unequivocal differentiation. While FTIR provides valuable functional group information, NMR and MS are the most powerful techniques for distinguishing between these two closely related structures. The characteristic ethyl group signals in both ¹H and ¹³C NMR, coupled with the 14-dalton mass difference and unique fragmentation patterns in mass spectrometry, serve as the primary diagnostic markers. This guide provides a comprehensive reference for researchers, ensuring accurate characterization of these important synthetic intermediates.
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A Comparative Guide to the Purity Assessment of Commercially Available 2-ethyl-1H-imidazole-4,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
The stringent purity requirements for active pharmaceutical ingredients (APIs) and their intermediates are fundamental to the safety and efficacy of therapeutic agents. 2-ethyl-1H-imidazole-4,5-dicarbonitrile, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comprehensive, in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound, complete with experimental protocols and supporting data.
The Criticality of Purity for Imidazole Derivatives
Imidazole-containing compounds are prevalent in pharmaceuticals, serving as crucial scaffolds in antifungal, antiprotozoal, and antihypertensive medications.[1] The functionality of these molecules is intrinsically linked to their structure, and even minor impurities can lead to significant alterations in biological activity, toxicity, and stability. Therefore, a robust analytical strategy to ensure the purity of this compound is not merely a quality control measure but a critical step in drug development.
Potential Impurities: A Proactive Approach to Detection
A thorough understanding of the synthetic route to this compound is paramount in predicting potential impurities. While specific impurities are vendor-dependent, they generally fall into three categories[2]:
-
Starting Materials: Unreacted reagents from the synthesis.
-
Side-Products: Isomers or products from competing reaction pathways. For instance, in the synthesis of similar imidazole derivatives, the formation of various related substances has been observed.[3]
-
Degradation Products: Compounds resulting from the instability of the final product under storage or processing conditions.
A proactive approach involves the synthesis and characterization of potential impurities to be used as standards in analytical methods.[4]
A Multi-Faceted Approach to Purity Analysis
No single analytical technique is sufficient for a comprehensive purity assessment. A combination of chromatographic and spectroscopic methods provides a holistic view of the sample's composition. The following workflow is recommended for the thorough characterization of this compound.
Figure 1: Recommended workflow for the comprehensive purity assessment of this compound.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific information required. High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative purity analysis, while Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy provide complementary and confirmatory data.
| Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.[2] | High resolution, quantitative accuracy, and reproducibility for non-volatile compounds.[2] | Requires a chromophore for UV detection. | Quantitative Purity Assessment & Impurity Profiling |
| GC-MS | Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.[5] | High sensitivity for volatile and semi-volatile impurities, such as residual solvents.[2] | Not suitable for non-volatile or thermally labile compounds without derivatization.[2] | Detection of Residual Solvents & Volatile Impurities |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure of a compound and any impurities present.[6] | Provides definitive structural information and can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods for trace impurities.[2] | Structural Elucidation & Confirmation of Identity |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its functional groups.[6] | Rapid and non-destructive identification of functional groups. | Provides limited information on the overall purity and is not suitable for complex mixtures. | Functional Group Identification & Raw Material Screening |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the gold standard for the purity assessment of non-volatile compounds like this compound.[2] A reverse-phase method is generally suitable for separating the target compound from potential impurities.
Experimental Protocol: HPLC Purity Determination
| Parameter | Condition |
| Column | C18 column (e.g., Thermo Scientific BDS Hypersil C8, 5 µm)[7] |
| Mobile Phase A | 0.025 M KH₂PO₄ in water, pH 3.2[7] |
| Mobile Phase B | Methanol[7] |
| Gradient | Isocratic (e.g., 70:30 Methanol:Buffer) or a suitable gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 210 nm[2] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.[2] |
| Standard Preparation | A certified reference standard should be prepared at the same concentration as the sample. |
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the synthesis process.[8] Due to the low volatility of this compound, derivatization may be necessary if analyzing the parent compound, though this is not typical for purity analysis focusing on volatile impurities.[9]
Experimental Protocol: GC-MS for Residual Solvents
| Parameter | Condition |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane)[9] |
| Injector Temperature | 280 °C[9] |
| Oven Program | Start at 70 °C (1 min), ramp to 280 °C at 20 °C/min, hold for 3 min.[9] |
| Carrier Gas | Helium |
| Mass Spectrometer | Electron Ionization (EI) mode |
| Sample Preparation | Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO) that does not interfere with the analysis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural confirmation of this compound and the identification of structurally related impurities.[6] Both ¹H and ¹³C NMR spectra should be acquired.
Experimental Protocol: NMR Analysis
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ (or other suitable deuterated solvent) |
| Sample Preparation | Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.[6] |
| Experiments | ¹H, ¹³C, and 2D experiments (e.g., COSY, HSQC, HMBC) as needed for full structural assignment. |
Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):
-
¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), and a signal for the N-H proton of the imidazole ring.
-
¹³C NMR: Resonances for the two carbons of the ethyl group, the carbons of the imidazole ring, and the two nitrile carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a rapid and straightforward method for confirming the presence of key functional groups in the molecule.[6]
Experimental Protocol: FTIR Analysis
| Parameter | Condition |
| Technique | Attenuated Total Reflectance (ATR) or KBr pellet |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Sample Preparation | A small amount of the solid sample is placed directly on the ATR crystal or mixed with KBr and pressed into a pellet. |
Expected Characteristic Absorptions:
-
~3100 cm⁻¹: N-H stretching of the imidazole ring.
-
~2900 cm⁻¹: C-H stretching of the ethyl group.
-
~2230 cm⁻¹: C≡N stretching of the nitrile groups.
-
~1600-1400 cm⁻¹: C=C and C=N stretching of the imidazole ring.
Conclusion
The comprehensive purity assessment of this compound necessitates a multi-technique approach. While HPLC serves as the primary tool for quantitative analysis, GC-MS, NMR, and FTIR provide essential complementary information regarding volatile impurities, structural integrity, and functional group identity. By employing the methodologies outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical pharmaceutical building block, thereby contributing to the development of safe and effective medicines.
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A Comparative Guide to the Biological Evaluation of 2-Ethyl-1H-Imidazole-4,5-Dicarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically used drugs for a wide range of therapeutic areas, including oncology and infectious diseases.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding, make it an attractive core for designing molecules with diverse pharmacological activities.[2][3] The 1,2,4,5-tetrasubstituted imidazole framework, in particular, has garnered significant attention for its potential in developing agents with anticancer, antimicrobial, and enzyme-inhibitory properties.[1]
This guide focuses specifically on derivatives of 2-ethyl-1H-imidazole-4,5-dicarbonitrile, a scaffold that combines the therapeutic promise of the imidazole core with the reactive potential of nitrile groups, which can be further elaborated to generate diverse compound libraries. Due to the limited publicly available data on this exact scaffold, our analysis will extend to closely related 2-alkyl-imidazole-4,5-dicarbonitrile and 2-ethyl-imidazole derivatives to provide a comprehensive and insightful comparison.
Synthesis of the this compound Core and Derivatives
The synthesis of the this compound core typically starts from the condensation of diaminomaleonitrile with an appropriate orthoester.[4] The nitrile groups at positions 4 and 5 are versatile handles for further chemical modifications, such as hydrolysis to dicarboxylic acids or conversion to dicarboxamides, enabling the generation of a diverse library of derivatives.[4][5]
General Synthetic Workflow
Caption: General synthetic route to this compound and its primary derivatives.
A common synthetic approach involves the reaction of diaminomaleonitrile with triethyl orthopropionate, which upon heating, yields the target this compound.[4] Subsequent acid hydrolysis can convert the dinitrile to the corresponding dicarboxylic acid, which can then be coupled with various amines to produce a range of dicarboxamide derivatives.[4][5]
Biological Evaluation: A Comparative Analysis
Derivatives of the imidazole scaffold have demonstrated a remarkable breadth of biological activities.[6] In this section, we will focus on two key therapeutic areas where 2-ethyl-imidazole and imidazole-4,5-dicarbonitrile derivatives have shown promise: oncology and microbiology.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of imidazole derivatives, which can induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes involved in cancer progression.[1][2][7]
Comparative Performance of 2-Ethyl-Imidazole Derivatives:
A study on novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives revealed significant antiproliferative activity against various cancer cell lines.[8] The data below compares the in vitro cytotoxicity of a lead compound from this series with the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).
| Compound | Target Cell Line | IC50 (µM)[8] | Selectivity Index (vs. L-02 normal cells)[8] |
| 4f | A549 (Lung Cancer) | 2.51 ± 0.21 | > 40 |
| HCT116 (Colon Cancer) | 3.12 ± 0.25 | > 32 | |
| HepG2 (Liver Cancer) | 4.32 ± 0.33 | > 23 | |
| 5-FU | A549 (Lung Cancer) | 15.2 ± 1.2 | ~6.6 |
| HCT116 (Colon Cancer) | 20.1 ± 1.5 | ~5.0 | |
| HepG2 (Liver Cancer) | 28.4 ± 2.1 | ~3.5 |
Compound 4f demonstrated significantly lower IC50 values and a much higher selectivity index compared to 5-FU, indicating greater potency and a better safety profile in this preclinical model.[8] The proposed mechanism of action for these compounds involves the induction of apoptosis through the modulation of Bax and Bcl-2 protein expression.[8]
Alternative Scaffolds: Benzimidazoles in Oncology
Benzimidazole derivatives represent a closely related class of heterocyclic compounds with well-documented anticancer activity.[9] They often act as inhibitors of key kinases such as EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[9]
| Compound Class | Representative Target | Potency (IC50) | Reference |
| 2-Ethyl-Imidazole Derivatives | Apoptosis Induction | 2.5 - 4.5 µM | [8] |
| Benzimidazole Hybrids | EGFR/VEGFR-2 Inhibition | 0.048 - 6.7 nM | [9] |
While the 2-ethyl-imidazole derivatives show promising micromolar activity through apoptosis induction, certain benzimidazole hybrids exhibit potent nanomolar inhibition of specific kinases.[8][9] This highlights a key strategic decision in drug development: pursuing broader cytotoxic effects versus targeted enzyme inhibition.
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Imidazole derivatives have long been a source of effective antimicrobial compounds, with mechanisms of action that include disruption of cell wall synthesis and inhibition of essential enzymes.[10][11][12]
Comparative Performance of Imidazole Derivatives:
A study on newly synthesized imidazole derivatives demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.[10]
| Compound | S. aureus (MIC, µg/mL)[10] | E. coli (MIC, µg/mL)[10] |
| HL1 | 125 | 250 |
| HL2 | 62.5 | 125 |
| Ampicillin | 31.25 | 62.5 |
While not as potent as the standard antibiotic ampicillin in this study, the synthesized imidazole derivatives, particularly HL2, exhibited significant antibacterial activity.[10] The structural modifications between HL1 and HL2, which influenced their activity, underscore the importance of structure-activity relationship (SAR) studies in optimizing lead compounds.
Alternative Scaffolds: Nitroimidazoles in Microbiology
Nitroimidazole derivatives, such as metronidazole, are a clinically important class of antimicrobials, particularly against anaerobic bacteria and protozoa.[13][14]
| Compound Class | Spectrum of Activity | General Potency (MIC) | Reference |
| Imidazole Derivatives | Broad-spectrum (Gram +/-) | Moderate (µg/mL) | [10][11] |
| Nitroimidazole Derivatives | Primarily Anaerobes & Protozoa | High (µg/mL) | [13][14] |
The comparison reveals that while general imidazole derivatives can offer broad-spectrum activity, specialized derivatives like nitroimidazoles provide high potency against specific classes of microorganisms.[10][13] The choice of scaffold for development would therefore depend on the desired spectrum of activity.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key biological assays are provided below.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the antiproliferative activity of test compounds against cancer cell lines.
Workflow for MTT Assay:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for MIC Assay:
Caption: Step-by-step workflow for the MIC determination assay.
Detailed Steps:
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (wells with microorganism and no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Visual Assessment: After incubation, visually inspect the wells for turbidity.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
The biological effects of imidazole derivatives are a consequence of their interactions with various cellular targets and signaling pathways.[3]
Apoptosis Induction Pathway
For anticancer derivatives, a key mechanism is the induction of apoptosis. This programmed cell death is often mediated by the Bcl-2 family of proteins.
Caption: Simplified pathway of apoptosis induction by imidazole derivatives.
As illustrated, the imidazole derivatives can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[8] This shifts the cellular balance towards apoptosis, leading to the death of cancer cells.
Conclusion and Future Perspectives
Derivatives of this compound and related scaffolds represent a promising area for the development of novel therapeutics. The available data on closely related compounds indicate significant potential in both oncology and microbiology. The synthetic accessibility of the core scaffold and the versatility of the dicarbonitrile moiety allow for the creation of large and diverse chemical libraries for screening.
Future research should focus on the direct synthesis and biological evaluation of a broader range of derivatives of this compound to establish a clear structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise molecular targets of the most potent compounds. The comparative data presented in this guide should serve as a valuable benchmark for these future investigations, aiding in the rational design and development of the next generation of imidazole-based drugs.
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comparative study of the physicochemical properties of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids
A Comparative Analysis of 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids: A Guide for Researchers
This guide offers a detailed comparative examination of the physicochemical properties of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids, a class of compounds with significant potential in medicinal chemistry and materials science. By systematically evaluating how the nature of the 2-alkyl substituent impacts key molecular characteristics, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge to rationally design and synthesize novel molecules with tailored functionalities.
The imidazole-4,5-dicarboxylic acid (H₃IDC) scaffold is a versatile building block, known for its ability to interact with various biological targets and to act as a ligand in the formation of metal-organic frameworks (MOFs).[1][2][3][4][5] The introduction of an alkyl group at the 2-position of the imidazole ring provides a crucial site for modification, allowing for the fine-tuning of properties such as lipophilicity, solubility, and acidity, which in turn govern the molecule's pharmacokinetic and pharmacodynamic profiles.[6] This analysis will focus on a homologous series of compounds—specifically the 2-methyl, 2-ethyl, 2-propyl, and 2-butyl analogs—to elucidate clear structure-property relationships.
Synthesis via Oxidation: A Common and Effective Route
A robust and widely adopted method for synthesizing 2-alkyl-substituted imidazole-4,5-dicarboxylic acids is the oxidative cleavage of the corresponding 2-alkylbenzimidazole precursors.[4][6][7][8] This approach is favored for its good yields and relatively straightforward execution. The underlying principle involves using a strong oxidizing agent to break open the benzene ring of the benzimidazole, which then forms the dicarboxylic acid functionality on the imidazole core.
Experimental Protocol: General Synthesis
This protocol, adapted from established methods, outlines the synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids from their 2-alkylbenzimidazole precursors.[6][8][9]
Materials:
-
2-Alkylbenzimidazole (e.g., 2-methylbenzimidazole, 2-propylbenzimidazole)
-
Concentrated Sulfuric Acid (98%)
-
Hydrogen Peroxide (30% aqueous solution)
-
Deionized Water
-
Ice Bath
-
Standard laboratory glassware (reaction flask, dropping funnel, Buchner funnel)
-
Magnetic stirrer
Procedure:
-
Dissolution: In a suitable reaction flask, dissolve the 2-alkylbenzimidazole starting material in concentrated sulfuric acid. This step should be performed in an ice bath to carefully manage the exothermic heat of dissolution.[8][9]
-
Oxidation: While maintaining the reaction temperature below 10°C using the ice bath, add hydrogen peroxide (30%) dropwise to the stirred solution.[8] An optimal molar ratio of approximately 11:1 (hydrogen peroxide to 2-alkylbenzimidazole) has been reported for similar syntheses.[8][9] The slow, controlled addition is critical to prevent a runaway reaction.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 24 hours.[8] The progress of the reaction can be monitored using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), to confirm the consumption of the starting material.[6]
-
Work-up and Precipitation: Upon completion, carefully pour the reaction mixture over crushed ice. This simultaneously quenches the reaction and causes the crude product to precipitate out of the solution.[6][8]
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual acid.[8] The crude product can be further purified by recrystallization from hot water to obtain the pure 2-alkyl-imidazole-4,5-dicarboxylic acid.[8]
Caption: Potential interaction of imidazole derivatives with the NMDA receptor.
Conclusion
The systematic substitution of alkyl groups at the 2-position of imidazole-4,5-dicarboxylic acid provides a powerful tool for tuning the molecule's physicochemical properties. A clear trend of increasing lipophilicity with longer alkyl chains is evident, which has significant implications for solubility, membrane permeability, and interactions with biological targets. While the impact on acidity appears minimal for shorter alkyl chains, the steric and electronic influence of these substituents plays a crucial role in the coordination chemistry of these ligands. This comparative guide underscores the potential of the 2-alkyl-substituted imidazole-4,5-dicarboxylic acid series as a promising scaffold for rational drug design and the development of novel functional materials. Further experimental validation of the properties discussed herein is encouraged to fully exploit the potential of this versatile class of compounds.
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Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(222). Retrieved from [Link]
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de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(11), 1131. Retrieved from [Link]
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Smaali, K., et al. (2012). Synthesis, physicochemical properties, and hydrogen bonding of 4(5)-substituted 1-H-imidazole-2-carboxamide, a potential universal reader for DNA sequencing by recognition tunneling. The Journal of organic chemistry, 77(11), 5134-5143. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-ethyl-1H-imidazole-4,5-dicarbonitrile
Introduction: Beyond the Bench—A Commitment to Safety and Sustainability
In the fast-paced world of research and drug development, the lifecycle of a chemical extends far beyond its use in an experiment. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-ethyl-1H-imidazole-4,5-dicarbonitrile, ensuring the safety of laboratory personnel and the protection of our environment. As your partner in the laboratory, we are committed to providing the critical information you need to handle our products safely from acquisition to disposal.
Part 1: Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. Based on data from analogous compounds, this substance should be treated as hazardous. The primary risks are associated with its potential for irritation, serious eye damage, and harm if ingested.
The nitrile functional groups (-C≡N) warrant careful handling, as related compounds can be toxic. Furthermore, imidazole derivatives can exhibit corrosive properties.[3][4] Thermal decomposition may produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5][6]
| Hazard Category | Description of Potential Hazard | Rationale & Causality |
| Acute Toxicity (Oral) | Harmful if swallowed.[7] Ingestion may lead to gastrointestinal irritation.[6] | The imidazole and dicarbonitrile structures can interfere with biological processes upon ingestion. |
| Skin Corrosion/Irritation | Causes skin irritation.[5][7] | Imidazole derivatives can be alkaline and reactive, leading to irritation upon contact with skin. |
| Serious Eye Damage | Causes serious eye damage.[5][7] This is a critical risk, potentially leading to severe and lasting injury. | The chemical's properties can cause significant damage to the delicate tissues of the eye. |
| Respiratory Irritation | May cause respiratory tract irritation if dust is inhaled.[5] | Fine solid particles can be easily inhaled, causing irritation to the mucous membranes of the respiratory system. |
| Environmental Hazard | Should not be released into the environment.[5][6] | The compound's biodegradability and aquatic toxicity are not fully known, necessitating containment to prevent environmental harm. |
| Combustibility | May form combustible dust concentrations in air.[3] Hazardous combustion products are generated in a fire.[5] | As a fine organic solid, it has the potential to form an explosive mixture with air, and burning produces toxic fumes. |
Part 2: Pre-Disposal Safety—Personal Protective Equipment (PPE)
Before handling any waste materials, ensuring you are equipped with the correct PPE is non-negotiable. This is your primary defense against chemical exposure.
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][8] A face shield should be used if there is a splash hazard.
-
Hand Protection: Use chemical-resistant, impervious gloves, such as nitrile rubber. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contact.[9][10]
-
Body Protection: A fully-buttoned laboratory coat is mandatory to protect your skin and clothing.[4]
-
Respiratory Protection: All handling of waste should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to prevent inhalation of dust.[4][11] If exposure limits are exceeded or dust formation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[5][6]
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [2][12][13]
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for collecting all waste containing this compound.[4] The container must have a secure, airtight lid to prevent the release of dust or vapors.[4]
-
Collect All Forms of Waste: This includes unused or expired pure compounds, solutions, reaction mixtures, and any materials used for spill cleanup (e.g., contaminated absorbent pads, paper towels).
-
Segregate Incompatible Wastes: It is critical to store this waste away from incompatible materials. Do NOT mix with strong oxidizing agents or strong acids, as this could trigger a hazardous reaction.[4][6][14] Keep separate from other waste streams unless explicitly permitted by your EHS department.[15][16]
Proper labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste disposal personnel.
-
Attach a Hazardous Waste Label: As soon as you add the first drop of waste, affix a completed hazardous waste label provided by your institution's EHS department.[4][15]
-
Provide Complete Information: The label must clearly state:
-
The full chemical name: "Waste this compound".
-
All chemical components and their approximate percentages if it is a mixture.
-
The relevant hazard warnings (e.g., "Irritant," "Causes Serious Eye Damage," "Harmful if Swallowed").
-
The date the waste was first added to the container.[15]
-
-
Store in a Designated Area: Keep the sealed waste container in a designated satellite accumulation area within the lab.[13]
-
Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.[15]
-
Control Storage Conditions: The storage area should be cool, dry, well-ventilated, and away from sources of heat or ignition.[4]
-
Do Not Accumulate: Avoid accumulating large quantities of waste. Regulations often limit the amount of hazardous waste that can be stored in a lab at any one time.[13][15]
-
Contact EHS for Pickup: Once the container is full (typically no more than 90% capacity to allow for expansion) or you are finished generating this waste stream, contact your institution's EHS department to schedule a waste pickup.[2][4]
-
Follow Institutional Procedures: Your EHS department will handle the final disposal through a licensed and approved waste disposal plant, likely via incineration or another approved method for nitrogen-containing organic compounds.[5][9]
Empty containers that once held this compound must also be managed as hazardous waste until properly decontaminated.
-
Triple Rinse: The standard procedure is to triple rinse the empty container with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[15]
-
Collect Rinsate: The first rinse (and for highly toxic compounds, the first three rinses) must be collected and disposed of as hazardous chemical waste in your designated waste container.[15]
-
Final Disposal of Container: After triple rinsing and allowing the container to air dry, deface or remove the original label. The clean container can then typically be disposed of in the appropriate glass or plastic recycling bin.[17]
Part 4: Emergency Procedures
Accidents can happen. Being prepared is key to mitigating harm.
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][7]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and shoes. If skin irritation occurs, seek medical attention.[4][5][7]
-
In Case of Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If they feel unwell, call a poison center or doctor.[4][5][7]
-
In Case of Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
-
In Case of a Spill:
-
Small Spill: For a small spill that can be cleaned up in under 10 minutes by trained personnel, ensure proper PPE is worn. Gently sweep up the solid material, avoiding dust formation.[4][5] Place the material and any contaminated cleaning supplies into your sealed hazardous waste container.
-
Large Spill: If a large amount is spilled, immediately evacuate the area, restrict access, and notify your institution's EHS department or emergency response team.[4]
-
Part 5: Disposal Workflow Diagram
The following diagram provides a visual summary of the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. [Link]
-
Capot Chemical. (2010). MSDS of 2-Propyl-1H-Imidazole-4,5-Dicarboxylic Acid Diethyl Ester. [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. [Link]
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Emory University. Chemical Waste Disposal Guidelines. [Link]
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U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities. [Link]
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United Nations Office on Drugs and Crime. (2018). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
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University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
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U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]
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eCFR. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]
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Carl ROTH. Safety Data Sheet: Imidazole. [Link]
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A Guide to Safe Handling: Personal Protective Equipment for 2-ethyl-1H-imidazole-4,5-dicarbonitrile
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the novelty of a compound such as 2-ethyl-1H-imidazole-4,5-dicarbonitrile necessitates a rigorous approach to safety, even in the absence of a comprehensive, officially published Safety Data Sheet (SDS). This guide is formulated to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The recommendations herein are grounded in the principles of chemical analogy, drawing from the known hazards of similar imidazole and dinitrile-containing molecules to establish a robust framework for safe laboratory operations.
Hazard Assessment: An Expert Evaluation
The structure of this compound contains two key functional groups of toxicological relevance:
-
Imidazole Ring: Imidazole derivatives can range from being relatively benign to exhibiting corrosive and irritant properties. Some have been shown to cause skin and eye irritation.
-
Dinitrile Functionality: Organic nitriles are a class of compounds that can be toxic. They can be absorbed through the skin, inhaled, or ingested, and their toxicity is often associated with the in vivo release of cyanide ions.
Based on SDS information for analogous compounds such as 1H-Imidazole-4,5-dicarbonitrile and 2-Ethylimidazole, we can infer the following potential hazards for this compound:
-
Acute Toxicity (Oral): May be harmful if swallowed.[1][2][3][4]
-
Skin Corrosion/Irritation: May cause skin irritation.[1][2][3][4][5]
-
Serious Eye Damage/Eye Irritation: May cause serious eye damage.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[5]
Given these potential hazards, a conservative and cautious approach to personal protective equipment (PPE) is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields and a face shield | Nitrile gloves (double-gloving recommended)[6][7][8][9] | Fully buttoned lab coat | N95 or P100 respirator if not handled in a certified chemical fume hood |
| Dissolution and Solution Handling | Chemical splash goggles and a face shield | Nitrile gloves (double-gloving recommended)[6][7][8][9] | Chemical-resistant lab coat or apron over a standard lab coat | Work in a certified chemical fume hood |
| Reaction Setup and Monitoring | Chemical splash goggles and a face shield | Nitrile gloves (double-gloving recommended)[6][7][8][9] | Chemical-resistant lab coat | Work in a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles and a face shield | Nitrile gloves (double-gloving recommended)[6][7][8][9] | Chemical-resistant lab coat | Work in a certified chemical fume hood |
The Rationale Behind Our PPE Recommendations
-
Eye and Face Protection: The potential for serious eye damage necessitates the use of chemical splash goggles at a minimum.[1][3] A face shield provides an additional layer of protection against splashes, especially during bulk handling or when there is a higher risk of splashing.
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for handling this compound.[6][7][8][9] Double-gloving is a best practice that provides an extra layer of protection and allows for the safe removal of the outer glove in case of contamination.
-
Body Protection: A standard lab coat protects against minor spills and contamination. For procedures with a higher risk of splashes, a chemical-resistant apron or lab coat should be worn over the standard lab coat.
-
Respiratory Protection: Due to the potential for respiratory irritation from airborne dust, handling the solid form of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or P100) is required.
Operational and Disposal Plans: A Step-by-Step Guide
A clear and well-defined operational plan is essential for ensuring the safe handling and disposal of this compound.
Safe Handling Workflow
The following workflow diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.
-
Ensure that a certified chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Perform all manipulations of the solid compound, including weighing and transferring, within a chemical fume hood to minimize inhalation exposure.
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating the reaction, use a well-controlled heating mantle and monitor the reaction closely.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the compound. A suitable decontamination solution should be chosen based on the solvents used.
-
Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the face shield, goggles, and lab coat. The inner gloves should be the last item to be removed.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, and other solid materials should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[10]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass waste.
All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[10]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][4][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3][4]
-
Spill: In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS office.
By adhering to the guidelines outlined in this document, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment.
References
- Vertex AI Search. What is Nitrile and Why Does It Make a Great PPE Glove.
- Armbrust American. Are Nitrile Gloves Considered PPE?.
- Angene Chemical. (2021-05-01). Safety Data Sheet.
- Fisher Scientific. (2012-05-21). SAFETY DATA SHEET.
- Fisher Scientific. (2018-01-23). SAFETY DATA SHEET.
- GlovesnStuff. Nitrile Gloves for Chemical Handling.
- PPS Gloves. (2025-01-07). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2010-04-06). SAFETY DATA SHEET.
- Fisher Scientific. (2010-11-16). SAFETY DATA SHEET.
- Fisher Scientific. (2010-04-06). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025-04-28). SAFETY DATA SHEET.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
